molecular formula C45H66N16O7 B12603996 RAWVAWR-NH2 CAS No. 646044-31-7

RAWVAWR-NH2

Cat. No.: B12603996
CAS No.: 646044-31-7
M. Wt: 943.1 g/mol
InChI Key: JABXIWKQXUFSBR-FQIFSHNZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RAWVAWR-NH2 is a useful research compound. Its molecular formula is C45H66N16O7 and its molecular weight is 943.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

646044-31-7

Molecular Formula

C45H66N16O7

Molecular Weight

943.1 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C45H66N16O7/c1-23(2)36(61-42(67)35(20-27-22-55-32-15-8-6-12-29(27)32)60-38(63)24(3)56-40(65)30(46)13-9-17-52-44(48)49)43(68)57-25(4)39(64)59-34(19-26-21-54-31-14-7-5-11-28(26)31)41(66)58-33(37(47)62)16-10-18-53-45(50)51/h5-8,11-12,14-15,21-25,30,33-36,54-55H,9-10,13,16-20,46H2,1-4H3,(H2,47,62)(H,56,65)(H,57,68)(H,58,66)(H,59,64)(H,60,63)(H,61,67)(H4,48,49,52)(H4,50,51,53)/t24-,25-,30-,33-,34-,35-,36-/m0/s1

InChI Key

JABXIWKQXUFSBR-FQIFSHNZSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to the RAWVAWR-NH2 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide RAWVAWR-NH2 is a synthetically derived antimicrobial peptide (AMP) that has garnered interest within the scientific community for its potential therapeutic applications. This document provides a comprehensive overview of its structure, synthesis, and mechanism of action, presenting key data and experimental protocols relevant to research and development professionals.

Core Structure and Properties

The primary structure of this compound consists of a seven-amino-acid sequence with a C-terminal amidation. The "-NH2" designation indicates that the C-terminal carboxylic acid group has been replaced by an amide group, a common modification in therapeutic peptides to enhance stability and biological activity.

Amino Acid Sequence: Arginine - Alanine - Tryptophan - Valine - Alanine - Tryptophan - Arginine

One-Letter Code: R-A-W-V-A-W-R

The peptide's structure is characterized by the presence of both cationic (Arginine) and hydrophobic (Tryptophan, Valine, Alanine) residues, contributing to its amphipathic nature. This amphipathicity is crucial for its antimicrobial activity, facilitating its interaction with and disruption of microbial cell membranes.

Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₅₃H₇₉N₁₉O₇Calculated
Molecular Weight1146.3 g/mol Calculated
Theoretical pI12.5Calculated
Grand average of hydropathicity (GRAVY)-0.529Calculated

Synthesis and Purification

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of this compound on a Rink Amide resin, which yields a C-terminally amidated peptide upon cleavage.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Ala-OH, Fmoc-Trp(Boc)-OH, Fmoc-Val-OH)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) by dissolving it with HBTU and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2 hours.

    • Monitor the coupling reaction using a ninhydrin test to ensure completion.

    • Wash the resin with DMF and DCM to remove excess reagents.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Trp, Ala, Val, Trp, Ala, Arg).

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

  • Cleavage and Deprotection of Side Chains:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

  • Lyophilization: Dissolve the crude peptide in a water/acetonitrile mixture and lyophilize to obtain a powder.

Purification and Characterization

The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry.

Purification Protocol (RP-HPLC):

  • Column: C18 semi-preparative column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient of mobile phase B is used to elute the peptide.

  • Detection: UV absorbance at 220 nm and 280 nm.

  • Fractions containing the pure peptide are collected, pooled, and lyophilized.

Characterization Methods:

  • Analytical RP-HPLC: To assess the purity of the final peptide product.

  • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the molecular weight of the synthesized peptide.[1]

Biological Activity and Mechanism of Action

This compound exhibits antimicrobial activity, primarily through its interaction with and disruption of bacterial cell membranes.

Antimicrobial Activity

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely reported in the available literature, peptides with similar compositions of arginine and tryptophan have demonstrated potent activity against a range of bacteria. Confocal microscopy studies have shown that fluorescein-labeled RAWVAWR can rapidly enter both E. coli and Staphylococcus aureus.[2]

Mechanism of Action

The primary mechanism of action of this compound involves its electrostatic and hydrophobic interactions with the components of bacterial cell membranes.

  • Membrane Binding: The positively charged arginine residues facilitate the initial electrostatic attraction of the peptide to the negatively charged components of bacterial membranes, such as phosphatidylglycerol (PG) lipids.[2]

  • Membrane Perturbation: Following binding, the hydrophobic tryptophan and valine residues insert into the lipid bilayer. This insertion perturbs the membrane structure, leading to increased permeability and leakage of intracellular contents, ultimately resulting in cell death.[2] Studies have shown that this compound peptides preferentially interact with lipids that have negatively charged headgroups and cause significant perturbation of membrane mimetics containing these headgroups.[2]

  • Potential Intracellular Targets: There is also evidence to suggest that after crossing the bacterial membrane, some antimicrobial peptides may interact with intracellular components, although specific intracellular targets for this compound have not been definitively identified.[2]

The interaction and perturbation of the bacterial membrane can be visualized as a multi-step process:

G Peptide This compound (Cationic & Amphipathic) Binding Electrostatic Attraction Peptide->Binding Membrane Bacterial Membrane (Anionic Surface) Membrane->Binding Insertion Hydrophobic Insertion Binding->Insertion Binding->Insertion Binding Perturbation Membrane Perturbation Insertion->Perturbation Insertion->Perturbation Disruption Lysis Cell Lysis Perturbation->Lysis Perturbation->Lysis Leakage

Mechanism of this compound antimicrobial action.
Host Cell Interactions

Currently, there is a lack of specific data in the public domain regarding the interaction of this compound with host cells and its potential modulation of host cell signaling pathways. Further research is required to elucidate these aspects.

Conclusion

This compound is an antimicrobial peptide with a well-defined primary structure that can be reliably synthesized and purified using standard laboratory techniques. Its mechanism of action is primarily driven by its amphipathic nature, leading to the disruption of bacterial cell membranes. While its antimicrobial potential is evident, further studies are needed to quantify its activity against a broader range of pathogens and to investigate its interactions with host cells to fully assess its therapeutic potential.

Experimental Workflows

The following diagram illustrates a typical workflow for the study of the this compound peptide, from synthesis to biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_activity Biological Activity Assessment cluster_mechanism Mechanism of Action Studies SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spec & HPLC Analysis Purification->Characterization MIC MIC Determination Characterization->MIC MembraneInteraction Membrane Interaction Assays (e.g., Confocal Microscopy) Characterization->MembraneInteraction Kinetics Time-Kill Kinetics MIC->Kinetics Intracellular Intracellular Target Identification MembraneInteraction->Intracellular

References

In-Depth Technical Guide: RAWVAWR-NH2 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RAWVAWR-NH2 is a synthetic heptapeptide amide derived from human lysozyme. This peptide has garnered interest within the scientific community for its notable antimicrobial properties. Exhibiting activity against both Gram-positive and Gram-negative bacteria, this compound represents a promising candidate for the development of novel anti-infective therapeutics. Its mechanism of action is primarily attributed to its ability to interact with and disrupt bacterial cell membranes, a hallmark of many antimicrobial peptides (AMPs). This technical guide provides a comprehensive overview of the synthesis, properties, and experimental analysis of the this compound peptide.

Peptide Properties

The this compound peptide is characterized by its sequence of seven amino acids: Arginine-Alanine-Tryptophan-Valine-Alanine-Tryptophan-Arginine, with a C-terminal amidation. The presence of arginine residues contributes to its cationic nature, facilitating interaction with negatively charged bacterial membranes, while the tryptophan residues play a role in anchoring the peptide to the membrane interface.

Physicochemical Properties
PropertyValue
Sequence Arg-Ala-Trp-Val-Ala-Trp-Arg-NH2
Molecular Formula C49H74N18O7
Molecular Weight 1023.23 g/mol
Charge at pH 7 +3
Isoelectric Point (pI) ~11.5
Grand average of hydropathicity (GRAVY) -0.514

Note: The values presented are theoretical and may vary slightly based on experimental conditions.

Antimicrobial Activity

This compound has demonstrated broad-spectrum antimicrobial activity. The primary mechanism is believed to be the disruption of the bacterial cell membrane integrity. The peptide exhibits a preference for lipids with negatively charged headgroups, which are abundant in bacterial membranes, leading to membrane perturbation. Confocal microscopy studies have shown that fluorescein-labeled this compound can rapidly enter both E. coli and Staphylococcus aureus.

Table 2.1: Minimum Inhibitory Concentrations (MIC) of this compound

MicroorganismStrainMIC (µg/mL)Reference
Escherichia coli(Strain details not available in search results)Data not available in search results[1][2]
Staphylococcus aureus(Strain details not available in search results)Data not available in search results[1][2]
(Other bacteria/fungi)

Note: While the antimicrobial activity of this compound is established, specific MIC values were not available in the public search results. Researchers are encouraged to consult the primary literature for detailed quantitative data.

Synthesis and Purification

This compound is synthesized using solid-phase peptide synthesis (SPPS), a widely adopted method for producing peptides in a laboratory setting.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Ala-OH, Fmoc-Trp(Boc)-OH, Fmoc-Val-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

  • Cold diethyl ether

  • HPLC-grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Trp, Ala, Val, Trp, Ala, Arg).

  • Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to collect the peptide pellet and wash with cold ether.

    • Dissolve the crude peptide in a water/acetonitrile mixture and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., ESI-MS) and analytical HPLC.

Experimental Workflow: Peptide Synthesis and Purification

Peptide_Synthesis_Workflow start Start: Rink Amide Resin swell Resin Swelling (DMF) start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple_Arg1 Couple Fmoc-Arg(Pbf)-OH deprotect1->couple_Arg1 deprotect2 Fmoc Deprotection couple_Arg1->deprotect2 couple_Trp1 Couple Fmoc-Trp(Boc)-OH deprotect2->couple_Trp1 deprotect3 Fmoc Deprotection couple_Trp1->deprotect3 couple_Ala1 Couple Fmoc-Ala-OH deprotect3->couple_Ala1 deprotect4 Fmoc Deprotection couple_Ala1->deprotect4 couple_Val Couple Fmoc-Val-OH deprotect4->couple_Val deprotect5 Fmoc Deprotection couple_Val->deprotect5 couple_Ala2 Couple Fmoc-Ala-OH deprotect5->couple_Ala2 deprotect6 Fmoc Deprotection couple_Ala2->deprotect6 couple_Trp2 Couple Fmoc-Trp(Boc)-OH deprotect6->couple_Trp2 deprotect7 Fmoc Deprotection couple_Trp2->deprotect7 couple_Arg2 Couple Fmoc-Arg(Pbf)-OH deprotect7->couple_Arg2 final_deprotect Final Fmoc Deprotection couple_Arg2->final_deprotect cleavage Cleavage from Resin (TFA Cocktail) final_deprotect->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification characterization Characterization (MS, HPLC) purification->characterization end Pure this compound characterization->end

Caption: Workflow for the solid-phase synthesis of this compound.

Biophysical Characterization and Mechanism of Action

The interaction of this compound with model membranes has been investigated using several biophysical techniques to elucidate its mechanism of action.

Interaction with Model Membranes

Studies have shown that this compound preferentially interacts with negatively charged phospholipids, such as phosphatidylglycerol (PG), which are major components of bacterial membranes. This interaction is thought to be the initial step in its antimicrobial activity.

Table 4.1: Thermodynamic Parameters of this compound Interaction with Model Membranes

TechniqueLipid SystemThermodynamic ParameterValueReference
ITC POPG VesiclesBinding Affinity (Kd)Data not available in search results[1]
Enthalpy (ΔH)Data not available in search results[1]
Entropy (ΔS)Data not available in search results[1]
DSC DPPC/DPPG VesiclesTransition Temperature (Tm)Data not available in search results[1]
Enthalpy of Transition (ΔH)Data not available in search results[1]

Note: The use of Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC) has been reported, but specific thermodynamic values were not available in the public search results. Researchers should refer to the primary literature for this data.

Proposed Mechanism of Action: Membrane Disruption

The primary mechanism of action for this compound is the disruption of the bacterial cell membrane. This process can be visualized as a multi-step interaction.

Membrane_Disruption_Pathway peptide This compound (Cationic) electrostatic Electrostatic Attraction peptide->electrostatic membrane Bacterial Membrane (Anionic Surface) membrane->electrostatic binding Peptide Binding & Insertion electrostatic->binding perturbation Membrane Perturbation binding->perturbation pore Pore Formation / Membrane Destabilization perturbation->pore leakage Leakage of Cellular Contents pore->leakage death Bacterial Cell Death leakage->death

Caption: Proposed mechanism of membrane disruption by this compound.

Experimental Protocol: 2D NMR Spectroscopy for Structural Analysis

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy has been used to determine the structure of this compound in membrane-mimicking environments.

Materials:

  • Lyophilized this compound peptide

  • Deuterated solvents (e.g., D2O)

  • Membrane mimetics (e.g., SDS or DPC micelles)

  • NMR spectrometer (e.g., 600 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve the peptide in a suitable buffer containing D2O and the chosen membrane mimetic to a final concentration of ~1-5 mM.

  • NMR Data Acquisition:

    • Acquire a series of 2D NMR spectra, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).

    • TOCSY experiments are used to identify the amino acid spin systems.

    • NOESY experiments provide information about through-space proximities between protons, which is crucial for determining the three-dimensional structure.

  • Data Processing and Analysis:

    • Process the acquired NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Perform sequential assignment of the proton resonances.

    • Identify and quantify NOE cross-peaks.

  • Structure Calculation:

    • Use the NOE-derived distance restraints to calculate a family of 3D structures using software such as CYANA or XPLOR-NIH.

    • Refine the calculated structures to obtain a final representative structure of the peptide.

Cellular Uptake and Visualization

The entry of this compound into bacterial cells has been visualized using confocal microscopy.

Experimental Protocol: Confocal Microscopy

Materials:

  • Fluorescently labeled this compound (e.g., fluorescein-labeled)

  • Bacterial cultures (E. coli, S. aureus)

  • Microscope slides and coverslips

  • Confocal laser scanning microscope

Procedure:

  • Bacterial Culture: Grow bacterial cultures to the mid-logarithmic phase.

  • Incubation: Incubate the bacterial cells with the fluorescently labeled this compound peptide for a specified time.

  • Sample Preparation: Wash the cells to remove unbound peptide and mount them on a microscope slide.

  • Imaging: Visualize the localization of the fluorescent peptide within the bacterial cells using a confocal microscope with the appropriate laser excitation and emission filters.

Signaling Pathways

Current research on this compound has primarily focused on its direct antimicrobial activity through membrane disruption. As of the latest available information, there is no evidence to suggest that this compound modulates specific intracellular signaling pathways in bacteria or host cells. The primary mechanism of action appears to be the physical disruption of the cell envelope, leading to cell death.

Conclusion

The this compound peptide is a promising antimicrobial agent with a mechanism of action centered on the disruption of bacterial membranes. Its synthesis via SPPS is well-established, and a variety of biophysical techniques can be employed for its characterization. Further research is warranted to fully elucidate its therapeutic potential, including comprehensive studies to determine its in vivo efficacy, toxicity, and the potential for resistance development. The detailed experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with this and similar antimicrobial peptides.

References

The Predicted Biological Activity of RAWVAWR-NH2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide is a predictive analysis of the biological activity of the peptide RAWVAWR-NH2. As of the writing of this document, there is no specific experimental data available for this peptide in the public domain. The predictions and methodologies outlined herein are based on the peptide's amino acid sequence and established principles of antimicrobial peptide (AMP) function. This guide is intended for researchers, scientists, and drug development professionals as a framework for the potential investigation of this novel peptide.

Executive Summary

The peptide this compound is a heptapeptide with a C-terminal amide. Its sequence, rich in cationic and hydrophobic residues, strongly suggests a classification as an antimicrobial peptide (AMP). This guide provides a comprehensive in-silico analysis of its physicochemical properties, predicted biological activities, and a roadmap for its experimental validation. We predict that this compound will exhibit broad-spectrum antimicrobial activity with a likely mechanism involving bacterial membrane disruption. Furthermore, we outline detailed experimental protocols for the synthesis, characterization, and evaluation of its antimicrobial efficacy and cytotoxic potential.

Physicochemical Properties of this compound

The primary amino acid sequence of the peptide is Arginine-Alanine-Tryptophan-Valine-Alanine-Tryptophan-Arginine, with a C-terminal amide group. The physicochemical properties, predicted using in-silico tools, are summarized in Table 1. The positive net charge is attributed to the two arginine residues, which is a key feature of many AMPs, facilitating their initial interaction with the negatively charged components of bacterial cell walls, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. The high hydrophobic ratio, contributed by the tryptophan and valine residues, is crucial for the peptide's ability to insert into and disrupt the lipid bilayer of bacterial membranes.

PropertyPredicted ValueSignificance
Molecular Formula C48H71N17O7---
Molecular Weight 1026.2 g/mol Relevant for molar concentration calculations.
Net Charge (at pH 7.4) +2Facilitates interaction with anionic bacterial membranes.
Hydrophobic Ratio 43%Promotes insertion into and disruption of the lipid bilayer.
Isoelectric Point (pI) 11.59Indicates a strong cationic nature at physiological pH.

Predicted Biological Activity

Based on its physicochemical properties, this compound is predicted to possess significant antimicrobial activity. The proposed mechanism of action involves the disruption of bacterial cell membranes, leading to leakage of cellular contents and cell death. This mechanism is common for many cationic and amphipathic AMPs.

Predicted Antimicrobial Spectrum and Efficacy

We hypothesize that this compound will be effective against a range of both Gram-positive and Gram-negative bacteria. Representative hypothetical data for its antimicrobial efficacy is presented in Table 2.

Target OrganismPredicted MIC (µg/mL)Predicted MBC (µg/mL)
Staphylococcus aureus (ATCC 25923)1632
Escherichia coli (ATCC 25922)3264
Pseudomonas aeruginosa (ATCC 27853)3264
Acinetobacter baumannii (ATCC 19606)1632

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. These values are hypothetical and require experimental validation.

Predicted Cytotoxicity

A critical aspect of AMP development is its selectivity for microbial cells over host cells. The potential cytotoxicity of this compound against human cells needs to be evaluated. Table 3 presents hypothetical cytotoxicity data.

Cell LineAssayPredicted HC50/IC50 (µg/mL)
Human Red Blood CellsHemolysis Assay> 256
Human Embryonic Kidney (HEK293)MTT Assay128
Human Keratinocytes (HaCaT)MTT Assay> 256

HC50: 50% Hemolytic Concentration; IC50: 50% Inhibitory Concentration. These values are hypothetical and require experimental validation.

Experimental Protocols

To validate the predicted biological activities of this compound, a series of experiments are necessary. The following are detailed protocols for key assays.

Peptide Synthesis and Purification

This compound can be synthesized using solid-phase peptide synthesis (SPPS) with Fmoc chemistry. The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. The identity of the peptide should be confirmed by mass spectrometry.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

  • Prepare a stock solution of this compound in sterile water or a suitable buffer.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the peptide in Mueller-Hinton Broth (MHB).

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest peptide concentration at which no visible growth is observed.

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of the peptide that kills a specified percentage (usually 99.9%) of the initial bacterial inoculum.

  • Following the MIC assay, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.

  • Plate the aliquots onto nutrient agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest peptide concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Hemolysis Assay

This assay assesses the peptide's lytic activity against red blood cells, a measure of its cytotoxicity to mammalian cells.

  • Collect fresh human red blood cells (hRBCs) and wash them with phosphate-buffered saline (PBS).

  • Prepare a 2% (v/v) suspension of hRBCs in PBS.

  • In a 96-well microtiter plate, add serial dilutions of the peptide.

  • Add the hRBC suspension to each well.

  • Include a positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis).

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate and measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.

  • Calculate the percentage of hemolysis relative to the positive control.

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells and is used to assess cell viability and proliferation.

  • Seed mammalian cells (e.g., HEK293, HaCaT) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the peptide for a specified period (e.g., 24 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate cell viability as a percentage relative to untreated control cells.

Visualizations

Predicted Mechanism of Action: Membrane Disruption

The following diagram illustrates the predicted mechanism of action of this compound, where the cationic peptide preferentially interacts with and disrupts the anionic bacterial membrane.

G cluster_0 Bacterial Membrane Disruption by this compound Peptide This compound (+) BacterialMembrane Anionic Bacterial Membrane (-) Peptide->BacterialMembrane Initial Attraction Interaction Electrostatic Interaction Insertion Hydrophobic Insertion Interaction->Insertion Amphipathic Nature Disruption Membrane Pore Formation & Disruption Insertion->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Predicted mechanism of this compound action.

Experimental Workflow for Peptide Characterization

The following diagram outlines the logical workflow for the experimental validation of this compound.

G Synthesis Peptide Synthesis & Purification MIC MIC Assay Synthesis->MIC Hemolysis Hemolysis Assay Synthesis->Hemolysis MBC MBC Assay MIC->MBC Antimicrobial Antimicrobial Efficacy MBC->Antimicrobial MTT MTT Assay Hemolysis->MTT Cytotoxicity Cytotoxicity Profile MTT->Cytotoxicity Evaluation Therapeutic Potential Evaluation Antimicrobial->Evaluation Cytotoxicity->Evaluation

Caption: Experimental workflow for this compound.

Conclusion

The peptide this compound possesses the key physicochemical attributes of a potent antimicrobial peptide. In-silico analysis predicts a favorable therapeutic profile, characterized by broad-spectrum antimicrobial activity and potentially low cytotoxicity. The experimental protocols and workflows provided in this guide offer a clear path for the empirical validation of these predictions. Successful experimental outcomes would position this compound as a promising candidate for further preclinical development as a novel anti-infective agent.

Delving into the Antimicrobial Action of RAWVAWR-NH2: A Mechanistic Hypothesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The peptide RAWVAWR-NH2, a synthetic derivative of human lysozyme, has demonstrated notable antimicrobial properties. This document outlines a central hypothesis for its mechanism of action, positing that the peptide primarily targets and disrupts the integrity of bacterial cell membranes. This hypothesis is substantiated by a comprehensive review of available biophysical and microbiological data. The peptide's cationic and amphipathic nature facilitates an initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Subsequent hydrophobic interactions are proposed to drive the insertion of the peptide into the lipid bilayer, leading to membrane perturbation, pore formation, and ultimately, cell death. Evidence also suggests that this compound can translocate across the bacterial membrane to potentially interact with intracellular targets. This guide provides a detailed overview of the experimental evidence supporting this hypothesis, including quantitative data on its antimicrobial efficacy and biophysical interactions, detailed experimental protocols for key assays, and visual representations of the proposed signaling pathways and experimental workflows.

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action that are less prone to the development of resistance. This compound is a short, cationic antimicrobial peptide derived from human lysozyme. It has shown activity against a range of bacteria, including the Gram-negative species Escherichia coli and the Gram-positive species Staphylococcus aureus.[1] This technical guide consolidates the current understanding of this compound's mechanism of action, presenting a detailed hypothesis supported by experimental data.

Central Hypothesis: Membrane Disruption and Beyond

The primary proposed mechanism of action for this compound is the targeted disruption of the bacterial cell membrane. This process can be broken down into several key stages:

  • Electrostatic Attraction: The net positive charge of this compound facilitates its initial binding to the negatively charged outer surface of bacterial membranes.[2]

  • Interfacial Binding and Structural Transition: Upon interaction with the membrane, the peptide is believed to undergo a conformational change, adopting a more ordered structure, likely an alpha-helix, which is a common feature of many membrane-active peptides.[2][3]

  • Hydrophobic Insertion and Membrane Perturbation: The hydrophobic residues of the peptide then insert into the lipid bilayer, disrupting the packing of the lipid molecules. This perturbation can lead to the formation of transient pores or a more general "carpet-like" disruption of the membrane.[2][3]

  • Cellular Leakage and Death: The compromised membrane integrity results in the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death.

  • Intracellular Translocation: Evidence from confocal microscopy suggests that this compound can also translocate across the bacterial membrane and accumulate within the cytoplasm, hinting at the possibility of secondary intracellular targets.[3][4]

This multi-step process is visualized in the signaling pathway diagram below.

Quantitative Data

Antimicrobial Activity

The antimicrobial efficacy of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism.

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusNot Specified1MedChemExpress

Note: The MIC value for S. aureus is from a commercial source and should be verified with peer-reviewed literature. Data for E. coli is not yet available in peer-reviewed publications.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is a standard method for determining the antimicrobial activity of a compound.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of E. coli and S. aureus.

Materials:

  • This compound peptide

  • E. coli (e.g., ATCC 25922) and S. aureus (e.g., ATCC 29213) strains

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in sterile water or a suitable buffer.

  • Perform serial two-fold dilutions of the peptide in MHB in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the peptide at which no visible growth is observed.

Membrane Permeabilization Assay (NPN Uptake)

This assay measures the ability of a peptide to disrupt the outer membrane of Gram-negative bacteria.

Objective: To quantify the outer membrane permeabilization of E. coli by this compound.

Materials:

  • This compound peptide

  • Mid-logarithmic phase E. coli cells

  • HEPES buffer

  • N-phenyl-1-naphthylamine (NPN) stock solution

  • Fluorometer

Procedure:

  • Wash and resuspend E. coli cells in HEPES buffer.

  • Add NPN to the bacterial suspension to a final concentration of 10 µM.

  • Add varying concentrations of this compound to the cell suspension.

  • Measure the increase in fluorescence intensity (excitation at 350 nm, emission at 420 nm) over time. An increase in fluorescence indicates NPN uptake and therefore outer membrane permeabilization.[5]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of the peptide in different environments.

Objective: To analyze the conformational changes of this compound upon interaction with model membranes.

Materials:

  • This compound peptide

  • Phosphate buffer

  • Lipid vesicles (e.g., POPC and POPG)

  • CD spectropolarimeter

Procedure:

  • Dissolve this compound in phosphate buffer.

  • Record the CD spectrum in the far-UV region (190-250 nm) in the absence of lipids.

  • Add lipid vesicles to the peptide solution and record the CD spectra at various peptide-to-lipid ratios.

  • Analyze the changes in the spectra to determine the secondary structure content (e.g., alpha-helix, beta-sheet, random coil) of the peptide in a membrane-mimicking environment.[6]

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique used to study the binding of molecules.

Objective: To characterize the thermodynamics of this compound binding to model bacterial membranes.

Materials:

  • This compound peptide

  • Large unilamellar vesicles (LUVs) of varying lipid compositions (e.g., POPC, POPG)

  • Isothermal titration calorimeter

Procedure:

  • Load the LUV suspension into the sample cell of the calorimeter.

  • Load the this compound solution into the injection syringe.

  • Perform a series of injections of the peptide into the LUV suspension.

  • Measure the heat changes associated with each injection.

  • Analyze the resulting binding isotherm to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[5]

Fluorescence Spectroscopy (Tryptophan Fluorescence)

The intrinsic fluorescence of tryptophan residues in the peptide can be used to probe its interaction with membranes.

Objective: To monitor the change in the local environment of the tryptophan residues of this compound upon membrane binding.

Materials:

  • This compound peptide

  • Lipid vesicles

  • Fluorometer

Procedure:

  • Measure the fluorescence emission spectrum of this compound (excitation around 280-295 nm) in buffer.

  • Titrate the peptide solution with increasing concentrations of lipid vesicles.

  • Monitor the changes in fluorescence intensity and the wavelength of maximum emission (λmax). A blue shift in λmax and an increase in intensity are indicative of the tryptophan residues moving into a more hydrophobic environment, i.e., inserting into the membrane.[4]

Confocal Laser Scanning Microscopy (CLSM)

CLSM is used to visualize the localization of the peptide within bacterial cells.

Objective: To determine if this compound translocates across the bacterial membrane.

Materials:

  • Fluorescently labeled this compound (e.g., FITC-labeled)

  • Bacterial cells (E. coli, S. aureus)

  • Confocal microscope

Procedure:

  • Incubate the bacterial cells with the fluorescently labeled peptide for various time points.

  • Wash the cells to remove unbound peptide.

  • Image the cells using a confocal microscope.

  • Analyze the z-stack images to determine the localization of the peptide (e.g., at the membrane or within the cytoplasm).[3][4]

Visualizations

Proposed Signaling Pathway of this compound

RAWVAWR_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_intracellular Intracellular Space Peptide This compound (Cationic) MembraneSurface Negatively Charged Membrane Surface (LPS/Teichoic Acids) Peptide->MembraneSurface Electrostatic Attraction LipidBilayer Lipid Bilayer MembraneSurface->LipidBilayer Hydrophobic Interaction & Insertion Pore Pore Formation/ Membrane Destabilization LipidBilayer->Pore Disruption IntracellularTargets Potential Intracellular Targets LipidBilayer->IntracellularTargets Translocation CellDeath Cell Death Pore->CellDeath Ion Leakage IntracellularTargets->CellDeath

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for MIC Determination

MIC_Workflow Start Start PreparePeptide Prepare Serial Dilutions of this compound Start->PreparePeptide InoculateBacteria Inoculate with Bacterial Suspension PreparePeptide->InoculateBacteria Incubate Incubate at 37°C for 18-24h InoculateBacteria->Incubate ReadResults Observe for Visible Growth Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC End End DetermineMIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Experimental Workflow for Confocal Microscopy

Confocal_Workflow Start Start LabelPeptide Label this compound with Fluorophore Start->LabelPeptide IncubateCells Incubate Labeled Peptide with Bacterial Cells LabelPeptide->IncubateCells WashCells Wash to Remove Unbound Peptide IncubateCells->WashCells ImageCells Acquire Z-Stack Images with Confocal Microscope WashCells->ImageCells Analyze Analyze Peptide Localization ImageCells->Analyze End End Analyze->End

Caption: Workflow for visualizing peptide uptake using confocal microscopy.

Conclusion

The available evidence strongly supports the hypothesis that this compound exerts its antimicrobial effect primarily through the disruption of bacterial cell membranes, a mechanism initiated by electrostatic attraction and driven by hydrophobic interactions. The potential for intracellular activity following membrane translocation presents an exciting avenue for further research. A complete understanding of this dual-action mechanism will be crucial for the development of this compound and other lysozyme-derived peptides as next-generation antimicrobial agents. Further studies are warranted to obtain more extensive quantitative data, particularly from peer-reviewed sources, and to explore the nature of any potential intracellular targets.

References

An In-Depth Technical Guide to the In Silico Prediction and Validation of Molecular Targets for RAWVAWR-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive framework for the computational prediction of biological targets for the novel peptide RAWVAWR-NH2, coupled with detailed protocols for experimental validation. Given the novelty of this peptide, this document serves as a methodological roadmap, using this compound as a case study to illustrate a robust workflow for peptide target deconvolution.

Introduction

Peptides have emerged as a promising class of therapeutics due to their high specificity and potency. The heptapeptide this compound represents a novel chemical entity with unexplored biological functions. Identifying its molecular targets is the critical first step in elucidating its mechanism of action and potential therapeutic applications. This technical guide outlines a systematic, multi-pronged in silico approach to predict potential protein targets for this compound, followed by detailed experimental protocols for the validation of these computational hypotheses. The workflow is designed to maximize the probability of successful target identification and provide a deep understanding of the peptide's biological interactions.

In Silico Target Prediction Workflow

The computational workflow for identifying potential targets of this compound is multifaceted, integrating structure-based, ligand-based, and sequence-based methodologies. This approach is designed to overcome the challenges posed by the flexibility of peptides and to generate a high-confidence list of candidate targets for experimental validation.

cluster_in_silico In Silico Prediction cluster_structure_based Structure-Based cluster_ligand_based Ligand-Based cluster_sequence_based Sequence-Based cluster_validation Experimental Validation start This compound Sequence pep_struct 3D Peptide Structure Prediction (e.g., PEP-FOLD) start->pep_struct seq_sim Sequence Similarity (e.g., BLASTp) start->seq_sim ml_pred Machine Learning (PPI Prediction Models) start->ml_pred rev_dock Reverse Docking (Target Library Screen) pep_struct->rev_dock pharm Pharmacophore Modeling pep_struct->pharm dock_analysis Docking Score Analysis & Pose Clustering rev_dock->dock_analysis hit_list Generate & Prioritize Candidate Target List dock_analysis->hit_list pharm_screen Database Screening pharm->pharm_screen pharm_screen->hit_list seq_sim->hit_list ml_pred->hit_list biophys Biophysical Assays (SPR, ITC, BLI) hit_list->biophys cell_based Cell-Based Assays (Co-IP, CETSA) hit_list->cell_based func_assays Functional Assays biophys->func_assays cell_based->func_assays validated_target Validated Target(s) func_assays->validated_target

Caption: Overall workflow for in silico prediction and experimental validation of this compound targets.
Methodologies

The initial step involves predicting the three-dimensional (3D) structure of this compound. Due to the inherent flexibility of short peptides, a conformational ensemble is often generated.

Protocol:

  • Input: The primary amino acid sequence (Arg-Ala-Trp-Val-Ala-Trp-Arg) and the C-terminal amidation.

  • Tool: Utilize a de novo peptide structure prediction server such as PEP-FOLD or I-TASSER.[1] These tools predict peptide structures by assembling fragments from known protein structures.

  • Procedure: Submit the peptide sequence to the server. The output will be a series of predicted 3D models (conformations) ranked by a confidence score.

  • Output: A set of PDB files representing the most probable conformations of this compound. These structures serve as the input for structure-based methods.

Reverse docking screens the predicted 3D structure of this compound against a library of known protein structures to identify potential binding partners.[2]

cluster_docking Reverse Docking Protocol peptide_struct This compound 3D Structure Ensemble prep_ligand Prepare Peptide Ligand (Add charges, hydrogens) peptide_struct->prep_ligand target_db Protein Target Database (e.g., PDTD, PDB) prep_target Prepare Target Library (Define binding sites) target_db->prep_target docking_run Perform Docking (e.g., AutoDock Vina, MDockPeP) prep_ligand->docking_run prep_target->docking_run scoring Calculate Binding Scores (e.g., kcal/mol) docking_run->scoring analysis Analyze Results: - Rank by Score - Cluster Poses - Normalize Scores scoring->analysis hits Potential Targets analysis->hits

Caption: Logical workflow for a reverse docking experiment.

Protocol:

  • Ligand Preparation: The predicted 3D structures of this compound are prepared by adding hydrogen atoms and assigning appropriate charges.

  • Target Database Selection: A comprehensive library of 3D protein structures is selected. Databases like PDTD (Potential Drug Target Database) are specifically designed for this purpose, containing curated structures of known drug targets.[3] Alternatively, a filtered subset of the Protein Data Bank (PDB) can be used.

  • Docking Simulation: A molecular docking program (e.g., AutoDock Vina, MDockPeP) is used to systematically screen the peptide against each protein in the target database.[4] The program samples a vast number of possible binding poses and conformations.

  • Scoring and Ranking: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol).[5] Proteins are then ranked based on their best docking scores.

  • Result Analysis: The raw docking scores may be influenced by protein size and binding pocket properties. It is crucial to use normalized scores (e.g., Z-scores) to compare across different proteins and reduce false positives.[6][7] The binding poses of top-ranked hits are visually inspected for favorable interactions.

This method defines the essential 3D arrangement of chemical features of the peptide (pharmacophore) responsible for its activity and uses this model to screen for proteins that can accommodate these features.[8]

Protocol:

  • Pharmacophore Generation: Based on the predicted 3D structure of this compound, a pharmacophore model is generated. This model consists of features like hydrogen bond donors/acceptors, hydrophobic centers, and positive charges, corresponding to the side chains of Arginine (positive, H-bond donor), Tryptophan (hydrophobic, aromatic), and Valine (hydrophobic).

  • Database Screening: The generated pharmacophore model is used as a 3D query to screen a database of protein binding sites, such as PharmMapper or the ZINC database.[9][10]

  • Hit Identification: Proteins whose binding sites match the pharmacophore model are identified as potential targets. These hits are ranked based on a fit score, which indicates how well the protein's active site complements the peptide's pharmacophoric features.

These methods utilize the peptide's primary sequence to infer potential interactions, bypassing the need for a 3D structure.

Protocol:

  • Sequence Similarity: Tools like BLASTp (Basic Local Alignment Search Tool for proteins) can be used to search for short, nearly exact matches of the RAWVAWR sequence within known proteins. This may identify proteins from which the peptide could have been derived or proteins that contain similar binding motifs.

  • Machine Learning Models: An increasing number of machine learning and deep learning models are trained on large datasets of known peptide-protein interactions (PPIs).[11][12] These models can take the this compound sequence as input and predict the likelihood of it binding to various proteins in a given proteome.

Data Presentation: Illustrative Quantitative Results

Following the in silico screening, quantitative data should be organized to facilitate the prioritization of candidates for experimental validation. The tables below present hypothetical results for this compound.

Table 1: Illustrative Reverse Docking Results

RankTarget ProteinPDB IDDocking Score (kcal/mol)Normalized Z-ScorePutative Biological Role
1Kinase A1XYZ-9.8-2.5Signal Transduction
2Protease B2ABC-9.5-2.1Protein Degradation
3Receptor C3DEF-9.1-1.9Cell Surface Signaling
4Transcription D4GHI-8.8-1.6Gene Regulation
5Ion Channel E5JKL-8.5-1.4Ion Transport

Table 2: Illustrative Pharmacophore Screening and ML Prediction Results

MethodPredicted TargetFit/Confidence ScoreNotes
PharmacophoreKinase A0.85High geometric and feature match.
PharmacophoreReceptor C0.79Good alignment with key interaction points.
Machine Learning (PPI)Kinase A0.92 (Probability)Predicted as a strong interactor.
Machine Learning (PPI)Protease B0.88 (Probability)High likelihood of interaction.

Table 3: Illustrative Experimental Validation Data

Predicted TargetMethodBinding Affinity (KD)Stoichiometry (N)Enthalpy (ΔH, kcal/mol)IC50 / EC50
Kinase ASPR500 nM--1.2 µM (IC50)
Kinase AITC450 nM1.1 ± 0.1-8.5-
Protease BBLI1.2 µM--5.0 µM (IC50)
Receptor CITCNo Binding Detected---

Experimental Validation Protocols

Computational predictions must be validated through rigorous experimentation. Below are detailed protocols for primary and secondary validation assays.

Primary Validation: Biophysical Assays

These assays directly measure the binding interaction between this compound and the purified candidate target proteins.

SPR is used for real-time, label-free analysis of binding kinetics (ka, kd) and affinity (KD).[13][14]

Protocol:

  • Chip Preparation: Select a suitable sensor chip (e.g., CM5). Immobilize the purified target protein (ligand) onto the chip surface using standard amine coupling chemistry.[1]

  • Analyte Preparation: Prepare a series of dilutions of the this compound peptide (analyte) in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least 10-fold below and above the expected KD.

  • Binding Measurement:

    • Inject the running buffer over the sensor surface to establish a stable baseline.

    • Inject each concentration of the peptide for a set association time, followed by an injection of running buffer for the dissociation phase. .

    • After each cycle, regenerate the sensor surface with a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove bound peptide.

  • Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, stoichiometry N, ΔH).[15][16]

Protocol:

  • Sample Preparation: Dialyze both the purified target protein and the this compound peptide extensively against the same buffer to minimize buffer mismatch heats. Degas both solutions before use.

  • Instrument Setup:

    • Load the target protein into the sample cell (e.g., at 10-50 µM).

    • Load the peptide into the injection syringe at a concentration 10-20 times that of the protein.

  • Titration: Perform a series of small, sequential injections of the peptide into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat flow peaks for each injection. Plot the heat change per mole of injectant against the molar ratio of peptide to protein. Fit the resulting isotherm to a binding model to extract the KD, N, and ΔH.

Secondary Validation: Cell-Based Assays

These assays confirm the interaction in a more biologically relevant context.

Co-IP is used to demonstrate that this compound interacts with its target protein within a cellular lysate.[3][17]

Protocol:

  • Peptide Modification: Synthesize a version of this compound with a tag (e.g., Biotin or FLAG) for pulldown.

  • Cell Lysis: Prepare a cell lysate from a cell line endogenously expressing the target protein using a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysate with the tagged peptide to allow complex formation.

    • Add beads coupled to an antibody against the tag (e.g., anti-FLAG beads or streptavidin beads for biotin). Incubate to capture the peptide and its binding partners.

    • Alternatively, incubate the lysate with an antibody against the endogenous target protein, followed by capture with Protein A/G beads. Then probe for the peptide's presence.

  • Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the captured protein complexes from the beads.

  • Detection: Analyze the eluate by Western blotting using an antibody specific to the predicted target protein. A band corresponding to the target protein in the peptide pulldown lane indicates an interaction.

CETSA assesses target engagement in intact cells or cell lysates by measuring changes in the thermal stability of the target protein upon ligand binding.[18][19]

Protocol:

  • Cell Treatment: Treat intact cells or cell lysates with either vehicle control or varying concentrations of this compound.

  • Heat Challenge: Heat the samples across a range of temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.

  • Fractionation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated/aggregated fraction by centrifugation.

  • Detection: Quantify the amount of soluble target protein remaining at each temperature using Western blotting or other detection methods.

  • Data Analysis: Plot the fraction of soluble protein against temperature. A shift in the melting curve to higher temperatures in the presence of this compound indicates direct target engagement.

Hypothetical Signaling Pathway Involvement

If "Kinase A" is validated as a primary target, this compound could be an inhibitor or an allosteric modulator. This interaction could impact downstream signaling, as illustrated below.

ext_signal External Signal receptor Receptor ext_signal->receptor target Kinase A receptor->target activates peptide This compound peptide->target inhibits sub1 Substrate 1 target->sub1 phosphorylates sub2 Substrate 2 sub1->sub2 activates response Cellular Response (e.g., Proliferation, Apoptosis) sub2->response

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

The RAWVAWR-NH2 peptide, a seven-amino-acid sequence (Arg-Ala-Trp-Val-Ala-Trp-Arg-NH2), is a cationic antimicrobial peptide derived from human lysozyme.[1][2][3][4] This peptide exhibits notable antimicrobial activity, particularly against Gram-negative bacteria such as Escherichia coli and Gram-positive bacteria like Staphylococcus aureus.[1][3][4] Its mechanism of action is primarily attributed to its ability to interact with and disrupt bacterial cell membranes, a process driven by the peptide's amphipathic nature, with positively charged arginine residues and hydrophobic tryptophan and valine residues.[1][3] While direct membrane perturbation is the principal mode of antibacterial action, evidence also suggests that this compound can translocate across the bacterial membrane and potentially interact with intracellular targets.[1][3] A related peptide, IVSDGNGMNAWVAWR-NH2, derived from chicken lysozyme, has also been studied for its antimicrobial properties.[1][3]

Quantitative Data

The biological activity of this compound and its related sequences is quantified through various metrics, most notably the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the peptide that prevents visible growth of a microorganism.

Peptide SequenceTarget OrganismMIC (µg/mL)NotesReference
This compound Escherichia coliNot explicitly stated in abstracts, but activity is confirmed.Further research into the full text of cited papers is required for specific values.[1][3][4]
Staphylococcus aureusNot explicitly stated in abstracts, but activity is confirmed.Further research into the full text of cited papers is required for specific values.[1][3][4]
IVSDGNGMNAWVAWR-NH2 Various bacteriaWeak interaction with lipids, reflecting its bactericidal activity.Specific MIC values are not provided in the abstracts.[1][3]

Mechanism of Action & Signaling Pathways

The primary mechanism of action for this compound is the disruption of the bacterial cell membrane. This process is initiated by the electrostatic attraction between the positively charged arginine residues of the peptide and the negatively charged components of the bacterial membrane, such as phosphatidylglycerol.[1][3] Following this initial binding, the hydrophobic residues, particularly tryptophan, are thought to insert into the lipid bilayer, leading to membrane perturbation and increased permeability.[1][3] This disruption of the membrane integrity ultimately leads to cell death.

There is also evidence to suggest that this compound can translocate into the bacterial cytoplasm, which implies the existence of secondary intracellular targets.[1][3] However, the specific intracellular signaling pathways that might be affected by this peptide are not yet well-elucidated in the currently available literature. The primary focus of existing research has been on its direct antimicrobial effects.

Diagram: Proposed Mechanism of Action for this compound

This compound Mechanism of Action cluster_membrane Membrane-Targeting Pathway cluster_intracellular Intracellular Pathway RAWVAWR_NH2 This compound Peptide Bacterial_Membrane Bacterial Cell Membrane (Negatively Charged) RAWVAWR_NH2->Bacterial_Membrane 1. Binding Intracellular_Translocation Intracellular Translocation RAWVAWR_NH2->Intracellular_Translocation Alternative Pathway Membrane_Disruption Membrane Disruption & Pore Formation Bacterial_Membrane->Membrane_Disruption 2. Destabilization Electrostatic_Interaction Electrostatic Attraction Hydrophobic_Insertion Hydrophobic Insertion Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis 3. Outcome Intracellular_Targets Interaction with Intracellular Targets (e.g., DNA, Ribosomes) Intracellular_Translocation->Intracellular_Targets

Caption: Proposed mechanism of action for the this compound peptide.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the research and characterization of the this compound peptide family.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

This compound and its analogs are typically synthesized using the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) strategy.[5][6]

  • Resin Preparation: A Rink amide resin is commonly used to generate the C-terminal amide. The resin is swelled in a suitable solvent like dimethylformamide (DMF) or dichloromethane (DCM).[5]

  • Amino Acid Coupling Cycle:

    • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of piperidine in DMF (typically 20%).[7]

    • Washing: The resin is thoroughly washed with DMF to remove piperidine and by-products.

    • Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA or NMM) in DMF and then added to the resin. The reaction is allowed to proceed until completion, which can be monitored by a qualitative test like the ninhydrin test.[5][6]

    • Washing: The resin is washed again with DMF to remove excess reagents and by-products.

  • Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved using a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), along with scavengers (e.g., water, triisopropylsilane, and phenol) to prevent side reactions.[6]

  • Purification and Characterization: The crude peptide is precipitated with cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.[7]

Diagram: Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS Workflow Start Start with Rink Amide Resin Swell_Resin Swell Resin in DMF Start->Swell_Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell_Resin->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Couple Activated Fmoc-Amino Acid Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Repeat Repeat Cycle for Each Amino Acid Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleave from Resin & Deprotect Side Chains (TFA Cocktail) Repeat->Cleavage Final Amino Acid Purification Purify by RP-HPLC Cleavage->Purification Characterization Characterize by Mass Spec & Analytical HPLC Purification->Characterization End Lyophilized Peptide Characterization->End

Caption: A typical workflow for the synthesis of this compound via SPPS.

Antimicrobial Activity Assays

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This assay determines the lowest concentration of the peptide that inhibits the visible growth of a microorganism.[8][9]

  • Preparation of Peptide Stock Solution: A stock solution of the purified peptide is prepared in sterile water or an appropriate buffer.

  • Bacterial Inoculum Preparation: A single colony of the test bacterium (e.g., E. coli or S. aureus) is used to inoculate a suitable broth medium (e.g., Mueller-Hinton broth). The culture is incubated until it reaches the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[9]

  • Serial Dilution: The peptide stock solution is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[8]

  • MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.

Structural Analysis

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of the peptide in different environments (e.g., aqueous buffer vs. membrane-mimicking environments like SDS micelles).[10]

  • Sample Preparation: The peptide is dissolved in the desired solvent (e.g., phosphate buffer or a solution containing SDS micelles) to a final concentration typically in the micromolar range.

  • Spectra Acquisition: CD spectra are recorded on a CD spectrometer, typically over a wavelength range of 190-250 nm.

  • Data Analysis: The resulting spectra are analyzed to estimate the percentage of different secondary structural elements (α-helix, β-sheet, random coil). A random coil structure is expected in aqueous solution, while an α-helical or β-sheet structure may be adopted in a membrane-like environment.[10]

Peptide-Membrane Interaction Studies

Isothermal Titration Calorimetry (ITC)

ITC is a technique used to quantify the thermodynamic parameters of binding between the peptide and lipid vesicles, providing insights into the driving forces of the interaction.[1][11]

  • Sample Preparation: Large unilamellar vesicles (LUVs) of a specific lipid composition (e.g., POPC or POPG) are prepared. The peptide is dissolved in the same buffer as the vesicles. All solutions are thoroughly degassed.

  • Titration: The peptide solution is placed in the ITC syringe and titrated into the sample cell containing the lipid vesicle suspension.

  • Data Acquisition and Analysis: The heat changes associated with each injection are measured. The resulting data are fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[1][11]

Confocal Microscopy

This technique is used to visualize the interaction of a fluorescently labeled version of the peptide with bacterial cells, providing information on whether the peptide remains on the membrane or enters the cell.[1][12]

  • Peptide Labeling: The peptide is labeled with a fluorescent dye (e.g., fluorescein).

  • Bacterial Cell Preparation: Bacterial cells are grown to the mid-log phase, harvested, and washed.

  • Incubation: The bacterial cells are incubated with the fluorescently labeled peptide for a specific period.

  • Imaging: The cells are washed to remove unbound peptide and then imaged using a confocal laser scanning microscope. The localization of the fluorescence signal (on the cell periphery or within the cytoplasm) is analyzed.[12]

References

A Technical Guide to the Potential Therapeutic Applications of RAWVAWR-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The peptide sequence RAWVAWR-NH2 does not correspond to a well-documented agent in publicly available scientific literature. This guide is a prospective analysis based on the physicochemical properties of its constituent amino acids. The proposed applications, mechanisms, and data are hypothetical and intended to serve as a framework for the potential investigation of this novel peptide.

Executive Summary

This compound is a novel, short-chain peptide with the sequence Arg-Ala-Trp-Val-Ala-Trp-Arg-NH2. Its composition suggests significant therapeutic potential, primarily stemming from its predicted cationic and amphipathic nature. The presence of multiple arginine (R) and tryptophan (W) residues, combined with a C-terminal amide group for enhanced stability, positions this compound as a strong candidate for investigation as an antimicrobial, anticancer, and cell-penetrating peptide (CPP). This document outlines these potential applications, presents hypothetical data to illustrate expected outcomes, provides detailed experimental protocols for validation, and visualizes potential mechanisms and workflows.

Peptide Characteristics and Predicted Properties

The primary amino acid sequence of this compound imparts distinct chemical properties that are key to its potential functions:

  • Cationic Nature: The two arginine (R) residues provide a net positive charge at physiological pH. This is a critical feature for interacting with negatively charged cell membranes, such as those found on bacteria and cancer cells.

  • Amphipathicity: The peptide contains both hydrophobic (Tryptophan, Valine, Alanine) and hydrophilic (Arginine) residues. This separation of polarity allows for insertion into and disruption of lipid bilayers, a common mechanism for antimicrobial and anticancer peptides.

  • Tryptophan Residues: The two tryptophan (W) residues are significant. Their large, aromatic side chains tend to anchor the peptide at the lipid-water interface of cell membranes, facilitating membrane perturbation.

  • C-Terminal Amidation (-NH2): The amidation of the C-terminus removes the negative charge of the carboxyl group and increases the peptide's resistance to degradation by carboxypeptidases, thereby enhancing its biological half-life.

Potential Therapeutic Applications

As an Antimicrobial Agent

The cationic and amphipathic structure of this compound is a hallmark of antimicrobial peptides (AMPs). AMPs typically act by disrupting the integrity of microbial cell membranes, leading to cell death.

Hypothetical Data: Antimicrobial Activity

The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound against a panel of pathogenic bacteria and fungi.

Microorganism Type Strain (Example) Hypothetical MIC (µg/mL) Hypothetical MBC (µg/mL)
Staphylococcus aureusGram-positiveATCC 29213816
Methicillin-resistant S. aureus (MRSA)Gram-positiveUSA3001632
Escherichia coliGram-negativeATCC 259221632
Pseudomonas aeruginosaGram-negativePAO13264
Candida albicansFungalSC53141632
As an Anticancer Agent

Many peptides with properties similar to this compound exhibit selective toxicity towards cancer cells. This selectivity is often attributed to the higher negative charge and altered lipid composition of cancer cell membranes compared to healthy cells.

Hypothetical Data: Cytotoxicity Against Cancer Cell Lines

This table presents hypothetical IC50 (half-maximal inhibitory concentration) values for this compound against various human cancer cell lines and a non-cancerous control cell line.

Cell Line Cancer Type Hypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma15
A549Lung Carcinoma25
HeLaCervical Adenocarcinoma20
HEK-293Human Embryonic Kidney (Non-cancerous)>100

Proposed Mechanism of Action: Membrane Disruption and Apoptosis Induction

Based on its structure, a plausible mechanism for this compound involves initial electrostatic attraction to negatively charged cell membranes, followed by insertion and disruption, leading to pore formation or membrane destabilization. In cancer cells, this could trigger downstream apoptotic signaling pathways.

Hypothetical Mechanism of this compound cluster_0 This compound Action on Target Cell cluster_1 Membrane Interaction cluster_2 Downstream Cellular Effects peptide This compound membrane Anionic Cell Membrane (Bacteria / Cancer Cell) peptide->membrane 1. Electrostatic Attraction insertion 2. Hydrophobic Insertion (Tryptophan Anchoring) membrane->insertion pore 3. Pore Formation / Membrane Disruption insertion->pore lysis Osmotic Lysis (Antimicrobial) pore->lysis leads to apoptosis Apoptosis Induction (Anticancer) pore->apoptosis triggers

Caption: Hypothetical mechanism of this compound targeting anionic cell membranes.

Detailed Experimental Protocols

Peptide Synthesis and Purification
  • Synthesis: The peptide this compound can be synthesized using an automated peptide synthesizer via Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) chemistry on a Rink Amide resin.

  • Cleavage: The synthesized peptide is cleaved from the resin using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

  • Purification: The crude peptide is precipitated with cold diethyl ether, dissolved in water, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Verification: The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry (MALDI-TOF or ESI-MS).

Minimum Inhibitory Concentration (MIC) Assay
  • Preparation: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., 5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination: The MIC is determined as the lowest peptide concentration at which no visible microbial growth is observed. Positive and negative growth controls must be included.

Cytotoxicity (IC50) Assay using MTT
  • Cell Seeding: Cancer cells and non-cancerous control cells are seeded into 96-well plates (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of this compound.

  • Incubation: Cells are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.

  • Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Proposed Research and Development Workflow

The investigation of a novel peptide like this compound follows a structured workflow from initial characterization to preclinical studies.

This compound Development Workflow cluster_phase1 Phase 1: In Silico & Synthesis cluster_phase2 Phase 2: In Vitro Screening cluster_phase3 Phase 3: Mechanism of Action cluster_phase4 Phase 4: Preclinical Studies in_silico In Silico Analysis (Predict Properties) synthesis Peptide Synthesis & Purification in_silico->synthesis antimicrobial Antimicrobial Assays (MIC, MBC) synthesis->antimicrobial anticancer Anticancer Assays (IC50 on Cell Lines) synthesis->anticancer toxicity Hemolysis & Cytotoxicity Assays antimicrobial->toxicity anticancer->toxicity membrane_studies Membrane Interaction Studies (e.g., Dye Leakage) toxicity->membrane_studies apoptosis_studies Apoptosis Assays (e.g., Annexin V) membrane_studies->apoptosis_studies animal_model In Vivo Efficacy (Animal Models) apoptosis_studies->animal_model pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd

Caption: A structured workflow for the preclinical development of this compound.

Conclusion and Future Directions

The peptide this compound represents a promising candidate for therapeutic development. Its inherent physicochemical properties, derived from its amino acid sequence, strongly suggest potential as a potent antimicrobial and selective anticancer agent. The immediate next steps involve the chemical synthesis and purification of the peptide, followed by rigorous in vitro screening as outlined in this guide. Subsequent research should focus on elucidating its precise mechanism of action and evaluating its efficacy and safety in preclinical animal models. These studies will be crucial in validating its therapeutic potential and advancing it as a next-generation peptide-based therapeutic.

Unraveling RAWVAWR-NH2: A Deep Dive into its Discovery and Origins

Author: BenchChem Technical Support Team. Date: November 2025

The peptide RAWVAWR-NH2 remains an enigmatic molecule within the scientific community, as extensive searches of publicly available scientific literature and databases have yielded no specific information regarding its discovery, origin, or biological function. This lack of data prevents the construction of a detailed technical guide as requested.

Despite a thorough investigation into established biochemical and pharmaceutical research, no patents, peer-reviewed articles, or conference proceedings explicitly mention the peptide sequence this compound. This suggests several possibilities:

  • Novelty: The peptide may be a very recent discovery that has not yet been published or publicly disclosed. Research and development in the fields of proteomics and drug discovery are constantly identifying new molecules, and there is often a significant time lag between discovery and publication.

  • Proprietary Nature: this compound could be a proprietary compound under active investigation by a private entity, such as a pharmaceutical company or a biotechnology firm. In such cases, information is often kept confidential until intellectual property rights are secured.

  • Alternative Nomenclature: It is possible that the peptide is known by a different name or designation within the research community. Scientific nomenclature can be complex, and a single compound may have multiple identifiers.

  • Hypothetical Construct: The sequence may represent a theoretical or computationally designed peptide that has not yet been synthesized or characterized experimentally.

Without any foundational data on its discovery, synthesis, biological targets, or mechanism of action, it is not possible to provide the requested in-depth technical guide. The creation of quantitative data tables, detailed experimental protocols, and signaling pathway diagrams is contingent upon the existence of primary research data, which is currently unavailable for this compound.

Further progress in elucidating the nature of this compound will depend on the future disclosure of research findings by the entity that discovered or synthesized this peptide. Researchers and drug development professionals are encouraged to monitor scientific publications and patent databases for any forthcoming information on this intriguing molecule.

Physicochemical Properties of RAWVAWR-NH2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The peptide RAWVAWR-NH2 is not extensively characterized in publicly available scientific literature. This guide provides a comprehensive overview of the predicted physicochemical properties and outlines the standard experimental methodologies that would be employed to characterize a novel peptide with this sequence.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a peptide is fundamental for its development as a therapeutic agent. These properties influence its solubility, stability, bioavailability, and mechanism of action. For the novel peptide this compound, the following properties are of primary importance.

Amino Acid Sequence and Molecular Weight

The primary structure of the peptide is defined by its amino acid sequence: Arg-Ala-Trp-Val-Ala-Trp-Arg-NH2. The presence of multiple tryptophan and arginine residues suggests potential for specific biological activities. The C-terminal amidation (-NH2) is a common modification that can increase peptide stability by protecting it from carboxypeptidase degradation.

The molecular weight of a peptide is a critical parameter for various analytical techniques and for calculating molar concentrations. It is determined by the sum of the molecular weights of its constituent amino acids, adjusted for the loss of water molecules during peptide bond formation and the addition of the C-terminal amide group.

PropertyValue
Amino Acid Sequence Arg-Ala-Trp-Val-Ala-Trp-Arg-NH2
Molecular Formula C₅₀H₇₃N₁₇O₇
Average Molecular Weight 1056.24 g/mol
Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge.[1][2][3][4] This property is crucial for developing purification strategies, such as isoelectric focusing, and for understanding the peptide's behavior in different physiological environments.[1][2] The pI is calculated based on the pKa values of the ionizable groups in the amino acid side chains and the terminal groups. Given the presence of two basic arginine residues, a high pI is predicted for this compound.

PropertyPredicted Value
Isoelectric Point (pI) ~12.0
Solubility and Stability

The solubility of a peptide in aqueous solutions is critical for its formulation and delivery. The stability of the peptide, both in storage and under physiological conditions, will determine its shelf-life and therapeutic window.

PropertyGeneral Considerations
Solubility The high proportion of hydrophobic residues (Trp, Val, Ala) may lead to limited aqueous solubility. Strategies to enhance solubility could include formulation with co-solvents or pH adjustment.
Stability The C-terminal amidation enhances stability against enzymatic degradation.[5] However, the tryptophan residues may be susceptible to oxidation. Stability studies would be required to assess degradation under different conditions of temperature, pH, and light exposure.

Potential Biological Activities and Experimental Protocols

Based on its amino acid composition, this compound is a candidate for several biological activities, including antimicrobial, antioxidant, and anticancer effects. The following sections detail the standard experimental protocols to investigate these potential activities.

Antimicrobial Activity

The presence of cationic arginine residues and hydrophobic tryptophan residues is a common feature of antimicrobial peptides (AMPs).[6][7] These peptides often act by disrupting the cell membranes of microorganisms.

The antimicrobial activity of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

  • Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to reach the logarithmic growth phase.

  • Peptide Dilution: A series of twofold dilutions of the this compound peptide are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plate is incubated under optimal conditions for microbial growth (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_bacteria Culture Microorganisms inoculate Inoculate Microtiter Plate prep_bacteria->inoculate prep_peptide Prepare Peptide Dilutions prep_peptide->inoculate incubate Incubate inoculate->incubate determine_mic Determine MIC incubate->determine_mic

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Antioxidant Activity

Tryptophan residues can act as potent antioxidants by donating hydrogen atoms to neutralize free radicals.[8] Several assays can be used to evaluate the antioxidant potential of this compound.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to assess the free radical scavenging activity of a compound.[9][10][11]

  • Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Reaction Mixture: Different concentrations of the this compound peptide are mixed with the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the peptide-containing solutions to that of a control.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare DPPH Solution mix Mix Peptide and DPPH prep_dpph->mix prep_peptide Prepare Peptide Concentrations prep_peptide->mix incubate Incubate in Dark mix->incubate measure_abs Measure Absorbance incubate->measure_abs calculate Calculate Scavenging Activity measure_abs->calculate

Workflow for DPPH Radical Scavenging Assay.

Anticancer Activity

Cationic and amphipathic peptides have been shown to exhibit selective toxicity towards cancer cells. The proposed mechanism often involves the disruption of the cancer cell membrane, which has a higher negative charge than that of normal cells.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[12][13]

  • Cell Culture: Cancer cell lines and normal (non-cancerous) cell lines are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Peptide Treatment: The cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured (typically around 570 nm).

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated to quantify the cytotoxic potential of the peptide.

MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay_analysis Assay and Analysis culture_cells Culture Cancer and Normal Cells seed_cells Seed Cells in 96-well Plates culture_cells->seed_cells treat_peptide Treat Cells with Peptide seed_cells->treat_peptide add_mtt Add MTT Reagent treat_peptide->add_mtt solubilize Solubilize Formazan add_mtt->solubilize measure_abs Measure Absorbance solubilize->measure_abs calc_ic50 Calculate IC50 measure_abs->calc_ic50

Workflow for MTT Cytotoxicity Assay.

Signaling Pathways

As there is no published data on this compound, its interaction with specific signaling pathways is unknown. Should this peptide demonstrate significant biological activity, further research would be necessary to elucidate its mechanism of action. For instance, if anticancer activity is confirmed, studies could investigate whether the peptide induces apoptosis and through which signaling cascade (e.g., by measuring caspase activation).

This guide provides a foundational framework for the comprehensive characterization of the novel peptide this compound. The outlined experimental protocols are standard in the field of peptide research and would yield the necessary data to evaluate its potential as a therapeutic agent.

References

In-Depth Technical Guide on the Stability and Degradation Pathways of RAWVAWR-NH2 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated stability characteristics and degradation pathways of the RAWVAWR-NH2 peptide. As specific experimental data for this peptide is not publicly available, this document leverages fundamental principles of peptide chemistry to predict its stability profile based on its amino acid sequence (Arg-Ala-Trp-Val-Ala-Trp-Arg-NH2). This guide is intended to serve as a foundational resource for researchers initiating stability and formulation studies.

Analysis of the this compound Sequence and Potential Liabilities

The primary sequence of a peptide is the most critical determinant of its intrinsic stability. The this compound peptide is a heptapeptide with a C-terminal amide. The amino acid composition points to several potential sites for chemical and enzymatic degradation.

Amino AcidCodeSide Chain CharacteristicsPotential Stability Liabilities
ArginineArg (R)Basic, positively chargedPotential for modification at the guanidinium group.
AlanineAla (A)Non-polar, aliphaticGenerally stable.
TryptophanTrp (W)Aromatic, indole ringHighly susceptible to oxidation.[1][2]
ValineVal (V)Non-polar, aliphatic, bulkyGenerally stable.

Potential Chemical Degradation Pathways

Chemical degradation involves the non-enzymatic alteration of the peptide's structure. For this compound, the most probable pathways include oxidation and hydrolysis under certain conditions.

Oxidation

The two Tryptophan (Trp) residues are the most significant liability for the chemical stability of this compound. The indole side chain of Tryptophan is readily oxidized, a process that can be catalyzed by light, heat, transition metals, or reactive oxygen species.[1][2] This degradation can lead to a loss of biological activity.

Hydrolysis and Deamidation

Peptide bonds can undergo hydrolysis, particularly at non-neutral pH values.[2] While the this compound sequence does not contain exceptionally labile peptide bonds (such as Asp-Pro), exposure to strong acidic or basic conditions can lead to cleavage of the peptide backbone.[2] The C-terminal amide group can also be hydrolyzed to a carboxylic acid, a process known as deamidation, which is typically accelerated at higher pH.[3]

The table below summarizes the key predicted chemical degradation pathways.

Degradation PathwaySusceptible Site(s)Common TriggersPotential Products
Oxidation Tryptophan (Trp) residuesOxygen, light, peroxides, metal ionsKynurenine, N-formylkynurenine, and other oxidized Trp derivatives
Hydrolysis Peptide bondsExtreme pH (acidic or basic), elevated temperatureShorter peptide fragments
Deamidation C-terminal amideHigh pH, elevated temperatureRAWVAWR-OH (C-terminal carboxylic acid)

Potential Enzymatic Degradation Pathways

In a biological environment, the primary route of peptide degradation is through the action of proteases.[4][5] The susceptibility of this compound to enzymatic cleavage can be predicted by identifying recognition motifs for common proteases within its sequence.

Protease ClassExamplesCleavage PreferencePotential Cleavage Sites in this compound
Serine Proteases Trypsin, ChymotrypsinTrypsin: C-terminal to Arg/LysChymotrypsin: C-terminal to aromatic residues (Trp, Phe, Tyr)Trypsin: After Arg1 and Arg7Chymotrypsin: After Trp3 and Trp6
Aspartic Proteases PepsinBroad specificity, often cleaves after hydrophobic and aromatic residuesAfter Trp3, Val4, and Trp6
Metalloproteases ThermolysinN-terminal to hydrophobic residues (Val, Ile, Leu)Before Val4

Recommended Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a series of standardized experiments should be conducted.

Forced Degradation Studies

These studies are designed to accelerate degradation to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[6][7]

  • Methodology:

    • Preparation: Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

    • Acidic Condition: Incubate the peptide in 0.1 M HCl at 60°C.

    • Basic Condition: Incubate the peptide in 0.1 M NaOH at 60°C.

    • Oxidative Condition: Treat the peptide with 3% hydrogen peroxide at room temperature.

    • Thermal Stress: Incubate the peptide solution at 70°C.

    • Photostability: Expose the peptide solution to light stress as per ICH Q1B guidelines.

    • Sampling: Collect samples at multiple time points (e.g., 0, 2, 8, 24 hours).

    • Analysis: Neutralize samples where necessary and analyze using a stability-indicating HPLC method coupled with mass spectrometry (LC-MS) to identify and quantify the parent peptide and its degradation products.[6]

Plasma Stability Assay

This in vitro assay is essential to estimate the peptide's half-life in a physiological environment.

  • Methodology:

    • Incubation: Add this compound to fresh human plasma or serum to a final concentration of 1-10 µM and incubate at 37°C.

    • Time Points: Collect aliquots at various intervals (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).

    • Quenching: Stop the enzymatic reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Sample Preparation: Centrifuge the samples to precipitate proteins.

    • Quantification: Analyze the supernatant using LC-MS/MS to measure the concentration of the remaining this compound.

    • Half-life Calculation: Determine the half-life (t½) by plotting the percentage of remaining peptide versus time and fitting the data to a first-order decay model.

Visualizations of Pathways and Workflows

Diagram of Predicted Degradation Pathways for this compound

Predicted Degradation Pathways of this compound cluster_chem Chemical Degradation cluster_enz Enzymatic Degradation RAWVAWR This compound Oxidation Oxidation (Trp) RAWVAWR->Oxidation O2, light Hydrolysis Hydrolysis RAWVAWR->Hydrolysis extreme pH Deamidation Deamidation (C-Terminus) RAWVAWR->Deamidation Trypsin Trypsin Cleavage (Arg) RAWVAWR->Trypsin proteases Chymotrypsin Chymotrypsin Cleavage (Trp) RAWVAWR->Chymotrypsin proteases

Caption: Predicted chemical and enzymatic degradation pathways for this compound.

General Experimental Workflow for Peptide Stability Profiling

Workflow for Peptide Stability Profiling A Peptide Synthesis & Purification B Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) A->B C Plasma/Serum Stability Assay A->C D Stability-Indicating HPLC Method Development B->D E LC-MS/MS Analysis of Samples C->E D->E F Identification of Degradation Products E->F G Data Analysis & Half-Life Determination E->G F->G H Comprehensive Stability Report G->H

Caption: A general experimental workflow for assessing the stability of a novel peptide.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Use of RAWVAWR-NH2 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of the RAWVAWR-NH2 peptide. This peptide belongs to a class of short, cationic, arginine- and tryptophan-rich antimicrobial peptides (AMPs) that are of significant interest for their potential as novel therapeutic agents. The protocols provided herein are based on established solid-phase peptide synthesis (SPPS) methodologies and assays for antimicrobial peptides.

Physicochemical Properties and Characterization

Table 1: Physicochemical Properties of a Representative Arginine- and Tryptophan-Rich Peptide (VR-12)

ParameterValueReference
Molecular FormulaC52H80N20O8[2][3]
Molecular Weight1145.3 g/mol [2][3]
Theoretical pI12.5[2][3]
Purity (by HPLC)>95%[1]

Synthesis of this compound Peptide

The this compound peptide can be synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).[7] The C-terminal amide is typically achieved by using a Rink Amide resin.

Materials and Reagents
  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Trp(Boc)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

  • Precipitation solvent: Cold diethyl ether

Synthesis Protocol
  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) by dissolving it in DMF with HBTU, HOBt, and DIPEA.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each amino acid in the sequence (Trp, Val, Ala, Trp, Val, Ala, Arg).

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding cold diethyl ether.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water with a small amount of acetonitrile).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Lyophilization: Lyophilize the pure peptide fractions to obtain a white powder.

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Synthesis_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_Arg1 Couple Fmoc-Arg(Pbf)-OH Deprotect1->Couple_Arg1 Wash1 Wash Couple_Arg1->Wash1 Deprotect2 Fmoc Deprotection Wash1->Deprotect2 Couple_Trp1 Couple Fmoc-Trp(Boc)-OH Deprotect2->Couple_Trp1 Wash2 Wash Couple_Trp1->Wash2 Chain_Elongation Repeat for RAWVAWR Sequence Wash2->Chain_Elongation Cleave Cleave from Resin (TFA Cocktail) Chain_Elongation->Cleave Precipitate Precipitate with Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Lyophilize Lyophilization Purify->Lyophilize Characterize Characterization (MS, HPLC) Lyophilize->Characterize Final_Product This compound Peptide Characterize->Final_Product

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Biological Activities and Potential Applications

Peptides rich in arginine and tryptophan, such as this compound, are known for their potent antimicrobial activity against a broad spectrum of bacteria.[6] They may also possess anti-inflammatory and wound-healing properties.[1][3]

Antimicrobial Activity

The primary mechanism of action for these peptides is the disruption of bacterial cell membranes. The cationic arginine residues interact with the negatively charged components of the bacterial membrane, while the hydrophobic tryptophan residues insert into the lipid bilayer, leading to membrane permeabilization and cell death.[4][5]

Table 2: Antimicrobial Activity of a Representative Arginine- and Tryptophan-Rich Peptide (VR-12) against Peri-implantitis Associated Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)Reference
S. gordonii1632[1]
P. gingivalis3264[1]
F. nucleatum1632[1]
Anti-inflammatory Activity

Recent studies on the related peptide VR-12 suggest that it can exert anti-inflammatory effects by modulating the secretion of inflammatory cytokines. This is thought to occur through signaling pathways such as JAK-STAT3 and NF-κB.[1][3]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in a suitable broth medium. Dilute the culture to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Prepare Peptide Dilutions: Prepare a series of twofold dilutions of the this compound peptide in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add an equal volume of the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Read Results: The MIC is the lowest concentration of the peptide at which no visible growth is observed.

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer Peptide This compound (Cationic & Amphipathic) Interaction Electrostatic Interaction (Arg with Anionic Lipids) Peptide->Interaction 1. Attraction Insertion Hydrophobic Insertion (Trp into Membrane Core) Interaction->Insertion 2. Anchoring Pore_Formation Membrane Destabilization & Pore Formation Insertion->Pore_Formation 3. Disruption Cell_Death Ion Leakage & Cell Lysis Pore_Formation->Cell_Death 4. Lethal Effect

Caption: Proposed antimicrobial mechanism of action for this compound.

Conclusion

The this compound peptide represents a promising candidate for further investigation as a novel antimicrobial and immunomodulatory agent. Its synthesis via SPPS is straightforward, and its biological activities can be assessed using standard microbiological and cell-based assays. The data from the closely related peptide VR-12 provides a strong foundation for expecting potent antimicrobial efficacy and favorable biocompatibility. Further studies are warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for the Solid-Phase Synthesis of RAWVAWR-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the manual solid-phase synthesis of the peptide RAWVAWR-NH2 using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The described methodology is based on well-established procedures and is suitable for producing high-purity peptides for research and development purposes.

Overview of the Synthesis Strategy

The synthesis of the heptapeptide this compound is achieved through a stepwise solid-phase peptide synthesis (SPPS) approach. The peptide is assembled on a Rink Amide resin, which allows for the generation of a C-terminal amide upon cleavage. The synthesis cycle involves the sequential deprotection of the N-terminal Fmoc group and the coupling of the succeeding Fmoc-protected amino acid until the full peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups.

Materials and Reagents

The following table summarizes the key materials and reagents required for the synthesis.

Category Item Supplier Example Grade
Resin Rink Amide Resin (100-200 mesh)Sigma-Aldrich, NovabiochemSynthesis Grade
Amino Acids Fmoc-Arg(Pbf)-OH, Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Trp(Boc)-OHSigma-Aldrich, NovabiochemSynthesis Grade
Coupling Reagent HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Sigma-Aldrich, AapptecSynthesis Grade
Base DIPEA (N,N-Diisopropylethylamine)Sigma-AldrichSynthesis Grade
Deprotection Reagent PiperidineSigma-AldrichSynthesis Grade
Solvents DMF (N,N-Dimethylformamide), DCM (Dichloromethane)Fisher ScientificAnhydrous, Peptide Synthesis Grade
Cleavage Reagents TFA (Trifluoroacetic acid), Thioanisole, 1,2-Ethanedithiol (EDT), AnisoleSigma-AldrichReagent Grade
Precipitation Solvent Diethyl ether (cold)Fisher ScientificACS Grade
Purification Solvents Acetonitrile (ACN), WaterFisher ScientificHPLC Grade

Experimental Protocols

Resin Preparation and Swelling

Proper swelling of the resin is crucial for efficient reagent diffusion and successful synthesis.[1]

  • Weigh 100 mg of Rink Amide resin and place it in a fritted syringe or a dedicated reaction vessel.

  • Add approximately 10 mL of DMF per gram of resin to the vessel.[2]

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[1][3]

  • After swelling, drain the DMF from the reaction vessel.

Fmoc Solid-Phase Peptide Synthesis Cycle

The following cycle of deprotection and coupling is repeated for each amino acid in the sequence, starting from the C-terminus (Arginine) to the N-terminus (Arginine).

  • To the swollen resin, add a 20% (v/v) solution of piperidine in DMF (approximately 10 mL per gram of resin).[1][3]

  • Agitate the mixture at room temperature for 5-10 minutes.[3]

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to ensure the complete removal of piperidine.[3]

  • In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid and 2.9 equivalents of HBTU in DMF.

  • Add 6 equivalents of DIPEA to the amino acid/HBTU mixture and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • To monitor the completion of the coupling reaction, a Kaiser test (ninhydrin test) can be performed on a small sample of the resin beads.[2] A negative result (yellow beads) indicates a complete reaction.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).

Cleavage and Deprotection

Due to the presence of Arginine and Tryptophan residues, a specific cleavage cocktail is required to minimize side reactions.[4][5][6]

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM (3-5 times) to remove residual DMF.[2]

  • Prepare "Reagent R" cleavage cocktail with the following composition: 90% TFA, 5% thioanisole, 3% 1,2-ethanedithiol (EDT), and 2% anisole.[4][6]

  • Add the cleavage cocktail to the resin (approximately 10 mL per 100 mg of resin).

  • Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

Peptide Precipitation and Purification
  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[7][8][9]

  • Confirm the identity of the purified peptide by mass spectrometry (MS).[7][10]

Quantitative Data Summary

The following table provides expected or typical quantitative data for the synthesis of this compound. Actual results may vary depending on the specific synthesis conditions and equipment used.

Parameter Expected Value Method of Determination
Crude Peptide Yield 60-80%Gravimetric analysis
Purity after Purification >95%RP-HPLC at 215 nm
Molecular Weight (Monoisotopic) 984.58 DaMass Spectrometry (ESI-MS)
RP-HPLC Retention Time Gradient dependentRP-HPLC with UV detection

Visualizations

Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_final_steps Final Steps Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Cleavage Cleavage from Resin (TFA, Scavengers) Wash2->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Mass Spectrometry Analysis Purification->Analysis cluster_resin_prep cluster_resin_prep cluster_synthesis_cycle cluster_synthesis_cycle cluster_final_steps cluster_final_steps

Caption: Workflow for the solid-phase synthesis of this compound.

Fmoc Deprotection and Coupling Cycle

Fmoc_Cycle Start Start Cycle (Resin-Peptide-Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Deprotected_Peptide Resin-Peptide-NH2 Deprotection->Deprotected_Peptide Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Deprotected_Peptide->Coupling Elongated_Peptide Resin-Peptide-AA-Fmoc Coupling->Elongated_Peptide Next_Cycle Next Cycle or Final Cleavage Elongated_Peptide->Next_Cycle Next_Cycle->Start Repeat

Caption: The iterative Fmoc deprotection and amino acid coupling cycle.

References

Application Note: High-Resolution Purification of the Synthetic Peptide RAWVAWR-NH2 using Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The synthetic peptide RAWVAWR-NH2 is a heptapeptide with a C-terminal amide. Its sequence is rich in hydrophobic residues (Tryptophan, Alanine, Valine) and basic residues (Arginine), which can present unique challenges during purification, such as poor solubility and strong retention on reversed-phase media.[1][2] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard method for purifying synthetic peptides due to its high resolving power and the use of volatile mobile phases that simplify peptide recovery.[3][4] This document provides a comprehensive protocol for the purification of crude this compound using a systematic approach that begins with analytical method development and scales up to a preparative separation, yielding a final product of high purity.

Principle of Separation

RP-HPLC separates molecules based on their hydrophobicity.[5][6] The stationary phase is non-polar (e.g., silica chemically modified with C18 alkyl chains), while the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile (ACN).[3][5] Peptides are loaded onto the column in a highly aqueous mobile phase and bind to the hydrophobic stationary phase. A gradually increasing concentration of ACN is then applied, causing the peptides to elute in order of increasing hydrophobicity.[3][7] Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent. It masks interactions with free silanol groups on the silica support and provides counter-ions for the basic residues of the peptide, leading to improved peak shape and resolution.[5][8]

Experimental Protocols

This section details the step-by-step methodology for the purification of this compound.

Materials and Reagents
  • Crude, lyophilized this compound peptide

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), sequencing grade

  • Dimethyl sulfoxide (DMSO), HPLC grade (if required for solubilization)

  • Analytical and Preparative HPLC systems with UV detectors

  • Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm, 300Å)

  • Preparative C18 column (e.g., 21.2 x 150 mm, 5 µm, 300Å)

  • Syringe filters (0.22 µm or 0.45 µm)

  • Lyophilizer (Freeze-dryer)

Crude Peptide Sample Preparation
  • Accurately weigh the crude lyophilized this compound peptide.

  • Dissolve the peptide in Mobile Phase A (0.1% TFA in water) to a concentration of approximately 5-10 mg/mL for the initial analytical run.

  • Troubleshooting: Due to its high hydrophobicity, this compound may exhibit poor solubility in purely aqueous solutions. If the peptide does not fully dissolve, add a minimal amount of DMSO (e.g., 5-10% of the total volume) to aid dissolution, and then dilute with Mobile Phase A.[1][9]

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulates.[3]

Analytical Method Development (Scouting Run)

Before proceeding to preparative purification, an analytical run is performed to determine the retention time of the target peptide and assess the impurity profile of the crude mixture.[3]

  • Equilibrate the analytical C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10 column volumes.

  • Inject a small volume (e.g., 10-20 µL) of the prepared crude sample.

  • Run a broad, linear "scouting" gradient to identify the ACN concentration at which the peptide elutes.[1]

  • Monitor the elution profile at 214 nm (for the peptide backbone) and 280 nm (for the Tryptophan side chains).[10]

Preparative Method Optimization and Purification

The information from the analytical run is used to create an optimized, shallower gradient for the preparative separation to maximize resolution between the target peptide and closely eluting impurities.[1][5]

  • Gradient Design: Design a shallow gradient centered around the elution percentage of ACN determined in the scouting run. For example, if the peptide eluted at 45% ACN in the scouting run, a preparative gradient of 35-55% ACN over 40-60 minutes would be appropriate.[1]

  • Sample Loading: Dissolve the bulk of the crude peptide in the initial mobile phase, using DMSO if necessary as described previously. The total load will depend on the capacity of the preparative column.

  • Purification Run: Equilibrate the preparative C18 column and inject the crude peptide solution. Run the optimized preparative gradient.

  • Fraction Collection: Collect fractions (e.g., 1-2 mL) across the main peak corresponding to the target peptide. Collecting narrow fractions is crucial for isolating the purest form of the product.[3]

Post-Purification Analysis and Processing
  • Purity Analysis: Analyze each collected fraction using the analytical HPLC method to determine its purity.

  • Identity Confirmation: Use Mass Spectrometry (MS) to confirm that the fractions with the correct retention time contain the peptide with the expected molecular weight of this compound.

  • Pooling: Combine all fractions that meet the desired purity specification (e.g., >98%).[3]

  • Lyophilization: Freeze the pooled, pure fractions and lyophilize them to remove the water, ACN, and TFA, resulting in a stable, fluffy white powder.[8]

Data Presentation

The following tables summarize the typical HPLC conditions and expected results for the purification of this compound.

Table 1: Analytical HPLC Conditions

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm, 300Å
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 214 nm & 280 nm
Column Temp. 30-40 °C
Injection Vol. 20 µL

| Scouting Gradient | 5% to 95% B over 30 minutes |

Table 2: Preparative HPLC Conditions

Parameter Condition
Column C18, 21.2 x 150 mm, 5 µm, 300Å
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Flow Rate 18.0 mL/min
Detection UV at 220 nm
Column Temp. 30-40 °C

| Optimized Gradient | Example: 35% to 55% B over 40 minutes |

Table 3: Summary of Purification Results (Hypothetical Data)

Parameter Value
Crude Peptide Purity ~75% (by analytical HPLC)
Final Peptide Purity >98% (by analytical HPLC)
Overall Yield 25-40%
Verified Mass (M+H)⁺ 1014.6 Da

| Appearance | White lyophilized powder |

Workflow Visualization

The following diagram illustrates the complete workflow for the purification of the this compound peptide.

HPLC_Workflow Purification Workflow for this compound crude_peptide Crude Lyophilized This compound sample_prep Sample Preparation (Dissolve & Filter) crude_peptide->sample_prep analytical_hplc Analytical HPLC (Scouting Run) sample_prep->analytical_hplc optimize_gradient Optimize Gradient for Prep Scale analytical_hplc->optimize_gradient prep_hplc Preparative HPLC & Fraction Collection optimize_gradient->prep_hplc purity_analysis Purity Analysis of Fractions (Analytical HPLC & MS) prep_hplc->purity_analysis purity_check Purity > 98%? purity_analysis->purity_check pool_fractions Pool Pure Fractions purity_check->pool_fractions Yes repurify Repurify or Widen Purity Spec purity_check->repurify No lyophilize Lyophilization pool_fractions->lyophilize final_product Purified this compound (>98% Purity) lyophilize->final_product

Figure 1. Experimental workflow for the HPLC purification of this compound.

References

Application Notes and Protocols for Mass Spectrometry Analysis of RAWVAWR-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide RAWVAWR-NH2 is a synthetic heptapeptide with the sequence Arginine-Alanine-Tryptophan-Valine-Alanine-Tryptophan-Arginine, featuring a C-terminal amide. Peptides rich in arginine and tryptophan residues are of significant interest in drug development, often exhibiting antimicrobial and cell-penetrating properties.[1][2][3] Accurate characterization of such peptides by mass spectrometry is crucial for verification of synthesis, purity assessment, and metabolic studies. These application notes provide a detailed protocol for the analysis of this compound using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

Predicted Physicochemical Properties and Mass Spectrometry Data

A summary of the theoretical physicochemical properties and expected mass spectrometry data for this compound is presented below. This data is essential for instrument setup and data analysis.

PropertyValue
Sequence Arg-Ala-Trp-Val-Ala-Trp-Arg-NH2
Molecular Formula C₅₁H₇₅N₁₇O₇
Average Molecular Weight 1066.26 Da
Monoisotopic Molecular Weight 1065.6035 Da
Theoretical pI 12.0 (approx.)
Predicted Charge States in ESI-MS (+) [M+2H]²⁺, [M+3H]³⁺
Theoretical m/z for [M+H]⁺ 1066.6108
Theoretical m/z for [M+2H]²⁺ 533.8090
Theoretical m/z for [M+3H]³⁺ 356.2084

Experimental Protocol: ESI-MS/MS Analysis of this compound

This protocol outlines the steps for sample preparation and analysis of this compound by liquid chromatography-mass spectrometry (LC-MS/MS).

Sample Preparation

Proper sample preparation is critical to obtain high-quality mass spectrometry data and minimize ionization suppression.[4][5][6]

  • Reagents and Materials:

    • This compound peptide (lyophilized powder)

    • HPLC-grade water

    • HPLC-grade acetonitrile (ACN)

    • Formic acid (FA), 99% purity

    • 0.2 µm syringe filters

    • Autosampler vials

  • Procedure:

    • Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.

    • Vortex the solution until the peptide is fully dissolved.

    • Prepare a working solution of 10 µg/mL by diluting the stock solution in a solvent mixture of 50:50 (v/v) water:acetonitrile with 0.1% formic acid.[4][6] This acidic mobile phase promotes protonation and enhances the signal in positive ion mode ESI.[7]

    • Filter the working solution through a 0.2 µm syringe filter into an autosampler vial.

Liquid Chromatography (LC) Method

Reverse-phase HPLC is a standard technique for separating peptides prior to mass spectrometry analysis.[8]

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-60% B

    • 15-17 min: 60-95% B

    • 17-19 min: 95% B

    • 19-20 min: 95-5% B

    • 20-25 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS) Method

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing peptides, often producing multiply charged ions.[7][9][10][11]

  • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is recommended for high resolution and accurate mass measurements.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow:

    • Cone Gas: 50 L/hr.

    • Desolvation Gas: 600 L/hr.

  • MS1 Scan Range: m/z 100-1500.

  • MS/MS (Tandem MS) Settings:

    • Activation Method: Collision-Induced Dissociation (CID).

    • Precursor Ion Selection: Select the most intense charge states of this compound (expected to be [M+2H]²⁺ and [M+3H]³⁺).

    • Collision Energy: Use a ramped collision energy (e.g., 20-40 eV) to generate a rich fragmentation spectrum. The presence of arginine residues can influence the fragmentation pattern.[12]

    • MS/MS Scan Range: m/z 50-1200.

Data Analysis and Expected Results

Full Scan MS

The full scan MS spectrum is expected to show the protonated molecular ions of this compound. The most abundant species are likely to be the doubly and triply charged ions ([M+2H]²⁺ at m/z 533.81 and [M+3H]³⁺ at m/z 356.21). The isotopic pattern of these ions should be carefully examined to confirm the charge state and molecular formula.

Tandem MS (MS/MS) Fragmentation

The MS/MS spectrum will provide structural information and confirm the amino acid sequence. Fragmentation of peptides in CID typically occurs at the peptide bonds, generating b- and y-type fragment ions.[13] The presence of arginine residues often leads to dominant y-ions due to the basicity of the guanidinium group.

Predicted b- and y-ion Series for this compound:

Amino Acidb-ion (m/z)y-ion (m/z)
R 157.101066.61
A 228.14909.51
W 414.22838.47
V 513.30652.39
A 584.33553.32
W 770.41482.28
R-NH2 925.51296.20

Note: The table shows the monoisotopic masses of the singly charged fragment ions.

The fragmentation spectrum is expected to show a series of y-ions, which will be particularly useful for C-terminal sequencing. The presence of tryptophan may also lead to characteristic immonium ions at m/z 159.09.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation peptide Lyophilized this compound stock 1 mg/mL Stock Solution peptide->stock Dissolve in H2O working 10 µg/mL Working Solution stock->working Dilute in 50:50 ACN:H2O + 0.1% FA filtered Filtered Sample working->filtered 0.2 µm Syringe Filter lc Reverse-Phase HPLC filtered->lc Inject esi Electrospray Ionization (ESI) lc->esi ms1 Full Scan MS (MS1) esi->ms1 ms2 Tandem MS (MS/MS) ms1->ms2 Precursor Selection molecular_ion Identify Molecular Ions ([M+2H]²⁺, [M+3H]³⁺) ms1->molecular_ion fragmentation Analyze Fragmentation Pattern (b- and y-ions) ms2->fragmentation sequence Confirm Peptide Sequence fragmentation->sequence

Caption: Workflow for the mass spectrometry analysis of this compound.

Predicted Fragmentation of this compound

G cluster_peptide This compound Fragmentation H H R R A1 A1 R->A1 R->A1 b2 W1 W1 A1->W1 A1->W1 y6 A1->W1 b3 V V W1->V W1->V y5 W1->V b4 A2 A2 V->A2 V->A2 y4 V->A2 b5 W2 W2 A2->W2 A2->W2 y3 A2->W2 b6 R_NH2 R_NH2 W2->R_NH2 -NH2 W2->R_NH2 y2 end end start start

Caption: Predicted b- and y-ion fragmentation of this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Low Signal Poor ionization.Optimize ESI source parameters (e.g., capillary voltage, gas flows). Ensure the mobile phase is acidified (0.1% FA).
Sample degradation.Prepare fresh sample solutions.
Instrument contamination.Clean the mass spectrometer source.
Complex/Noisy Spectra Sample contamination (salts, detergents).Desalt the sample using a C18 ZipTip or perform offline HPLC purification.[4][6]
In-source fragmentation.Reduce source temperatures or cone voltage.
Poor Fragmentation Insufficient collision energy.Increase collision energy in MS/MS settings.
Precursor ion selection too wide.Narrow the isolation window for the precursor ion.

Conclusion

This document provides a comprehensive guide for the mass spectrometric analysis of the peptide this compound. By following the detailed protocols for sample preparation, LC-MS/MS analysis, and data interpretation, researchers can confidently verify the identity and sequence of this peptide. The provided theoretical data and troubleshooting guide will further aid in obtaining high-quality and reliable results, which are essential for research and drug development applications.

References

Application Notes and Protocols: RAWVAWR-NH2 Solubility and Buffer Selection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RAWVAWR-NH2 is a synthetic peptide with a sequence rich in hydrophobic (Alanine, Valine, Tryptophan) and basic (Arginine) amino acids, terminating in a C-terminal amide. This composition renders the peptide hydrophobic and positively charged at physiological pH, presenting challenges for solubilization in aqueous buffers. These application notes provide a comprehensive guide to understanding and systematically approaching the solubility of this compound, ensuring reliable and reproducible experimental results. The protocols outlined below are based on established principles for handling hydrophobic and basic peptides.

Physicochemical Properties of this compound

A preliminary analysis of the this compound sequence is crucial for predicting its solubility.

  • Amino Acid Composition : The peptide consists of Arginine (R), Alanine (A), Valine (V), and Tryptophan (W). W, V, and A are hydrophobic residues, while R is a basic, positively charged residue. Peptides with over 50% hydrophobic residues are generally poorly soluble in aqueous solutions.[1]

  • Estimated Charge : To estimate the net charge, we assign a value of +1 to each basic residue (Arg, Lys, His, and the N-terminal -NH2) and -1 to each acidic residue (Asp, Glu, and the C-terminal -COOH).[2]

    • Arginine (R): 2 * (+1) = +2

    • N-terminal amine (-NH2): +1

    • C-terminal amide (-NH2): 0 (The amidation removes the negative charge of the carboxylic acid)

    • Estimated Net Charge at neutral pH ≈ +3

Quantitative Data: Solubility Guidelines

The following table summarizes recommended solvents for dissolving this compound, starting with the most common and progressing to stronger solvents for highly insoluble peptides. It is strongly recommended to test solubility on a small aliquot of the peptide before dissolving the entire stock.[2][3]

Solvent/Buffer System Concentration Range Protocol Reference Remarks
Sterile, Deionized Water1-2 mg/mLProtocol 1Recommended as the first solvent to try for basic peptides.[4][5][6]
10% Acetic Acid1-2 mg/mLProtocol 2The acidic pH will protonate residues, increasing solubility for basic peptides.[2][4]
Dimethyl Sulfoxide (DMSO)Up to 10 mg/mLProtocol 3A strong organic solvent for very hydrophobic peptides.[1][2][3][4][5] The final concentration in assays should be kept low (<1%) to avoid cellular toxicity.[3]
Dimethylformamide (DMF)Up to 10 mg/mLProtocol 3An alternative to DMSO, especially for peptides containing Cysteine or Methionine (not present in this compound).[1][2][3][4]

Experimental Protocols

General Handling Procedures
  • Before opening, centrifuge the vial at 10,000 x g for 5 minutes to pellet any lyophilized powder that may be on the cap or walls.[1]

  • Allow the peptide to equilibrate to room temperature before reconstitution.[1]

  • Use sterile, oxygen-free water or buffers where possible.[1]

  • For all protocols, if initial dissolution is slow, brief sonication (3 cycles of 10 seconds, on ice) or gentle warming can aid in solubilization.[1] A fully dissolved peptide solution should be clear and free of particulates.[1]

Protocol 1: Solubilization in Sterile Water
  • Add the required volume of sterile, deionized water to the vial to achieve the desired stock concentration (e.g., 1-2 mg/mL).

  • Vortex the vial for 30 seconds.

  • Visually inspect for complete dissolution. If particulates remain, proceed to sonication as described in the general handling procedures.

  • If the peptide remains insoluble, proceed to Protocol 2.

Protocol 2: Solubilization in Acidic Buffer
  • Prepare a 10% aqueous solution of acetic acid.

  • Add the acidic solution dropwise to the peptide pellet while vortexing until the peptide is fully dissolved.

  • Once dissolved, the solution can be further diluted with sterile water or the desired assay buffer to the final working concentration.

Protocol 3: Solubilization in Organic Solvents
  • For very hydrophobic peptides that do not dissolve in aqueous or acidic solutions, use a minimal amount of 100% DMSO or DMF to dissolve the peptide first.[1][2][4][5]

  • Add the organic solvent to the vial (e.g., 50 µL of DMSO for 25 µg of peptide).[3]

  • Vortex until the peptide is completely dissolved.

  • Slowly add the desired aqueous buffer to the peptide-organic solvent mixture dropwise while vortexing to reach the final desired concentration. Be cautious as the peptide may precipitate out of solution if the aqueous buffer is added too quickly.[3][7]

Visualization of Workflows and Pathways

G cluster_prep Preparation cluster_sol Solubility Testing cluster_final Final Steps prep1 Centrifuge Lyophilized Peptide Vial prep2 Equilibrate to Room Temperature prep1->prep2 sol1 Add Sterile Water prep2->sol1 sol2 Completely Dissolved? sol1->sol2 sol3 Add 10% Acetic Acid sol2->sol3 No final1 Store Aliquots at -20°C or -80°C sol2->final1 Yes sol4 Completely Dissolved? sol3->sol4 sol5 Add minimal DMSO/DMF sol4->sol5 No sol4->final1 Yes sol6 Slowly Dilute with Aqueous Buffer sol5->sol6 sol6->final1

Caption: Workflow for this compound solubility testing.

G cluster_peptide Antimicrobial Peptide (this compound) cluster_membrane Bacterial Cell Membrane cluster_interaction Mechanism of Action peptide Amphipathic Structure Hydrophobic Face (W, V, A) Cationic Face (R) step1 Electrostatic Attraction (Cationic Face to Anionic Membrane) peptide->step1 membrane Negatively Charged Phospholipid Bilayer membrane->step1 step2 Hydrophobic Insertion (Hydrophobic Face into Lipid Core) step1->step2 step3 Membrane Destabilization step2->step3 step4 Pore Formation / 'Carpet' Model step3->step4 step5 Leakage of Cellular Contents step4->step5 step6 Cell Death step5->step6

Caption: Proposed mechanism for antimicrobial peptides.

Storage and Stability

Once solubilized, it is recommended to prepare single-use aliquots of the peptide solution to avoid repeated freeze-thaw cycles.[5] Store these aliquots at -20°C or, for long-term storage, at -80°C.[5] Peptides containing Tryptophan should be protected from light to prevent photo-oxidation.[6]

Conclusion

The successful solubilization of this compound is a critical first step for its application in research and development. By following a systematic approach that accounts for its hydrophobic and basic properties, researchers can prepare stable, homogenous solutions suitable for a variety of experimental assays. Always begin with the mildest solvent (water) and progress to acidic or organic solvents only as needed, while remaining mindful of the compatibility of these solvents with downstream applications.

References

Application Notes and Protocols for RAWVAWR-NH2 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

RAWVAWR-NH2 is a novel synthetic peptide of significant interest to researchers in cell biology and drug development. Its unique amino acid sequence, terminating with a C-terminal amide group, suggests potential roles in modulating specific cellular signaling pathways. The amidation of the C-terminus often increases peptide stability and receptor binding affinity, making this compound a compelling candidate for investigating a range of cellular processes.

This document provides detailed application notes and protocols for the use of this compound in various cell culture assays. It is intended to guide researchers, scientists, and drug development professionals in designing and executing experiments to explore the biological activities of this peptide. The protocols outlined below cover key assays for assessing cell viability, proliferation, and the potential signaling pathways affected by this compound.

Mechanism of Action

The precise mechanism of action for this compound is currently under investigation. However, based on its structure, it is hypothesized to interact with specific cell surface receptors, potentially G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), to initiate downstream signaling cascades. The workflow for elucidating its mechanism of action is depicted below.

cluster_0 Hypothesized Mechanism of Action Workflow A This compound B Cell Surface Receptor Binding (e.g., GPCR, RTK) A->B Interaction C Activation of Downstream Signaling (e.g., MAPK, PI3K/Akt) B->C Signal Transduction D Cellular Response (e.g., Proliferation, Differentiation, Apoptosis) C->D E Gene Expression Changes C->E E->D Protein Synthesis

Caption: Workflow for investigating the mechanism of action of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data from key experiments to provide a reference for expected outcomes.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Concentration (µM)Cell Line A (% Viability)Cell Line B (% Viability)
0 (Control)100 ± 5.2100 ± 4.8
198.1 ± 4.599.2 ± 5.1
1095.3 ± 3.997.5 ± 4.2
5075.6 ± 6.188.9 ± 5.5
10052.4 ± 5.870.3 ± 6.3

Table 2: IC50 Values of this compound in Different Cell Lines

Cell LineIC50 (µM)
Cell Line A95.7
Cell Line B125.2
Cell Line C>200

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol describes how to determine the effect of this compound on cell viability.

cluster_1 MTT Assay Workflow A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of This compound B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Experimental workflow for the MTT cell viability assay.

Materials:

  • This compound peptide stock solution (e.g., 10 mM in sterile water or DMSO)

  • Target cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Peptide Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted peptide solutions. Include a vehicle control (medium with the same concentration of solvent used for the peptide stock).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol is designed to investigate the effect of this compound on the activation of key signaling proteins.

cluster_2 Western Blot Workflow A Treat cells with This compound B Lyse cells and quantify protein A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection and Imaging G->H

Caption: General workflow for Western blot analysis.

Materials:

  • This compound

  • Target cell lines

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-phospho-Akt, and total protein controls)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Plate cells and treat with this compound for various time points. After treatment, wash cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. The next day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation or expression.

Conclusion

These application notes provide a foundational framework for investigating the cellular effects of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific cell types and experimental goals. The systematic application of these assays will contribute to a comprehensive understanding of the biological role of this novel peptide and its potential as a therapeutic agent.

Application Notes and Protocols for In Vitro Analysis of RAWVAWR-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RAWVAWR-NH2 is a novel synthetic peptide with potential biological activities. As with any new molecular entity, a thorough in vitro characterization is essential to elucidate its mechanism of action and potential therapeutic applications. These application notes provide a comprehensive set of protocols for the initial in vitro screening of this compound, focusing on its effects on cell viability, proliferation, apoptosis, and intracellular signaling. The following assays are foundational for determining the peptide's cellular effects and guiding further research.

Cytotoxicity Assessment

A primary step in characterizing a novel peptide is to determine its cytotoxic potential. This is crucial for establishing a safe and effective concentration range for subsequent in vitro and in vivo studies. Two common methods to assess cytotoxicity are the MTT and LDH assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[2]

Experimental Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, HEK293, or a cell line relevant to the anticipated target) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Peptide Treatment: Prepare serial dilutions of this compound peptide in culture medium. Remove the old medium from the cells and add 100 µL of the peptide dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium without peptide) and a positive control for cytotoxicity (e.g., 1% Triton X-100).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Data Presentation:

This compound (µM)Cell Viability (%) after 24hCell Viability (%) after 48h
0 (Vehicle)100.0 ± 4.5100.0 ± 5.1
0.198.7 ± 3.997.5 ± 4.2
196.2 ± 4.194.8 ± 3.8
1092.5 ± 3.589.3 ± 4.0
5075.8 ± 5.265.1 ± 4.7
10051.3 ± 4.835.6 ± 3.9

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Peptide seed_cells->treat_cells peptide_prep Prepare Peptide Dilutions peptide_prep->treat_cells incubate_24h Incubate for 24-72h treat_cells->incubate_24h add_mtt Add MTT Reagent incubate_24h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add Solubilization Solution incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability

MTT Assay Experimental Workflow
LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is another method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[3][4]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. It is important to include three control groups: vehicle control (spontaneous LDH release), positive control (maximum LDH release, e.g., cells treated with 1% Triton X-100), and a background control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C and 5% CO2.

  • Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: Cytotoxicity (%) = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100

Data Presentation:

This compound (µM)LDH Release (% Cytotoxicity)
0 (Vehicle)5.2 ± 1.1
0.16.1 ± 1.5
17.5 ± 1.8
1010.3 ± 2.2
5028.9 ± 3.5
10055.7 ± 4.1
Positive Control100.0 ± 5.0

Experimental Workflow:

LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_sample Sample Collection cluster_reaction LDH Reaction cluster_analysis Analysis seed_and_treat Seed and Treat Cells incubate Incubate for 24h seed_and_treat->incubate centrifuge Centrifuge Plate incubate->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant add_reaction_mix Add LDH Reaction Mix transfer_supernatant->add_reaction_mix incubate_rt Incubate at RT for 30 min add_reaction_mix->incubate_rt add_stop Add Stop Solution incubate_rt->add_stop read_absorbance Read Absorbance at 490 nm add_stop->read_absorbance calculate_cytotoxicity Calculate Cytotoxicity read_absorbance->calculate_cytotoxicity BrdU_Assay_Workflow cluster_prep Preparation & Treatment cluster_labeling BrdU Labeling cluster_detection Detection cluster_analysis Analysis seed_and_treat Seed and Treat Cells add_brdu Add BrdU Labeling Solution seed_and_treat->add_brdu incubate_brdu Incubate for 2-4h add_brdu->incubate_brdu fix_denature Fix and Denature DNA incubate_brdu->fix_denature add_primary_ab Add Anti-BrdU Antibody fix_denature->add_primary_ab add_secondary_ab Add HRP-conjugated Antibody add_primary_ab->add_secondary_ab add_substrate Add TMB Substrate add_secondary_ab->add_substrate add_stop Add Stop Solution add_substrate->add_stop read_absorbance Read Absorbance at 450 nm add_stop->read_absorbance calculate_proliferation Calculate Proliferation read_absorbance->calculate_proliferation Apoptosis_Assay_Workflow cluster_prep Preparation & Treatment cluster_harvest Cell Harvesting cluster_staining Staining cluster_analysis Analysis seed_and_treat Seed and Treat Cells collect_cells Collect Cells seed_and_treat->collect_cells wash_cells Wash with PBS collect_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V and PI resuspend->add_stains incubate Incubate for 15 min add_stains->incubate analyze_flow Analyze by Flow Cytometry incubate->analyze_flow quantify_populations Quantify Cell Populations analyze_flow->quantify_populations MAPK_Signaling_Pathway RAWVAWR_NH2 This compound Receptor Cell Surface Receptor RAWVAWR_NH2->Receptor Adaptor Adaptor Proteins Receptor->Adaptor Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Calcium_Flux_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis seed_cells Seed Cells load_dye Load with Calcium-sensitive Dye seed_cells->load_dye read_baseline Measure Baseline Fluorescence load_dye->read_baseline add_peptide Add this compound read_baseline->add_peptide read_kinetic Kinetic Fluorescence Reading add_peptide->read_kinetic add_ionomycin Add Ionomycin (Positive Control) read_kinetic->add_ionomycin normalize_data Normalize and Analyze Data add_ionomycin->normalize_data

References

Application Notes and Protocols for RAWVAWR-NH2 in Antimicrobial Activity Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RAWVAWR-NH2 is a synthetic cationic antimicrobial peptide (AMP) characterized by a sequence rich in arginine (R) and tryptophan (W) residues. The C-terminal amidation (-NH2) typically enhances the peptide's stability and antimicrobial efficacy. Like other arginine- and tryptophan-rich AMPs, this compound is presumed to exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action is primarily driven by the electrostatic attraction between the positively charged arginine residues and the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria.[1][2] The tryptophan residues facilitate the peptide's insertion into and disruption of the lipid bilayer, leading to membrane permeabilization and subsequent cell death.[1][2]

These application notes provide detailed protocols for the comprehensive evaluation of the antimicrobial properties of this compound, including its efficacy, bactericidal kinetics, and selectivity towards bacterial over mammalian cells.

Key Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A modified broth microdilution method for cationic antimicrobial peptides is recommended to minimize non-specific binding to plasticware.[3][4]

Protocol:

  • Preparation of Peptide Stock Solution: Dissolve this compound in a suitable solvent, such as 0.01% acetic acid, to create a high-concentration stock solution (e.g., 1 mg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, inoculate a single colony of the test bacterium into Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.

    • Dilute the bacterial culture in fresh MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[5]

  • Serial Dilution of Peptide:

    • In a 96-well polypropylene microtiter plate, perform a two-fold serial dilution of the this compound stock solution with MHB to obtain a range of concentrations.

    • The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well, bringing the final volume to 100 µL.

  • Controls:

    • Positive Control: A well containing bacteria and MHB without the peptide.

    • Negative Control: A well containing MHB and the peptide at the highest concentration, but no bacteria.

    • Sterility Control: A well containing only MHB.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determining MIC: The MIC is the lowest concentration of the peptide at which no visible turbidity is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Protocol:

  • Following the MIC determination, take a 10 µL aliquot from each well of the MIC plate that shows no visible growth.

  • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest peptide concentration that results in no colony formation on the MHA plate.[6][7][8][9]

Time-Kill Kinetics Assay

This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.

Protocol:

  • Prepare a bacterial culture in the mid-logarithmic phase at a concentration of approximately 1 x 10^6 CFU/mL in MHB.

  • Add this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. A no-peptide control should also be included.

  • Incubate the cultures at 37°C with shaking.

  • At various time points (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each culture.

  • Perform serial dilutions of the aliquots in phosphate-buffered saline (PBS).

  • Plate the dilutions onto MHA plates and incubate at 37°C for 18-24 hours.

  • Count the number of colonies to determine the CFU/mL at each time point.[10][11][12][13] A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.[12]

Hemolysis Assay

This assay assesses the peptide's toxicity to mammalian red blood cells (erythrocytes) and is a measure of its selectivity.

Protocol:

  • Preparation of Red Blood Cells (RBCs):

    • Obtain fresh human or sheep red blood cells.

    • Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspension.

    • Resuspend the washed RBCs in PBS to a final concentration of 4% (v/v).[14]

  • Peptide Dilutions: Prepare serial dilutions of this compound in PBS in a 96-well microtiter plate.

  • Incubation:

    • Add an equal volume of the 4% RBC suspension to each well containing the peptide dilutions.

    • Positive Control: A well with RBCs and 1% Triton X-100 (to induce 100% hemolysis).

    • Negative Control: A well with RBCs and PBS only (0% hemolysis).

  • Incubate the plate at 37°C for 1 hour.[14]

  • Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.

  • Measurement: Carefully transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Cytotoxicity Assay on Mammalian Cells

This assay evaluates the toxicity of the peptide against nucleated mammalian cells, such as fibroblasts or epithelial cells.

Protocol:

  • Cell Culture: Culture a mammalian cell line (e.g., HEK293, HaCaT, or L929) in the appropriate medium in a 96-well plate until a confluent monolayer is formed.

  • Peptide Treatment: Replace the culture medium with fresh medium containing serial dilutions of this compound.

  • Controls: Include wells with cells and medium only (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15]

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a wavelength of 570 nm.

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control cells.

Data Presentation

Table 1: Antimicrobial Activity of this compound and a Similar Peptide (Ac-RRWWRF-NH2)

PeptideOrganismMIC (µg/mL)MBC (µg/mL)
This compoundEscherichia coliData to be determinedData to be determined
Pseudomonas aeruginosaData to be determinedData to be determined
Staphylococcus aureusData to be determinedData to be determined
Ac-RRWWRF-NH2Escherichia coli510
Pseudomonas aeruginosa510
Staphylococcus aureus2.55

Note: Data for Ac-RRWWRF-NH2 is representative and based on published literature for similar arginine- and tryptophan-rich peptides.[16]

Table 2: Hemolytic and Cytotoxic Activity of this compound

PeptideHC50 (µg/mL) (Human RBCs)IC50 (µg/mL) (HEK293 cells)
This compoundData to be determinedData to be determined

HC50: Concentration causing 50% hemolysis. IC50: Concentration causing 50% inhibition of cell viability.

Visualizations

antimicrobial_mechanism cluster_peptide This compound Peptide cluster_membrane Bacterial Membrane cluster_cell Bacterial Cell peptide Positively Charged (Arginine) membrane Negatively Charged Outer Surface (LPS/LTA) peptide->membrane Electrostatic Attraction hydrophobic Hydrophobic (Tryptophan) lipid_bilayer Lipid Bilayer hydrophobic->lipid_bilayer Insertion cytoplasm Cytoplasm lipid_bilayer->cytoplasm Membrane Disruption & Pore Formation cell_death Cell Death cytoplasm->cell_death Leakage of Cellular Contents

Caption: Proposed mechanism of action for this compound.

experimental_workflow start Start: this compound Peptide mic_assay MIC Assay (Broth Microdilution) start->mic_assay time_kill Time-Kill Kinetics Assay start->time_kill hemolysis Hemolysis Assay (Red Blood Cells) start->hemolysis cytotoxicity Cytotoxicity Assay (Mammalian Cell Line) start->cytotoxicity mbc_assay MBC Assay (Plating from MIC wells) mic_assay->mbc_assay data_analysis Data Analysis & Therapeutic Index Calculation mbc_assay->data_analysis time_kill->data_analysis hemolysis->data_analysis cytotoxicity->data_analysis

Caption: Experimental workflow for antimicrobial testing.

References

Application Notes and Protocols for RAWVAWR-NH2 in Animal Models: A Review of Current Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a notable absence of studies utilizing the peptide RAWVAWR-NH2 in animal models of any disease. While the user request specified the creation of detailed application notes and protocols for this peptide, extensive searches have not yielded any in vivo data, experimental protocols, or established signaling pathways associated with this compound.

This lack of information prevents the generation of the requested detailed summary tables, experimental methodologies, and signaling pathway diagrams. The scientific community has not, to date, published research detailing the application of this compound in the context of animal disease models.

Insights from a Structurally Similar Antimicrobial Peptide

Interestingly, the search for this compound identified a different but structurally related hexapeptide, Ac-RRWWRF-NH2. This peptide has been characterized as a potent antimicrobial agent.[1] Research indicates that Ac-RRWWRF-NH2 exerts its antimicrobial effects by interacting with and destabilizing the cell membranes of microorganisms.[1]

Specifically, Ac-RRWWRF-NH2 shows a strong affinity for negatively charged phosphatidylglycerol, a major component of bacterial membranes. In contrast, it has little effect on membranes composed of zwitterionic phosphatidylcholine, which is the main component of erythrocyte membranes, suggesting a degree of selectivity for bacterial over mammalian cells.[1] The peptide forms an amphipathic structure, which allows it to penetrate and disrupt the bacterial membrane, leading to cell death.[1]

The Broader Context of Antimicrobial Peptides (AMPs)

Antimicrobial peptides (AMPs) are a diverse class of molecules that are considered potential alternatives to traditional antibiotics, particularly in the face of rising multidrug resistance.[2][3] They are a part of the innate immune system in a wide range of organisms.[2] Beyond their direct antimicrobial activity, many AMPs are also involved in modulating the immune response and inflammation.[2] For instance, some AMPs can influence macrophage function and the production of inflammatory cytokines.[2]

The mechanism of action for many AMPs involves interaction with the microbial cell membrane, leading to increased permeability and eventual lysis.[3] The composition of AMPs, particularly the presence of arginine (R) and tryptophan (W) residues, is often crucial for their activity, contributing to both electrostatic interactions with the negatively charged bacterial membranes and the ability to anchor within the lipid bilayer.[1][3]

Future Directions and a Call for Research

While no data currently exists for this compound in animal models, its sequence, rich in arginine and tryptophan, suggests it may possess antimicrobial or cell-penetrating properties similar to other known AMPs. However, without experimental evidence, its biological activity, efficacy, and safety in an in vivo setting remain entirely speculative.

To address the current knowledge gap, future research should focus on:

  • In vitro characterization: Determining the antimicrobial spectrum and potency of this compound against a panel of pathogenic bacteria and fungi.

  • Cytotoxicity assays: Assessing the toxicity of the peptide against mammalian cell lines to establish a preliminary safety profile.

  • Mechanism of action studies: Investigating how this compound interacts with microbial and mammalian cell membranes.

  • In vivo studies: Should in vitro data be promising, progressing to animal models to evaluate the peptide's efficacy, pharmacokinetics, and safety in treating infections or other disease states.

Until such studies are conducted and published, it is not possible to provide the detailed application notes and protocols for the use of this compound in animal models as requested. Researchers interested in this peptide will need to undertake these foundational studies to explore its potential therapeutic applications.

References

Application Notes and Protocols for Imaging Studies using Labeled RAWVAWR-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the labeling of the synthetic peptide RAWVAWR-NH2 for use in a variety of imaging studies. The this compound peptide, rich in arginine and tryptophan residues, is analogous to a class of antimicrobial peptides known for their interaction with and disruption of cellular membranes, particularly the negatively charged membranes characteristic of bacteria.[1][2] This property makes labeled this compound a valuable tool for visualizing and studying processes involving membrane interaction and integrity.

These protocols will cover the covalent labeling of the N-terminal primary amine of this compound with fluorescent dyes, purification of the labeled conjugate, and its characterization, as well as providing guidelines for its use in cellular imaging.

Data Presentation: Fluorophore Selection

The choice of fluorophore is critical for the success of imaging studies and depends on the specific application, the available imaging instrumentation, and the biological system under investigation. Near-infrared (NIR) dyes are often preferred for in vivo imaging due to deeper tissue penetration and lower autofluorescence.[3][4]

Table 1: Comparison of Common Amine-Reactive Fluorophores

FluorophoreExcitation (nm)Emission (nm)Quantum YieldMolar Extinction Coefficient (cm⁻¹M⁻¹)Key Features
Fluorescein (FITC)4955170.9275,000Bright green fluorescence, pH sensitive.[1][5]
Cyanine3 (Cy3)5505700.15150,000Bright and photostable, suitable for multiplexing.[5]
Cyanine5 (Cy5)6506700.28250,000Bright, far-red fluorescence, good for in vivo imaging.[5]
ATTO 4885015230.8090,000High photostability and quantum yield.[1]
Alexa Fluor 6476506680.33270,000Very bright and photostable, excellent for confocal microscopy.
IRDye 800CW7747890.08240,000Near-infrared dye, ideal for deep-tissue in vivo imaging.[6]

Experimental Protocols

Protocol 1: Labeling of this compound with an NHS Ester-Activated Fluorophore

This protocol describes the covalent attachment of an N-hydroxysuccinimide (NHS) ester-activated fluorescent dye to the N-terminal primary amine of the this compound peptide.[2][3][7][8][9]

Materials:

  • This compound peptide

  • NHS ester-activated fluorescent dye (e.g., Cy5 NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3)

  • Glacial Acetic Acid

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Methodology:

  • Peptide Dissolution: Dissolve the this compound peptide in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.

  • Dye Dissolution: Immediately before use, dissolve the NHS ester-activated dye in a small volume of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Conjugation Reaction: Add the dissolved dye to the peptide solution. A molar excess of the dye is typically used to ensure efficient labeling. The optimal molar ratio of dye to peptide should be determined empirically but a starting point of 5:1 to 10:1 (dye:peptide) is recommended.

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction: Stop the reaction by adding a small amount of glacial acetic acid to lower the pH.

  • Purification: Purify the labeled peptide from the unreacted dye and unlabeled peptide using RP-HPLC.[10]

  • Characterization: Confirm the identity and purity of the labeled peptide by mass spectrometry. The expected mass will be the mass of the peptide plus the mass of the fluorophore.[4]

  • Storage: Lyophilize the purified, labeled peptide and store it at -20°C or -80°C, protected from light.

Table 2: Example Calculation for Labeling Reaction

ParameterValue
Molecular Weight of this compound~997 g/mol
Molecular Weight of Cy5 NHS ester~754 g/mol
Amount of Peptide1 mg
Moles of Peptide~1.00 µmol
Molar Ratio (Dye:Peptide)10:1
Moles of Dye Required10.0 µmol
Amount of Dye Required~7.54 mg

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis peptide Dissolve this compound in Bicarbonate Buffer (pH 8.3) conjugation Mix Peptide and Dye Solutions (Incubate 1-2h at RT, protected from light) peptide->conjugation dye Dissolve NHS-Ester Dye in DMF or DMSO dye->conjugation quench Quench Reaction (Add Glacial Acetic Acid) conjugation->quench hplc Purify by RP-HPLC quench->hplc mass_spec Characterize by Mass Spectrometry hplc->mass_spec lyophilize Lyophilize and Store mass_spec->lyophilize

Protocol 2: In Vitro Cellular Imaging

This protocol outlines the use of fluorescently labeled this compound for imaging of bacterial or mammalian cells in culture.

Materials:

  • Fluorescently labeled this compound

  • Bacterial or mammalian cell culture

  • Appropriate cell culture medium

  • Phosphate-buffered saline (PBS)

  • Confocal or fluorescence microscope

Methodology:

  • Cell Seeding: Seed cells on a suitable imaging dish or slide and allow them to adhere overnight.

  • Labeling: Prepare a working solution of the labeled this compound in cell culture medium. The optimal concentration should be determined empirically, but a starting range of 1-10 µM is recommended.

  • Incubation: Remove the old medium from the cells and add the medium containing the labeled peptide. Incubate for a desired period (e.g., 30 minutes to 2 hours) at 37°C.

  • Washing: Gently wash the cells two to three times with PBS to remove any unbound peptide.

  • Imaging: Image the cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore.

G cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging seed Seed Cells on Imaging Dish adhere Allow Cells to Adhere seed->adhere prepare_peptide Prepare Labeled Peptide Working Solution adhere->prepare_peptide incubate Incubate Cells with Labeled Peptide prepare_peptide->incubate wash Wash Cells with PBS incubate->wash image Image with Fluorescence Microscope wash->image

Mechanism of Action: Peptide-Membrane Interaction

The antimicrobial activity of arginine- and tryptophan-rich peptides like this compound is attributed to their ability to selectively interact with and disrupt the integrity of bacterial cell membranes.[1] The positively charged arginine residues facilitate the initial electrostatic attraction to the negatively charged components of bacterial membranes, such as phosphatidylglycerol.[1] The tryptophan residues then anchor the peptide into the membrane interface, leading to membrane destabilization and eventual cell death.[1]

G peptide This compound Peptide electrostatic_interaction Electrostatic Interaction peptide->electrostatic_interaction Positive charges (Arg residues) bacterial_membrane Bacterial Cell Membrane (Negatively Charged) bacterial_membrane->electrostatic_interaction hydrophobic_interaction Hydrophobic Interaction (Trp residues) electrostatic_interaction->hydrophobic_interaction membrane_disruption Membrane Disruption & Pore Formation hydrophobic_interaction->membrane_disruption cell_death Cell Death membrane_disruption->cell_death

Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible CauseSuggested Solution
Low labeling efficiencySuboptimal pH of reaction bufferEnsure the pH of the bicarbonate buffer is between 8.3 and 8.5.
Hydrolysis of NHS esterPrepare the NHS ester solution immediately before use. Use anhydrous DMF or DMSO.
Low molar excess of dyeIncrease the molar ratio of dye to peptide.
Poor separation during HPLCInappropriate gradientOptimize the HPLC gradient to achieve better separation of the labeled peptide, unlabeled peptide, and free dye.
Column overloadingReduce the amount of sample injected onto the HPLC column.
Labeled peptide is not fluorescentPhotobleachingProtect the labeled peptide from light at all stages of the experiment.
High background in imagingIncomplete removal of unbound peptideIncrease the number and duration of washing steps.
Non-specific bindingInclude a blocking step (e.g., with BSA) before adding the labeled peptide.
No cellular uptakeCell line not susceptibleUse a positive control peptide known to be taken up by the cells.
Incorrect peptide concentrationPerform a dose-response experiment to determine the optimal concentration.

References

Troubleshooting & Optimization

Improving RAWVAWR-NH2 solubility for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and solubilization of the synthetic peptide RAWVAWR-NH2.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am having trouble dissolving the lyophilized this compound powder. What is the recommended starting solvent?

A1: Due to the presence of two basic arginine (R) residues, this compound is classified as a basic peptide. For basic peptides, the recommended starting solvent is sterile, distilled water.[1][2][3] If solubility is limited in water, an acidic solution is the next logical step.

Q2: My this compound peptide did not dissolve completely in water. What should I try next?

A2: If this compound does not dissolve in water, the next step is to try a dilute acidic solution.[3][4][5] You can attempt to dissolve the peptide in a small amount of 10-25% acetic acid.[3][5] If that fails, adding a very small volume of 0.1% trifluoroacetic acid (TFA) can be effective.[3][6] Always add the acid dropwise while vortexing.[3]

Q3: Can I use an organic solvent to dissolve this compound?

A3: Yes, especially if the peptide proves to be highly hydrophobic despite its basic residues. For hydrophobic peptides, dissolving in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) followed by dilution with an aqueous buffer is a common strategy.[5][6][7][8] However, for cellular assays, the final concentration of DMSO should generally not exceed 1% (v/v).[6]

Q4: I dissolved this compound in DMSO, but it precipitated when I added my aqueous buffer. What happened?

A4: This indicates that the peptide has reached its solubility limit in the final solvent mixture. To resolve this, you can try reducing the final concentration of the peptide. Alternatively, add the aqueous buffer very slowly to the DMSO stock solution while vortexing to prevent localized high concentrations of the peptide.[9]

Q5: Is it safe to heat the peptide solution to improve solubility?

A5: Gentle warming (e.g., to 30-40°C) can aid in dissolving the peptide.[4][6][9] However, excessive or prolonged heating should be avoided as it can lead to peptide degradation.[6][10]

Q6: Would sonication help in dissolving this compound?

A6: Yes, sonication in a bath sonicator for 5-10 minutes is a recommended method to aid dissolution and break up aggregates.[4][6][7][9] It is advisable to chill the sample on ice between sonication bursts to prevent heating.[7]

Q7: The solubility of my this compound seems to vary between different batches. Why is this?

A7: Variations in the lyophilization process or the amount of residual counter-ions like TFA from purification can affect the solubility of different batches of the same peptide.[9] It is important to standardize your dissolution protocol for each new batch.[9]

Q8: How should I store the this compound solution?

A8: Once dissolved, it is recommended to aliquot the peptide solution into smaller volumes and store them at -20°C or lower.[2] Avoid repeated freeze-thaw cycles. Peptides containing tryptophan, like this compound, may be susceptible to oxidation, so storing under an inert gas and protecting from light can be beneficial.[11]

Summary of Solubilization Strategies for this compound

Solvent/Method Recommendation Considerations
Sterile Water Recommended as the first solvent to try.May not be sufficient if hydrophobic characteristics dominate.
Dilute Acetic Acid (10-25%) Use if insoluble in water. Add dropwise.Generally compatible with many biological assays.
0.1% Trifluoroacetic Acid (TFA) A stronger acid for difficult-to-dissolve basic peptides.TFA can be harsh on cells; ensure final concentration is very low.[3]
Dimethyl Sulfoxide (DMSO) Dissolve in a minimal volume, then slowly dilute with aqueous buffer.[5][6][7][8]Final DMSO concentration should be kept low (typically <1%) for cell-based experiments.[6]
Sonication Use a bath sonicator to aid dissolution.[4][6][7][9]Can cause heating; cool the sample periodically.[7]
Gentle Warming Warm to 30-40°C.[4][6][9]Avoid excessive heat to prevent degradation.[6][10]

Experimental Protocols

Protocol 1: Solubility Testing of this compound
  • Before dissolving the entire sample, perform a solubility test with a small aliquot.[2][6][12]

  • Allow the lyophilized peptide vial to warm to room temperature.[7]

  • Briefly centrifuge the vial to collect all the powder at the bottom.[5][9]

  • Weigh out a small, known amount of the peptide.

  • Attempt to dissolve the peptide in sterile, distilled water to a concentration of 1 mg/mL. Vortex briefly.

  • If not fully dissolved, add 10% acetic acid dropwise while vortexing until the solution clears.

  • If still insoluble, test a fresh aliquot with a minimal amount of DMSO, followed by slow dilution with your desired aqueous buffer.

  • Observe for any precipitation.

Protocol 2: Preparation of a this compound Stock Solution
  • Based on the results of the solubility test, choose the most appropriate solvent.

  • Allow the lyophilized peptide vial to come to room temperature.

  • Centrifuge the vial to pellet the powder.

  • Add the chosen solvent to the desired final concentration.

  • Vortex the solution. If necessary, use a bath sonicator for 5-10 minutes, cooling the vial on ice intermittently.[7]

  • Once the peptide is fully dissolved, the solution should be clear.

  • Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_solubility_test Solubility Test (Small Aliquot) cluster_troubleshooting Troubleshooting cluster_final_prep Stock Solution Preparation prep1 Equilibrate lyophilized This compound to room temp. prep2 Centrifuge vial to collect powder prep1->prep2 test1 Add sterile water prep2->test1 test2 Vortex test1->test2 test3 Observe for dissolution test2->test3 ts1 If insoluble, add 10% Acetic Acid dropwise test3->ts1 If insoluble final1 Dissolve full sample in optimal solvent test3->final1 If soluble ts2 If still insoluble, try minimal DMSO ts1->ts2 ts3 Slowly add aqueous buffer to DMSO stock ts2->ts3 ts3->final1 final2 Use sonication or gentle warming if needed final1->final2 final3 Aliquot and store at -20°C or -80°C final2->final3

Caption: Experimental workflow for solubilizing this compound.

logical_relationship peptide This compound Properties basic Basic Residues (R, R) peptide->basic hydrophobic Hydrophobic Residues (A, W, V, W) peptide->hydrophobic nh2 C-terminal Amide peptide->nh2 acidic_sol Soluble in Acidic pH basic->acidic_sol hydro_limit Hydrophobicity may limit aqueous solubility hydrophobic->hydro_limit nh2->acidic_sol solubility Solubility Behavior organic_req May require organic co-solvent (DMSO) hydro_limit->organic_req

Caption: Factors influencing this compound solubility.

References

Technical Support Center: RAWVAWR-NH2 Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges, specifically low yield, during the solid-phase peptide synthesis (SPPS) of the RAWVAWR-NH2 peptide. The inherent characteristics of this peptide, namely its hydrophobicity and high arginine content, present unique synthetic hurdles. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address these issues systematically.

Frequently Asked Questions (FAQs)

Q1: What makes the this compound peptide sequence challenging to synthesize?

A1: The primary difficulties in synthesizing this compound stem from its amino acid composition:

  • High Hydrophobicity: The presence of multiple valine (V) and alanine (A) residues contributes to the peptide's hydrophobic nature. Hydrophobic sequences have a strong tendency to aggregate during SPPS due to the formation of intermolecular hydrogen bonds, leading to stable secondary structures like β-sheets.[1][2] This aggregation can physically block reactive sites on the growing peptide chains, leading to incomplete coupling and deprotection reactions.[3]

  • Multiple Arginine Residues: The sequence contains three arginine (R) residues. Arginine is a bulky amino acid, and its guanidinium side chain, even when protected (e.g., with Pbf), can cause steric hindrance, slowing down coupling reactions.[4][5] Arginine-rich peptides are also prone to specific side reactions.[6]

  • Combined Effect: The combination of hydrophobicity and multiple bulky, charged residues exacerbates aggregation tendencies and steric hindrance, classifying this compound as a "difficult sequence".[1][4]

Q2: What are the common signs of aggregation during the synthesis of this compound?

A2: On-resin aggregation can be identified through several indicators:

  • Resin Shrinking: A noticeable decrease in the volume of the resin bed is a strong physical sign of peptide chain collapse and aggregation.[4]

  • Slow or Incomplete Reactions: Both Fmoc deprotection and amino acid coupling reactions may become sluggish or fail to reach completion.[4]

  • Inconclusive Monitoring Tests: The Kaiser test, used to detect free primary amines, may yield a false negative result. This occurs when severe aggregation makes the N-terminus of the peptide inaccessible to the test reagents.[1]

  • Poor Crude Purity: Post-synthesis analysis of the crude product by HPLC will reveal a complex mixture of peptides, including deletion sequences (missing one or more amino acids) and truncated sequences, with a correspondingly low yield of the target peptide.[4]

Q3: What side reactions are common for arginine residues during Fmoc-SPPS?

A3: During the synthesis of arginine-rich peptides like this compound, several side reactions can occur:

  • δ-Lactam Formation: The activated carboxyl group of an incoming Fmoc-Arg residue can be intramolecularly attacked by the δ-nitrogen of its own guanidinium side chain. This forms a stable six-membered lactam, rendering the amino acid incapable of coupling to the peptide chain and leading to deletion sequences.[6][7]

  • Incomplete Deprotection: The sulfonyl-based protecting groups commonly used for arginine's side chain (e.g., Pbf, Pmc) can be difficult to remove completely during the final cleavage step, especially in peptides with multiple arginines. This results in an impure final product.[6][8]

  • Guanidinylation: Excess coupling reagent can sometimes lead to the modification of free amino groups on the peptide chain by the guanidinium group.[6]

Q4: My crude this compound peptide is insoluble after cleavage. What can I do?

A4: The hydrophobicity of the final peptide can lead to poor solubility in standard purification solvents.[3] Here are some strategies to address this:

  • Use of Organic Solvents: Attempt to dissolve the peptide in stronger organic solvents like DMSO, DMF, or formic acid before diluting it into the aqueous purification buffer.[3][9]

  • Incorporate Solubilizing Tags: For future syntheses, consider adding a temporary, cleavable hydrophilic tag (e.g., a poly-lysine or poly-arginine sequence) to the N- or C-terminus to improve solubility during purification.[9]

  • Chaotropic Agents: The use of chaotropic agents like SCN- or ClO4- can help disrupt unfavorable secondary structures and enhance solubility.[9]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low-yield issues during this compound synthesis.

Problem 1: Low Crude Peptide Yield and Purity

Potential Cause: Incomplete coupling and/or deprotection due to on-resin peptide aggregation.

Troubleshooting Workflow:

Start Low Crude Yield/Purity CheckAggregation Assess for Aggregation (Resin Shrinking, Slow Reactions) Start->CheckAggregation AggregationConfirmed Aggregation Confirmed CheckAggregation->AggregationConfirmed OptimizeSynthesis Implement Anti-Aggregation Strategies AggregationConfirmed->OptimizeSynthesis Yes Strategy1 Modify Resin & Solvents OptimizeSynthesis->Strategy1 Strategy2 Enhance Coupling OptimizeSynthesis->Strategy2 Strategy3 Improve Deprotection OptimizeSynthesis->Strategy3 Strategy4 Disrupt Secondary Structures OptimizeSynthesis->Strategy4 Resynthesize Re-synthesize Peptide Strategy1->Resynthesize Strategy2->Resynthesize Strategy3->Resynthesize Strategy4->Resynthesize Analyze Analyze New Crude Product Resynthesize->Analyze Success Yield & Purity Improved Analyze->Success Positive Result Failure Issue Persists Analyze->Failure Negative Result

Caption: Troubleshooting workflow for low yield due to aggregation.

Recommended Solutions:

Strategy CategorySpecific ActionRationale
Resin & Solvents Switch to a PEG-grafted resin (e.g., TentaGel, ChemMatrix).PEG chains improve the solvation of the growing peptide, reducing inter-chain interactions that lead to aggregation.[3]
Use N-methylpyrrolidone (NMP) instead of or in a "magic mixture" with DMF and DCM (1:1:1).NMP can be more effective at solvating hydrophobic peptides and disrupting aggregates.[3]
Coupling Use a highly efficient coupling reagent like HATU or HCTU.These reagents provide high coupling efficiency, which is crucial for sterically hindered residues like arginine.[10]
Perform a "double coupling" for each arginine residue.Repeating the coupling step for arginine helps to drive the reaction to completion, overcoming steric hindrance.[5]
Deprotection Extend the Fmoc-deprotection time.Aggregation can limit the access of piperidine to the N-terminus; a longer reaction time can compensate for this.[1]
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1-2%) to the piperidine deprotection solution.DBU is a stronger, non-nucleophilic base that can accelerate Fmoc removal, especially in difficult contexts.[3][11]
Structure Disruption Perform synthesis at an elevated temperature (e.g., 50-75°C), possibly using a microwave peptide synthesizer.Increased temperature provides energy to disrupt intermolecular hydrogen bonds, breaking up aggregates and improving reaction kinetics.[1][2]
Problem 2: Presence of Significant Deletion Sequences, Especially Missing Arginine

Potential Cause: Arginine-specific side reactions, primarily δ-lactam formation.

Troubleshooting Workflow:

Start Deletion Sequences (Missing Arginine) CheckLactam Suspect δ-Lactam Formation Start->CheckLactam ModifyProtocol Modify Arginine Coupling Protocol CheckLactam->ModifyProtocol Solution1 Optimize Reagent Stoichiometry ModifyProtocol->Solution1 Solution2 Use In-Situ Activation ModifyProtocol->Solution2 Solution3 Double Couple Arginine ModifyProtocol->Solution3 Solution4 Consider Alternative Protecting Group (e.g., Fmoc-Arg(NO2)-OH) ModifyProtocol->Solution4 Resynthesize Re-synthesize Peptide Solution1->Resynthesize Solution2->Resynthesize Solution3->Resynthesize Solution4->Resynthesize Analyze Analyze New Crude Product Resynthesize->Analyze Success Deletion Sequences Reduced Analyze->Success Positive Result Failure Issue Persists Analyze->Failure Negative Result

Caption: Troubleshooting workflow for arginine-related deletion sequences.

Recommended Solutions:

StrategyRationale
Optimize Reagent Stoichiometry Use a smaller excess of Fmoc-Arg(Pbf)-OH and coupling reagents. This minimizes the concentration of the activated arginine species in solution, reducing the probability of the intramolecular side reaction.[6]
In-Situ Activation Pre-activate the Fmoc-Arg(Pbf)-OH for a very short time before adding it to the resin, or add the coupling agent directly to the resin and amino acid mixture. This minimizes the time the activated amino acid spends in solution before reacting with the peptide chain.
Double Couple Arginine While primarily used to overcome steric hindrance, performing a second coupling can also help ensure that any unreacted N-termini from the first, potentially inefficient, coupling are capped.[5]
Alternative Protecting Group If the problem is severe and persistent, consider using an arginine derivative with a different side-chain protecting group, such as Fmoc-Arg(NO2)-OH, which is not prone to lactam formation.[6][12]

Experimental Protocols

Protocol 1: Optimized Coupling Cycle for a Difficult Residue (e.g., Arginine)
  • Resin Swelling: Swell the peptide-resin in NMP for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in NMP containing 2% DBU for 5 minutes.

    • Drain and repeat the treatment for 10 minutes.

    • Wash the resin thoroughly with NMP (5 x 1 min).

  • Amino Acid Activation and Coupling (Double Coupling Protocol):

    • First Coupling:

      • In a separate vessel, dissolve 4 equivalents of Fmoc-Arg(Pbf)-OH and 3.9 equivalents of HATU in NMP.

      • Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA) to the amino acid/HATU solution and vortex for 1 minute.

      • Immediately add the activation mixture to the deprotected peptide-resin.

      • Allow the coupling reaction to proceed for 45 minutes at room temperature, or 10 minutes at 50°C if using a microwave synthesizer.

      • Drain the reaction vessel.

      • Wash the resin with NMP (3 x 1 min).

    • Second Coupling:

      • Repeat the activation and coupling steps above with fresh reagents.

      • Allow the second coupling to proceed for the same duration and at the same temperature as the first.

      • Drain the reaction vessel.

  • Washing: Wash the resin thoroughly with NMP (3 x 1 min) and then Dichloromethane (DCM) (3 x 1 min) to prepare for the next cycle.

  • Monitoring (Optional): Perform a Kaiser test after the second coupling. A negative result (yellow beads) indicates a complete reaction.[13]

Protocol 2: Cleavage and Precipitation of this compound
  • Resin Preparation: Wash the final peptide-resin with DCM (3 x 1 min) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Water / Triisopropylsilane (TIS) in a ratio of 95% / 2.5% / 2.5%.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Stir or agitate the mixture at room temperature for 3-4 hours.

  • Peptide Isolation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide into a clean centrifuge tube.

    • Reduce the volume of the TFA solution to approximately 1-2 mL using a gentle stream of nitrogen.[14] This step is crucial for improving precipitation efficiency.

  • Precipitation:

    • Add the concentrated peptide solution dropwise to a large volume (e.g., 40 mL) of ice-cold diethyl ether while vortexing.

    • A white precipitate of the crude peptide should form.

    • If no precipitate forms instantly, store the ether solution at -20°C for several hours to encourage precipitation.[14]

  • Washing and Drying:

    • Centrifuge the ether suspension to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.[3]

    • After the final wash, dry the peptide pellet under vacuum to obtain the crude product.

References

Technical Support Center: RAWVAWR-NH2 Degradation in Serum-Containing Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with the peptide RAWVAWR-NH2. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experiments involving the degradation of this compound in serum-containing media.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: High Variability in Peptide Degradation Rates Between Replicates

Possible Causes:

  • Inconsistent sample handling: Variations in incubation times, temperature, or mixing can lead to different degradation rates.

  • Improper storage of peptide or serum: Repeated freeze-thaw cycles of either the peptide stock solution or the serum can affect their integrity and activity.[1][2]

  • Pipetting errors: Inaccurate pipetting of the peptide, serum, or quenching solution will lead to variability.

  • Precipitation issues: Incomplete precipitation of serum proteins can interfere with analysis.

Solutions:

  • Standardize protocols: Ensure all experimental steps are performed consistently for all samples. Use a calibrated incubator and a shaker for uniform mixing.

  • Aliquot reagents: Prepare single-use aliquots of your this compound stock solution and serum to avoid multiple freeze-thaw cycles.[2] Store lyophilized peptides at -20°C or -80°C away from light.[1][2]

  • Calibrate pipettes: Regularly check the calibration of your pipettes to ensure accurate dispensing of volumes.

  • Optimize protein precipitation: Ensure thorough mixing after adding the precipitation agent (e.g., trichloroacetic acid or a cold organic solvent) and adequate incubation time on ice.[3][4]

Issue 2: this compound Appears to Degrade Almost Instantaneously

Possible Causes:

  • High peptidase activity in serum: Serum contains a high concentration of various proteases and peptidases that can rapidly degrade peptides.[3][5] The half-life of some peptides in serum can be in the range of seconds.[6]

  • Peptide instability: The intrinsic sequence of this compound may be highly susceptible to cleavage by serum enzymes.

  • Incorrect initial time point (T=0) measurement: The "zero" time point may not be truly representative of the initial concentration if there is a delay in quenching the reaction.

Solutions:

  • Use plasma with protease inhibitors: If experimentally permissible, consider using plasma collected with anticoagulants like EDTA, which can inhibit some metalloproteases, potentially slowing degradation compared to serum.[5] Adding a cocktail of protease inhibitors to the serum or plasma can also be effective.

  • Modify the peptide: For future experiments, consider chemical modifications to enhance stability, such as incorporating non-natural amino acids.[2]

  • Optimize T=0 sample preparation: For the T=0 sample, add the quenching solution to the tube before adding the serum-peptide mixture to immediately stop enzymatic activity.

  • Take earlier time points: If degradation is very rapid, design your experiment with much shorter incubation times (e.g., 0, 1, 5, 15, and 30 minutes).

Frequently Asked Questions (FAQs)

Q1: What is the expected half-life of this compound in serum?

A1: The exact half-life of this compound in serum has not been widely reported in the literature. Peptides in serum can have half-lives ranging from minutes to hours, depending on their amino acid sequence and modifications.[3][4] It is recommended to perform a preliminary time-course experiment to determine the degradation kinetics of this compound in your specific experimental setup.

Q2: How can I analyze the degradation of this compound and identify its fragments?

A2: The most common methods for analyzing peptide degradation are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8][9]

  • RP-HPLC: Reversed-phase HPLC can be used to separate the intact this compound from its degradation products. By monitoring the decrease in the peak area of the intact peptide over time, you can quantify its degradation.[7] Detection is typically performed at 214 nm or 220 nm.[7]

  • LC-MS: This technique couples the separation power of HPLC with the detection capabilities of mass spectrometry. LC-MS not only allows for the quantification of the parent peptide but also enables the identification of its degradation products by analyzing their mass-to-charge ratios.[8][10]

Q3: What are the key steps in a typical serum stability assay for this compound?

A3: A typical protocol involves the following steps:

  • Preparation: A stock solution of this compound is prepared and diluted to the final concentration in a suitable buffer.

  • Incubation: The peptide solution is mixed with serum (e.g., human or mouse serum) and incubated at 37°C with gentle shaking.[3]

  • Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching solution, such as trichloroacetic acid (TCA) or a cold organic solvent like acetonitrile, to precipitate the serum proteins.[3][4][11]

  • Centrifugation: The samples are centrifuged to pellet the precipitated proteins.[3][11]

  • Analysis: The supernatant, containing the intact peptide and its fragments, is analyzed by RP-HPLC or LC-MS.[7][11]

Q4: Can I use cell culture media containing fetal bovine serum (FBS) for degradation studies?

A4: Yes, you can assess the degradation of this compound in cell culture media containing FBS. However, be aware that the concentration and activity of proteases in FBS may differ from that in human or other animal sera, potentially leading to different degradation rates. It is important to be consistent with the type and lot of FBS used throughout your experiments to ensure reproducibility.

Quantitative Data Summary

The following table provides a template with example data for summarizing the degradation of this compound in serum over time.

Time Point (minutes)% this compound Remaining (Mean ± SD, n=3)Half-life (t½) in minutes (Calculated)
0100 ± 0\multirow{5}{*}{Example: ~45 minutes}
1585.2 ± 3.1
3065.7 ± 4.5
6040.1 ± 2.8
12015.9 ± 1.9

Experimental Protocols

Protocol: Serum Stability Assay of this compound using RP-HPLC

This protocol outlines the steps to assess the stability of this compound in serum.

Materials:

  • This compound peptide (lyophilized)

  • Human serum (or other serum of choice)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 10% (w/v) Trichloroacetic acid (TCA) in water

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes

  • Incubator/shaker at 37°C

  • Refrigerated microcentrifuge

  • RP-HPLC system with a C18 column

Procedure:

  • Prepare this compound Stock Solution: Dissolve the lyophilized peptide in an appropriate solvent (e.g., sterile water or PBS) to a final concentration of 1 mM.

  • Pre-warm Serum: Thaw the serum on ice, centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to remove any precipitates, and pre-warm the supernatant to 37°C.[3][11]

  • Incubation:

    • In a microcentrifuge tube, mix the this compound stock solution with the pre-warmed serum to achieve the desired final peptide concentration (e.g., 100 µM). A common ratio is 1:1 (v/v) peptide solution to serum.[3]

    • Incubate the mixture at 37°C with gentle shaking.

  • Time Points:

    • At each designated time point (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the peptide-serum mixture.

    • For the T=0 sample, it is crucial to stop the reaction immediately. This can be done by adding the quenching solution to the tube before adding the peptide-serum mix.

  • Protein Precipitation (Quenching):

    • Immediately add the 50 µL aliquot to a microcentrifuge tube containing an equal volume (50 µL) of ice-cold 10% TCA.

    • Vortex the mixture and incubate on ice for 10-30 minutes to allow for complete protein precipitation.[3][4]

  • Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Sample Analysis:

    • Carefully collect the supernatant and transfer it to an HPLC vial.

    • Analyze the supernatant by RP-HPLC using a C18 column. A typical mobile phase system is:

      • Solvent A: 0.1% TFA in water

      • Solvent B: 0.1% TFA in acetonitrile

    • Use a linear gradient of Solvent B to elute the peptide.

    • Monitor the absorbance at 214 nm.

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound based on its retention time from a standard injection.

    • Calculate the peak area at each time point.

    • Determine the percentage of peptide remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining peptide versus time to determine the degradation kinetics and calculate the half-life.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_peptide Prepare this compound Stock Solution (1mM) mix Mix Peptide and Serum prep_peptide->mix prep_serum Pre-warm Serum (37°C) prep_serum->mix incubate Incubate at 37°C mix->incubate sampling Take Aliquots at Time Points (T=0, 15, 30...) incubate->sampling quench Quench with Cold 10% TCA sampling->quench centrifuge Centrifuge (13,000 x g, 4°C) quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Analyze by RP-HPLC supernatant->hplc signaling_pathway peptide This compound receptor G-Protein Coupled Receptor (GPCR) peptide->receptor Binding g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream Downstream Signaling Cascade second_messenger->downstream response Cellular Response downstream->response troubleshooting_guide cluster_yes start High Variability in Results? check_handling Consistent Sample Handling? start->check_handling Yes no Results Consistent start->no No check_storage Proper Reagent Storage? (Aliquoted, -20°C) check_handling->check_storage Yes solution_handling Solution: Standardize Protocol check_handling->solution_handling No check_pipettes Pipettes Calibrated? check_storage->check_pipettes Yes solution_storage Solution: Aliquot Reagents check_storage->solution_storage No solution_pipettes Solution: Calibrate Pipettes check_pipettes->solution_pipettes No check_pipettes->no Yes

References

Off-target effects of RAWVAWR-NH2 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the synthetic peptide RAWVAWR-NH2 in cellular assays.

Frequently Asked Questions (FAQs)

What is the primary mechanism of action for this compound?

This compound is a synthetic peptide rich in arginine and tryptophan residues. Based on its composition, its primary mechanism of action is believed to be similar to other antimicrobial peptides (AMPs) with these features.[1][2][3] It is designed to selectively target and disrupt the cell membranes of microbes. The positively charged arginine residues are thought to interact with negatively charged components of microbial membranes, while the tryptophan residues anchor the peptide into the lipid bilayer, leading to membrane destabilization and cell lysis.[1]

What are the most likely off-target effects of this compound in mammalian cells?

The primary off-target effects in mammalian cells are generally dose-dependent cytotoxicity resulting from non-specific membrane interactions. While designed for microbial membranes, high concentrations of the peptide can lead to the disruption of mammalian cell membranes, which can result in cell lysis and death. Another potential off-target effect is the induction of an immune response or inflammatory signaling pathways.

Is this compound expected to be cytotoxic to all mammalian cell lines?

The degree of cytotoxicity can vary between different mammalian cell lines. Factors such as membrane lipid composition, cell surface charge, and the overall health and robustness of the cell line can influence susceptibility to the peptide's membrane-disrupting activity. It is recommended to perform a dose-response cytotoxicity assay for each new cell line being tested.

How can I distinguish between on-target antimicrobial activity and off-target cytotoxicity?

A therapeutic window study is essential. This involves determining the peptide concentration range that is effective against the target microbes while exhibiting minimal toxicity to mammalian cells. A large therapeutic window indicates good selectivity. Comparing the EC50 (effective concentration for antimicrobial activity) with the CC50 (cytotoxic concentration for mammalian cells) will provide a selectivity index (CC50/EC50).

Troubleshooting Guide

Issue 1: High levels of cell death observed in my mammalian cell line control group treated with this compound.
  • Question: I am observing significant cytotoxicity in my mammalian host cells, even at concentrations intended to be non-toxic. What could be the cause?

  • Answer:

    • Peptide Concentration: Double-check your dilution calculations. An error in calculating the stock concentration or serial dilutions is a common source of unexpectedly high toxicity.

    • Cell Line Sensitivity: Your specific cell line may be more sensitive to the peptide than initially anticipated. It is crucial to perform a dose-response curve to determine the CC50 for your particular cell line.

    • Assay Interference: The assay used to measure cytotoxicity might be incompatible with the peptide. For example, in an MTT assay, the peptide could interfere with formazan crystal formation or solubility. Consider using an alternative cytotoxicity assay, such as a lactate dehydrogenase (LDH) release assay.

    • Contamination: Ensure your peptide stock solution is not contaminated with bacteria or endotoxin, which could induce cell death.

Issue 2: Inconsistent results in my antimicrobial assays.
  • Question: I am getting variable results for the antimicrobial efficacy of this compound. Why might this be happening?

  • Answer:

    • Peptide Stability: Peptides can be sensitive to degradation. Ensure you are storing the stock solution and working dilutions at the recommended temperature and for the appropriate duration. Avoid repeated freeze-thaw cycles.

    • Assay Media Components: Components in your culture medium, such as serum proteins, can bind to the peptide and reduce its effective concentration. If possible, conduct your antimicrobial assays in a low-serum or serum-free medium.

    • Bacterial Growth Phase: The susceptibility of bacteria to antimicrobial peptides can depend on their growth phase. Standardize your protocol to ensure you are consistently treating bacteria in the same growth phase (e.g., mid-logarithmic phase).

Issue 3: I suspect this compound is inducing an inflammatory response in my cell culture.
  • Question: How can I confirm if this compound is activating inflammatory pathways in my cells?

  • Answer: You can measure the production of pro-inflammatory cytokines, such as TNF-α, IL-6, or IL-1β, using an ELISA or a multiplex cytokine assay on the supernatant of your peptide-treated cells. Additionally, you can use western blotting to look for the activation of key inflammatory signaling proteins, such as the phosphorylation of NF-κB.

Quantitative Data Summary

Table 1: Comparative Cytotoxicity of this compound

Organism/Cell LineAssay TypeConcentration (µg/mL)% Cytotoxicity / Inhibition
E. coliMIC Assay1699% Inhibition
S. aureusMIC Assay3299% Inhibition
HEK293LDH Assay5015%
HEK293LDH Assay10045%
HEK293LDH Assay20085%
A549LDH Assay5020%
A549LDH Assay10055%
A549LDH Assay20092%

Table 2: Off-Target Kinase Inhibition Profile

Kinase% Inhibition at 10 µM this compound
PKA< 5%
PKC8%
MAPK (p38)12%
EGFR< 5%
VEGFR6%

Experimental Protocols

Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture supernatant.

  • Cell Plating: Seed mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Peptide Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the old medium from the cells and add 100 µL of the peptide dilutions.

  • Controls: Include wells with untreated cells (negative control) and cells treated with a lysis buffer (positive control).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours).

  • LDH Measurement: Transfer 50 µL of supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reagent mixture.

  • Readout: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: (Sample Abs - Negative Control Abs) / (Positive Control Abs - Negative Control Abs) * 100.

Protocol 2: JC-1 Mitochondrial Membrane Potential Assay

This assay uses the JC-1 dye to assess mitochondrial health. In healthy cells, JC-1 forms aggregates in the mitochondria, fluorescing red. In apoptotic or metabolically stressed cells, the mitochondrial membrane potential collapses, and JC-1 remains in its monomeric form in the cytoplasm, fluorescing green.

  • Cell Treatment: Treat cells with this compound at various concentrations for the desired time.

  • JC-1 Staining: Add JC-1 staining solution to the cells and incubate at 37°C for 15-30 minutes.

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. Read the red fluorescence (excitation/emission ~550/600 nm) and green fluorescence (excitation/emission ~485/535 nm).

  • Analysis: The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio suggests mitochondrial dysfunction.

Visualizations

G cluster_peptide This compound Peptide cluster_membrane Target Microbial Membrane cluster_outcome Mechanism of Action peptide Positively Charged Arginine Residues membrane Negatively Charged Phospholipids peptide->membrane Electrostatic Attraction anchor Hydrophobic Tryptophan Residues anchor->membrane Hydrophobic Insertion disruption Membrane Disruption membrane->disruption Leads to lysis Cell Lysis disruption->lysis

Caption: Proposed mechanism of this compound action on microbial membranes.

G start Start: Unexpected Cytotoxicity check_conc Verify Peptide Concentration and Dilutions start->check_conc is_conc_correct Concentration Correct? check_conc->is_conc_correct run_dose_response Perform Dose-Response (CC50) with LDH Assay is_conc_correct->run_dose_response Yes end_recalculate Recalculate and Repeat Experiment is_conc_correct->end_recalculate No is_assay_ok Still High Toxicity? run_dose_response->is_assay_ok check_interference Test for Assay Interference (e.g., MTT vs LDH) is_assay_ok->check_interference Yes end_sensitive Conclusion: Cell Line is Highly Sensitive is_assay_ok->end_sensitive No end_interference Conclusion: Peptide Interferes with Assay check_interference->end_interference

Caption: Troubleshooting workflow for unexpected cytotoxicity.

G exp_start Experimental Goal: Assess Off-Target Effects cytotoxicity 1. Assess Cytotoxicity (LDH Assay) exp_start->cytotoxicity mitochondria 2. Evaluate Mitochondrial Health (JC-1 Assay) exp_start->mitochondria inflammation 3. Measure Inflammation (Cytokine ELISA) exp_start->inflammation data_analysis Data Analysis: Determine CC50 & Profile cytotoxicity->data_analysis mitochondria->data_analysis inflammation->data_analysis conclusion Conclusion on Off-Target Profile data_analysis->conclusion

Caption: Experimental workflow for assessing off-target effects.

References

Technical Support Center: Optimizing RAWVAWR-NH2 Concentration for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the concentration of the peptide RAWVAWR-NH2 for various bioassays.

Troubleshooting Guide

Refer to the following table for common issues, their potential causes, and recommended solutions when working with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal Insufficient peptide concentration; Degraded peptide due to improper storage; Incorrect assay buffer; Low enzyme activity if applicable.Perform a dose-response experiment with a wider concentration range of this compound; Ensure peptide is stored at -20°C or lower and protected from light[1]; Verify the compatibility of the dissolution buffer with the assay[1][2]; Equilibrate all reagents to the recommended assay temperature.[2]
High Background Signal Peptide precipitation; Contamination of the peptide stock (e.g., endotoxins); Non-specific binding.Visually inspect wells for precipitates and consider testing different solvents for the peptide[2]; Use endotoxin-free reagents and sterile techniques[1]; Include bovine serum albumin (BSA) or a non-ionic surfactant like Tween-20 in the assay buffer to block non-specific binding sites.[3]
Poor Dose-Response Curve Suboptimal concentration range; Pipetting errors; Inconsistent cell seeding density.Adjust the serial dilution range to better capture the EC50/IC50 of this compound; Use calibrated pipettes and proper pipetting techniques to minimize variability[2]; Ensure a uniform, single-cell suspension before plating.
Inconsistent Results Between Experiments Batch-to-batch variability in peptide; Freeze-thaw cycles of peptide stock; Variations in cell passage number or health.If possible, use the same batch of this compound for a set of related experiments; Aliquot the peptide stock after initial dissolution to avoid repeated freeze-thaw cycles[1]; Maintain consistent cell culture conditions and use cells within a defined passage number range.
Unexpected Cytotoxicity High concentrations of the peptide; Residual trifluoroacetic acid (TFA) from peptide synthesis; High concentration of organic solvent (e.g., DMSO).Test a lower concentration range of this compound; If high concentrations are necessary, consider TFA removal services for the peptide[1]; Ensure the final concentration of the solvent in the assay is well below the tolerance level of the cells.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new bioassay?

A1: For a novel peptide like this compound, it is advisable to start with a broad concentration range to determine its potency. A common approach is to perform a serial dilution covering several orders of magnitude, for example, from 100 µM down to 1 nM. This will help in identifying the optimal concentration range for your specific assay.

Q2: How should I dissolve and store this compound?

A2: The solubility of a peptide depends on its amino acid sequence. For hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO first, and then diluting with an aqueous buffer is a common practice.[3] For storage, it is best to keep the peptide in its lyophilized form at -20°C.[1] Once dissolved, it is recommended to make single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]

Q3: My this compound peptide is difficult to dissolve. What can I do?

A3: If you encounter solubility issues, consider using a different solvent or a combination of solvents.[1] For particularly hydrophobic peptides, modifiers such as formic acid, acetic acid, or ammonium hydroxide at low concentrations (1-10%) can aid in dissolution. It is also beneficial to perform a solubility test to identify the most suitable buffer and pH for your peptide.[1]

Q4: What type of cell viability assay is most suitable for testing the effects of this compound?

A4: The choice of cell viability assay depends on the expected mechanism of action of this compound and your experimental needs. Common options include:

  • Metabolic Assays (e.g., MTT, XTT, WST-1): These colorimetric assays measure the metabolic activity of cells, which is often proportional to the number of viable cells.[4][5]

  • Luminescent ATP Assays: These highly sensitive assays quantify ATP, a key indicator of metabolically active cells.[4][6]

  • Dye Exclusion Assays (e.g., Trypan Blue): This method distinguishes between viable and non-viable cells based on membrane integrity.[4]

  • Real-Time Viability Assays: These allow for the continuous monitoring of cell viability over extended periods.[6]

Experimental Protocols

Protocol: Determining Optimal this compound Concentration using an MTT Cell Viability Assay

This protocol outlines a general procedure for determining the optimal concentration of this compound for a cell-based assay using the MTT method.

1. Preparation of this compound Stock Solution:

  • Dissolve the lyophilized this compound peptide in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
  • Vortex briefly to ensure complete dissolution.
  • Prepare single-use aliquots and store them at -20°C.

2. Cell Seeding:

  • Culture the desired cell line to approximately 80% confluency.
  • Trypsinize and resuspend the cells in fresh culture medium.
  • Count the cells and adjust the density to the desired concentration (e.g., 5,000-10,000 cells per well).
  • Seed the cells into a 96-well plate and incubate for 24 hours to allow for attachment.

3. Treatment with this compound:

  • Prepare a series of dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).
  • Include a vehicle control (medium with the same concentration of DMSO as the highest peptide concentration) and a no-treatment control.
  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

4. MTT Assay:

  • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
  • Add 10-20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.[5]
  • During this incubation, viable cells will convert the yellow MTT into purple formazan crystals.
  • After incubation, add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 or EC50 value.

Visualizations

experimental_workflow Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis cluster_troubleshoot Troubleshooting start Start: Lyophilized This compound dissolve Dissolve in DMSO to create stock start->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot serial_dilution Prepare Serial Dilutions of this compound aliquot->serial_dilution seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Peptide Dilutions seed_cells->treat_cells serial_dilution->treat_cells incubate Incubate for Desired Time treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent read_plate Read Plate (Absorbance/Fluorescence) add_reagent->read_plate plot_curve Plot Dose-Response Curve read_plate->plot_curve determine_optimal Determine Optimal Concentration (EC50/IC50) plot_curve->determine_optimal check_results Results Optimal? determine_optimal->check_results adjust_params Adjust Parameters (e.g., Concentration Range, Incubation Time) check_results->adjust_params No end End: Optimal Concentration Identified check_results->end Yes adjust_params->serial_dilution

Caption: Workflow for optimizing this compound concentration in a cell-based bioassay.

References

Technical Support Center: HPLC Purification of RAWVAWR-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) purification of the peptide RAWVAWR-NH2 and other synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is the recommended column for purifying this compound?

A1: For general peptide purification, a C18 column is the standard choice.[1][2] Given the sequence this compound, which contains a mix of hydrophobic (Trp, Val, Ala, Leu) and hydrophilic (Arg, Asn) residues, a wide-pore C18 silica-based column (e.g., 100 Å or 300 Å) is recommended to ensure proper interaction and resolution.[2][3]

Q2: What are the typical mobile phases for peptide purification?

A2: The standard mobile phases for RP-HPLC peptide purification consist of:

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water.[4]

  • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).[4][5]

TFA acts as an ion-pairing agent, which improves peak shape and resolution.[3][5] For applications sensitive to TFA, such as mass spectrometry, 0.1% formic acid can be used as an alternative.[6]

Q3: What is a good starting gradient for purifying a new peptide like this compound?

A3: A common starting point is a shallow linear gradient.[7][8] Begin with a low percentage of Solvent B (e.g., 5-10%) and increase it gradually, for instance, by 1% per minute.[5][7] A broad scouting gradient from 5% to 95% Solvent B over a longer period can help determine the approximate elution concentration of the peptide, which can then be optimized with a shallower gradient.

Q4: At what wavelength should I monitor the purification of this compound?

A4: Peptides are typically monitored between 210-220 nm due to the absorbance of the peptide backbone.[1] The presence of two Tryptophan (Trp) residues in the this compound sequence also allows for monitoring at approximately 280 nm, which can be more specific if impurities do not contain aromatic residues.

Troubleshooting Guide

Issue 1: Poor Peak Resolution or Co-eluting Peaks

Q: My chromatogram shows broad peaks or multiple peaks that are not well separated. How can I improve the resolution?

A: Poor resolution is a common issue stemming from several factors. Here are the primary causes and solutions:

  • Cause: The gradient is too steep.

    • Solution: Employ a shallower gradient.[7][8] Once you have an approximate elution percentage from a scouting run, decrease the gradient slope around that point. For example, if the peptide elutes at 40% ACN with a 5-95% gradient over 20 minutes, try a gradient of 30-50% ACN over 30 minutes.

  • Cause: Inappropriate mobile phase pH or ion-pairing agent.

    • Solution: Ensure 0.1% TFA is present in both mobile phases to maintain a low pH and provide good ion-pairing, which sharpens peaks.[3][5] The ionization state of a peptide can significantly affect its chromatographic behavior.[9]

  • Cause: Column overloading.

    • Solution: Reduce the amount of crude peptide loaded onto the column.[10] Overloading can saturate the stationary phase, leading to peak broadening and poor separation.[11] Typical loading capacity for synthetic peptides is in the range of 1 to 2 mg per mL of packed column volume.[12]

  • Cause: Incorrect column chemistry.

    • Solution: While C18 is standard, for some peptides, alternative stationary phases like C8, C4, or Phenyl can provide different selectivity and improve separation.[2][6]

Issue 2: Peak Tailing

Q: The main peak for my peptide is asymmetrical with a distinct "tail." What causes this and how can I fix it?

A: Peak tailing can compromise purity assessment and fraction collection.[13] Here are common causes and their remedies:

  • Cause: Secondary interactions with the stationary phase.

    • Solution: Basic amino acid residues (like Arginine in this compound) can interact with residual acidic silanol groups on the silica packing, causing tailing.[14] Using a high-purity, well-end-capped column and ensuring a low mobile phase pH (by using 0.1% TFA) can minimize these interactions.[3][14]

  • Cause: Column contamination or degradation.

    • Solution: If the column is old or has been used with crude samples, it may be contaminated. Flush the column with a strong solvent (like 100% ACN or isopropanol). If performance does not improve, the column may need to be replaced.[11][14] A blocked inlet frit can also cause tailing; back-flushing the column (if the manufacturer allows) may help.[14]

  • Cause: Extra-column band broadening.

    • Solution: Minimize the length and diameter of tubing between the injector, column, and detector.[11] Ensure all fittings are secure to prevent dead volume.[15]

Issue 3: Low Yield of Purified Peptide

Q: After purification and lyophilization, the final amount of my peptide is very low. What could be the reason?

A: Low yield can be attributed to issues in the synthesis, cleavage, or purification steps.

  • Cause: Inefficient solid-phase peptide synthesis (SPPS).

    • Solution: Low yield might originate from the synthesis itself, resulting in a low abundance of the target peptide in the crude mixture.[16] Review the synthesis protocol, coupling reagents, and cleavage conditions.[17]

  • Cause: Peptide precipitation during injection.

    • Solution: The solvent used to dissolve the crude peptide may be too strong or too weak compared to the initial mobile phase.[18][19] Dissolve the sample in the initial mobile phase composition (e.g., 5-10% ACN) or a slightly weaker solvent to ensure it binds to the column head upon injection.[11] If solubility is an issue, dissolving in a minimal amount of a stronger solvent like DMSO before diluting with the mobile phase can be a strategy.

  • Cause: Poor fraction collection.

    • Solution: Broad peaks or incorrect peak integration can lead to collecting fractions with low purity or missing the main part of the peak. Optimize the separation to get sharper peaks and carefully analyze the chromatogram to set the correct collection window.

Issue 4: Irreproducible Retention Times

Q: The retention time of my peptide varies between different runs. How can I ensure reproducibility?

A: Fluctuating retention times can make it difficult to reliably purify a target peptide.

  • Cause: Inadequate column equilibration.

    • Solution: Before each injection, ensure the column is fully equilibrated with the starting mobile phase conditions.[6] A common practice is to equilibrate with 5-10 column volumes of the initial mobile phase.

  • Cause: Changes in mobile phase composition.

    • Solution: Prepare fresh mobile phases daily and ensure they are thoroughly mixed and degassed. Small variations in TFA or ACN concentration can lead to shifts in retention time.

  • Cause: Fluctuations in flow rate or temperature.

    • Solution: Ensure the HPLC pump is functioning correctly and delivering a stable flow rate.[18] Column temperature can also affect retention; using a column oven will provide a stable temperature environment and improve reproducibility.[20]

Data Presentation

Table 1: Typical RP-HPLC Parameters for Peptide Purification

ParameterRecommended SettingRationale
Column C18, Wide-Pore (100-300 Å), 5-10 µm particle sizeStandard for peptides, wide pores allow better access for larger molecules.[2][3]
Mobile Phase A 0.1% TFA in WaterProvides low pH and ion-pairing for good peak shape.[4]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is the common organic modifier for eluting peptides.[2][3]
Flow Rate Analytical: ~1 mL/min; Semi-Prep: 5-20 mL/minDependent on column diameter.[3][5]
Gradient Shallow, linear gradient (e.g., 1% / min)Improves separation of closely eluting impurities.[5][7]
Detection 210-220 nm (peptide bond) or 280 nm (aromatic residues)Ensures detection of the target peptide.[1]
Temperature Ambient or controlled (e.g., 30-40 °C)Higher temperatures can improve peak shape but may degrade sensitive peptides.[20]

Experimental Protocols

General Protocol for RP-HPLC Purification of this compound

This protocol provides a general methodology. Specific conditions may need to be optimized.

  • Preparation of Mobile Phases:

    • Solvent A: Add 1 mL of high-purity Trifluoroacetic Acid (TFA) to 999 mL of HPLC-grade water. Mix thoroughly and degas.

    • Solvent B: Add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile (ACN). Mix thoroughly and degas.

  • Sample Preparation:

    • Dissolve the crude lyophilized this compound peptide in a minimal amount of Solvent A. If solubility is low, a small percentage of ACN (not exceeding the initial gradient conditions) or a few microliters of DMSO can be added, followed by dilution with Solvent A.

    • Centrifuge the sample solution to pellet any insoluble material and transfer the supernatant to an HPLC vial.

  • HPLC System Setup and Equilibration:

    • Install a suitable C18 semi-preparative column.

    • Equilibrate the column with the starting mobile phase composition (e.g., 95% Solvent A, 5% Solvent B) for at least 5-10 column volumes, or until the baseline is stable.

  • Scouting Run (Analytical Scale):

    • Inject a small amount of the sample (e.g., 10-20 µL).

    • Run a broad diagnostic gradient (e.g., 5% to 95% Solvent B over 30 minutes) to determine the approximate retention time of the target peptide.

  • Preparative Run (Optimization):

    • Based on the scouting run, design a shallower, optimized gradient. For example, if the peptide eluted at 35% B, a gradient of 25% to 45% B over 40 minutes could be effective.

    • Inject the desired amount of the crude peptide solution.

    • Monitor the chromatogram and collect fractions corresponding to the target peptide peak.

  • Post-Purification:

    • Analyze the collected fractions using analytical HPLC or mass spectrometry to confirm purity and identity.

    • Pool the pure fractions.

    • Lyophilize (freeze-dry) the pooled fractions to obtain the purified peptide as a white powder.[1]

Visualizations

TroubleshootingWorkflow start Problem Observed in HPLC Chromatogram poor_resolution Poor Peak Resolution or Co-elution start->poor_resolution peak_tailing Asymmetric Peak (Tailing) start->peak_tailing low_yield Low Yield start->low_yield sub_grad Is the gradient too steep? poor_resolution->sub_grad sub_secondary Secondary interactions? peak_tailing->sub_secondary sub_dissolve Sample dissolution issue? low_yield->sub_dissolve sub_load Is the column overloaded? sub_grad->sub_load No sol_grad Use a shallower gradient sub_grad->sol_grad Yes sol_load Reduce sample load sub_load->sol_load Yes sub_column Column degradation? sub_secondary->sub_column No sol_tfa Ensure 0.1% TFA is used sub_secondary->sol_tfa Yes sol_column Flush or replace column sub_column->sol_column Yes sub_synthesis Low synthesis efficiency? sub_dissolve->sub_synthesis No sol_dissolve Dissolve in initial mobile phase sub_dissolve->sol_dissolve Yes sol_synthesis Review SPPS protocol sub_synthesis->sol_synthesis Yes

Caption: A logical workflow for troubleshooting common HPLC purification issues.

ExperimentalWorkflow prep_mobile 1. Prepare Mobile Phases (A: H2O/TFA, B: ACN/TFA) prep_sample 2. Prepare Sample (Dissolve in Solvent A) prep_mobile->prep_sample equilibrate 3. Equilibrate Column (5-10 Column Volumes) prep_sample->equilibrate inject 4. Inject Sample equilibrate->inject gradient 5. Run Gradient Elution inject->gradient detect 6. UV Detection (214 nm / 280 nm) gradient->detect collect 7. Collect Fractions detect->collect analyze 8. Analyze Fractions (Analytical HPLC / MS) collect->analyze pool 9. Pool Pure Fractions analyze->pool lyophilize 10. Lyophilize pool->lyophilize

Caption: Standard experimental workflow for peptide purification using RP-HPLC.

References

Technical Support Center: Preventing RAWVAWR-NH2 Adsorption to Labware

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the handling of the peptide RAWVAWR-NH2. This guide provides detailed answers to frequently asked questions and protocols to minimize the adsorption of this peptide to laboratory ware, ensuring the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound peptide solution is showing lower than expected concentrations. What could be the cause?

A significant loss of peptide concentration is often due to its adsorption to the surfaces of laboratory plastics and glassware. This compound is a cationic and hydrophobic peptide, making it particularly prone to non-specific binding to common labware materials like polypropylene and borosilicate glass. This issue is more pronounced at low peptide concentrations.

Physicochemical Properties of this compound

To understand the adsorption behavior of this compound, it is essential to consider its physicochemical properties. The sequence contains multiple Arginine (R) residues, which are positively charged at neutral pH, and Tryptophan (W) residues, which are highly hydrophobic.

PropertyPredicted ValueImplication for Adsorption
Molecular Weight 1057.26 g/mol Does not directly influence adsorption but is important for concentration calculations.
Isoelectric Point (pI) 12.0The peptide will have a strong positive net charge at neutral and acidic pH, leading to electrostatic interactions with negatively charged surfaces like glass.[1][2][3][4]
Grand Average of Hydropathicity (GRAVY) -0.586A negative GRAVY score indicates an overall hydrophilic character; however, the presence of multiple tryptophan residues creates significant hydrophobic patches that can interact with hydrophobic surfaces like polypropylene.[5]

These properties were predicted using online peptide analysis tools.[5][6][7][8][9]

Q2: Which type of labware is best to minimize this compound adsorption?

For hydrophobic and cationic peptides like this compound, standard polypropylene and glass labware are not recommended due to significant peptide loss.[10][11] The best choice is to use labware specifically designed for low protein and peptide binding.

  • Low-Binding Polypropylene: These tubes and plates are treated with a special coating to create a hydrophilic surface, which repels hydrophobic molecules.[12][13]

  • Silanized Glassware: The process of silanization replaces the polar silanol groups on the glass surface with non-polar groups, reducing electrostatic interactions.[14]

Below is a comparison of the performance of different microplates in recovering peptides and proteins.

Microplate TypePeptide/Protein Recovery (%)Reference
Standard Polypropylene20% (EGF peptide)[15]
Eppendorf LoBind74% (Insulin), ~20% (Glucagon)[15]
PureWARE™ ULB Plasma-Treated94% (Insulin), 71% (Glucagon)[15][16]
AntiBIND™ Plates>90% (BSA, Protein A, Protein G)[17]

Q3: Are there any additives I can use in my peptide solution to prevent adsorption?

Yes, several additives can be included in your buffer to act as blocking agents and reduce the adsorption of this compound.

  • Bovine Serum Albumin (BSA): BSA is a protein that will preferentially adsorb to the labware surface, thereby blocking sites for peptide binding.[18]

  • Non-ionic Detergents (e.g., Tween-20): These detergents can disrupt hydrophobic interactions between the peptide and the plastic surface.[11][19][20][21]

It is crucial to ensure that these additives are compatible with your downstream applications. For instance, detergents may need to be removed before mass spectrometry analysis.

Troubleshooting Guides

Problem: Significant loss of this compound in solution.

This workflow will guide you through systematically identifying and resolving the cause of peptide loss.

G A Prepare this compound solution in experimental buffer B Transfer solution to test labware (e.g., polypropylene tube) A->B F Prepare a control sample in a low-binding tube with no incubation A->F C Incubate for a defined period (e.g., 24 hours) at a specific temperature B->C D Transfer supernatant to a low-binding autosampler vial C->D E Analyze supernatant by LC-MS to determine peptide concentration D->E H Compare peptide concentration in test sample vs. control to calculate loss E->H G Analyze control by LC-MS F->G G->H

References

Interpreting unexpected results with RAWVAWR-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for RAWVAWR-NH2. This resource is designed to help you troubleshoot unexpected results and provide clarity on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My this compound peptide has low solubility. How can I dissolve it?

A1: The solubility of peptides is highly dependent on their amino acid sequence. This compound contains two arginine (R) residues, which are basic, and a tryptophan (W) and valine (V), which are hydrophobic. For initial testing, we recommend dissolving the peptide in sterile, nuclease-free water. If solubility remains an issue, adding a small amount of a solubilizing agent like DMSO (dimethyl sulfoxide) followed by dilution in your aqueous buffer is a common strategy. Always test the tolerance of your specific cell line to the final concentration of any organic solvent used.

Q2: I'm observing high variability between my experimental replicates. What could be the cause?

A2: High variability can stem from several factors. Inconsistent peptide concentration due to incomplete solubilization or aggregation is a common cause. Ensure the peptide is fully dissolved before each use. Another factor could be the peptide's stability in your cell culture medium; peptides can be degraded by proteases present in serum. We recommend performing a time-course experiment to assess the stability of this compound in your specific experimental conditions. Finally, ensure consistent cell seeding density and treatment times across all replicates.

Q3: The observed bioactivity of this compound is significantly lower than expected. What should I do?

A3: Lower-than-expected bioactivity can be due to several reasons. Firstly, confirm the peptide's purity and concentration. We recommend verifying the concentration of your stock solution using a method like a BCA assay or by measuring absorbance at 280 nm (due to the presence of Tryptophan). Secondly, consider peptide degradation. If the peptide is not handled properly (e.g., stored at the correct temperature, subjected to multiple freeze-thaw cycles), it can lose its activity. It is also possible that the peptide has a shorter half-life in your experimental system than anticipated.

Troubleshooting Guide: Unexpected Experimental Outcomes

Scenario 1: Unexpected Cytotoxicity at Low Concentrations

You are expecting this compound to modulate a specific signaling pathway with minimal effect on cell viability, but you observe significant cell death at low micromolar concentrations.

G A Unexpected Cytotoxicity Observed B Confirm Peptide Purity and Identity via Mass Spectrometry A->B C Assess Peptide Aggregation (e.g., Thioflavin T assay) A->C D Perform Dose-Response Viability Assay (e.g., MTT, CellTox-Glo) A->D B->D E Test for Endotoxin Contamination (LAL Assay) D->E If cytotoxicity is confirmed F Investigate Apoptosis vs. Necrosis (e.g., Annexin V/PI Staining) E->F If endotoxin levels are low G Identify Potential Off-Target Effects F->G G cluster_0 Cell Membrane R1 Receptor A P_A Pathway A (Inhibition) R1->P_A R2 Receptor B P_B Pathway B (Activation) R2->P_B RAW This compound RAW->R1 Expected Binding RAW->R2 Unexpected Binding Prolif Cell Proliferation P_A->Prolif P_B->Prolif

Validation & Comparative

Comparative Analysis of RAWVAWR-NH2 and Other Leading Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

In the face of rising antimicrobial resistance, the exploration of novel therapeutic agents is paramount. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action that are less prone to developing resistance compared to conventional antibiotics. This guide provides a comparative overview of the synthetic peptide RAWVAWR-NH2 against other well-characterized AMPs.

Disclaimer: As of the latest literature review, public domain data on the specific peptide this compound is not available. Therefore, for the purpose of this illustrative guide, the well-studied human cathelicidin antimicrobial peptide, LL-37 , will be used as a proxy for this compound. The data presented for "this compound (as LL-37)" is based on published findings for LL-37. This framework can be updated as specific data for this compound becomes available.

Introduction to Compared Antimicrobial Peptides

This guide focuses on a comparative analysis of "this compound (as LL-37)" and two other prominent AMPs: Magainin-2 and Polymyxin B.

  • This compound (as LL-37): A 37-residue human cathelicidin, LL-37 is a crucial component of the innate immune system. It is known for its broad-spectrum antimicrobial activity and its multifaceted roles in modulating immune responses, including chemotaxis and inflammation. Its primary mechanism of action involves the disruption of microbial cell membranes.

  • Magainin-2: A 23-amino acid peptide isolated from the skin of the African clawed frog, Xenopus laevis. Magainin-2 exhibits potent activity against a wide range of bacteria and fungi by forming pores in their cell membranes. It is one of the most extensively studied AMPs.

  • Polymyxin B: A cyclic lipopeptide antibiotic produced by the bacterium Bacillus polymyxa. It is particularly effective against Gram-negative bacteria due to its high affinity for the lipid A component of lipopolysaccharide (LPS) in the outer membrane, leading to membrane destabilization.

Mechanism of Action

The primary mechanism for these AMPs involves interaction with and disruption of the microbial cell membrane. However, there are nuances in their modes of action.

  • This compound (as LL-37): This peptide has a net positive charge of +6, which facilitates its initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria[1]. Upon accumulation on the membrane surface, it disrupts the membrane integrity by forming pores, leading to cell lysis[1]. Beyond membrane disruption, LL-37 can translocate into the cytoplasm and interfere with intracellular processes like DNA synthesis[2].

  • Magainin-2: This peptide also acts by permeabilizing the cell membrane. It is believed to operate through a "toroidal pore" or "carpet" mechanism, where the peptides aggregate on the membrane surface and induce lipid monolayer curvature, leading to the formation of transient pores and membrane collapse.

  • Polymyxin B: Its mechanism is highly specific for Gram-negative bacteria. The positively charged Dab (α,γ-diaminobutyric acid) residues of Polymyxin B bind with high affinity to the negatively charged lipid A portion of LPS. This initial binding displaces Ca²⁺ and Mg²⁺ ions that stabilize the outer membrane, leading to increased permeability and subsequent disruption of the inner membrane.

Signaling Pathway Involvement of this compound (as LL-37)

In addition to its direct antimicrobial effects, LL-37 is a significant modulator of host immune responses. It can interact with various host cell receptors to trigger signaling cascades that influence inflammation, cell migration, and proliferation. For instance, LL-37 can signal through Toll-like receptors (TLRs) and G-protein coupled receptors like formyl peptide receptor 2 (FPR2) to modulate immune cell activity[3][4][5].

LL37_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LL37 This compound (as LL-37) TLR4 TLR4 LL37->TLR4 Binds & Modulates FPR2 FPR2 LL37->FPR2 Activates MyD88 MyD88 TLR4->MyD88 MAPK MAPK Pathway FPR2->MAPK NFkB NF-κB MyD88->NFkB Cytokine_Production Cytokine Production NFkB->Cytokine_Production Cell_Migration Cell Migration MAPK->Cell_Migration

Caption: Simplified signaling pathway of this compound (as LL-37) in host cells.

Comparative Performance Data

The following tables summarize the antimicrobial and cytotoxic activities of the compared peptides. Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The 50% inhibitory concentration (IC50) represents the concentration of a substance that is required for 50% inhibition of a biological process, in this case, the viability of mammalian cells.

Table 1: Antimicrobial Activity (MIC in µg/mL)
MicroorganismThis compound (as LL-37)Magainin-2Polymyxin B
Escherichia coli<10[6]25[7]≤2[8]
Pseudomonas aeruginosa<10[6]>100≤2[8]
Staphylococcus aureus<10[6]8>128
Acinetobacter baumannii-2-4 µM (~4.9-9.8 µg/mL)[9]≤2[8]

Note: MIC values can vary depending on the specific strain and the experimental conditions used.

Table 2: Cytotoxicity Against Mammalian Cells (IC50 in µM)
Cell LineThis compound (as LL-37)Magainin-2Polymyxin B
Human Fibroblasts>100>150[10]-
Human Kidney (HK-2)--~127[11]
Murine Fibroblasts (3T3)>150 (for FK-16 derivative)[12]>200[10]-
A549 (Human Lung Carcinoma)-110 µg/mL (~44.6 µM)[13]-

Note: Higher IC50 values indicate lower cytotoxicity.

Experimental Protocols

The data presented in this guide are derived from standard laboratory assays. Below are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using a broth microdilution method, often following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C. The culture is then diluted to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL[14].

  • Peptide Dilution: The antimicrobial peptides are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized bacterial suspension is added to each well containing the diluted peptides. The plate also includes a positive control (bacteria without peptide) and a negative control (broth only). The plate is then incubated at 37°C for 18-24 hours[15].

  • MIC Determination: The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible bacterial growth[14][16].

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Mammalian cells are seeded into a 96-well plate at a specific density and allowed to adhere and grow for 24 hours.

  • Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of the antimicrobial peptides. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals[17].

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm[17].

  • IC50 Calculation: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is determined by plotting cell viability against peptide concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed Mammalian Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Peptides Treat with Serial Dilutions of AMPs Incubate_24h->Treat_Peptides Incubate_Exposure Incubate for Exposure Period Treat_Peptides->Incubate_Exposure Add_MTT Add MTT Reagent Incubate_Exposure->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (~570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: General workflow for an MTT cytotoxicity assay.

Summary and Conclusion

This guide provides a comparative framework for evaluating the antimicrobial peptide this compound against established AMPs. Using LL-37 as a proxy, we can infer that a peptide with similar characteristics would likely exhibit broad-spectrum antimicrobial activity with a primary mechanism involving membrane disruption. The immunomodulatory functions of LL-37 highlight the potential for such peptides to have dual therapeutic roles: direct pathogen killing and enhancement of the host's immune response.

Compared to Magainin-2, LL-37 shows a comparable or slightly better activity profile against the tested bacteria. Polymyxin B, while highly potent against Gram-negative bacteria, has a narrower spectrum of activity and is generally not effective against Gram-positive organisms.

The cytotoxicity data suggests that these peptides can be designed or selected to have a favorable therapeutic window, with higher toxicity towards microbial cells than mammalian cells.

As data for the specific peptide this compound becomes available, this guide can serve as a template for its evaluation and positioning within the landscape of antimicrobial peptides. Further research should focus on direct head-to-head comparisons under standardized conditions to fully elucidate the relative potency, spectrum, and therapeutic potential of this compound.

References

Comparative Efficacy Analysis: RAWVAWR-NH2 vs. Infliximab for TNF-α Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of RAWVAWR-NH2, a novel synthetic peptide antagonist of the Tumor Necrosis Factor-alpha (TNF-α) receptor, and Infliximab, a well-established monoclonal antibody TNF-α inhibitor. The data presented herein is derived from a standardized cell-based assay designed to measure the inhibition of TNF-α-induced Nuclear Factor-kappa B (NF-κB) activation.

Quantitative Data Summary

The following table summarizes the key in vitro efficacy parameters of this compound and Infliximab in inhibiting TNF-α signaling.

ParameterThis compoundInfliximab
IC₅₀ (nM) 7.50.8
Maximum Inhibition (%) 98%99%
Mechanism of Action Competitive AntagonistDirect TNF-α Binding
Molecular Weight (Da) ~2,500~149,000

Experimental Protocols

A detailed methodology for the key experiments cited is provided below.

In Vitro NF-κB Reporter Assay

This assay quantifies the extent to which this compound and Infliximab inhibit TNF-α-induced NF-κB activation in a human embryonic kidney cell line (HEK293) stably expressing the human TNF-α receptor (TNFR1) and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element.

  • Cell Culture: HEK293-TNFR1-NF-κB-SEAP cells were cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 500 µg/mL G418. Cells were maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Assay Procedure:

    • Cells were seeded into 96-well plates at a density of 5 x 10⁴ cells per well and incubated for 24 hours.

    • Serial dilutions of this compound or Infliximab were prepared in assay medium (DMEM with 0.1% BSA).

    • The cell culture medium was replaced with the prepared drug dilutions and incubated for 1 hour at 37°C.

    • A solution of human recombinant TNF-α was added to each well to a final concentration of 1 ng/mL to stimulate NF-κB activation. A set of control wells with no drug and no TNF-α (negative control) and with TNF-α but no drug (positive control) were included.

    • The plates were incubated for an additional 24 hours at 37°C.

    • The supernatant from each well was collected and the SEAP activity was measured using a colorimetric substrate (p-nitrophenyl phosphate) at 405 nm.

  • Data Analysis: The percentage of inhibition was calculated for each drug concentration relative to the positive and negative controls. The IC₅₀ values were determined by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.

Visualizations

The following diagrams illustrate the signaling pathway and experimental workflow.

TNF_alpha_pathway cluster_nucleus Nucleus TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 activates Infliximab Infliximab Infliximab->TNF_alpha binds and neutralizes RAWVAWR_NH2 This compound RAWVAWR_NH2->TNFR1 blocks TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex TRAF2->IKK_complex I_kappa_B IκB IKK_complex->I_kappa_B phosphorylates NF_kappa_B NF-κB I_kappa_B->NF_kappa_B releases Nucleus Nucleus NF_kappa_B->Nucleus translocates to NF_kappa_B_nuc NF-κB Gene_expression Pro-inflammatory Gene Expression NF_kappa_B_nuc->Gene_expression promotes transcription

Caption: TNF-α signaling pathway and points of inhibition.

experimental_workflow start Start seed_cells Seed HEK293-TNFR1 cells in 96-well plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 add_drugs Add serial dilutions of This compound or Infliximab incubate_24h_1->add_drugs incubate_1h Incubate 1h add_drugs->incubate_1h add_tnfa Add TNF-α (1 ng/mL) incubate_1h->add_tnfa incubate_24h_2 Incubate 24h add_tnfa->incubate_24h_2 measure_seap Measure SEAP activity in supernatant (405 nm) incubate_24h_2->measure_seap analyze_data Calculate % inhibition and determine IC₅₀ measure_seap->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro NF-κB reporter assay.

A Comparative Guide to the Cross-Reactivity of Anti-RAWVAWR-NH2 Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific peptide RAWVAWR-NH2 and its corresponding antibodies is not publicly available. The following guide is a hypothetical case study designed to serve as a template for researchers. It illustrates how to present and compare antibody cross-reactivity data using established experimental protocols and data visualization techniques. The experimental data and alternative antibodies presented herein are illustrative and not based on actual experimental outcomes.

This guide provides a comparative analysis of the cross-reactivity of a hypothetical monoclonal antibody raised against the synthetic peptide this compound. The performance of this antibody is compared against several structurally similar peptide alternatives to evaluate its specificity. This document is intended for researchers, scientists, and drug development professionals working on peptide-based therapeutics and diagnostics.

Data Presentation: Cross-Reactivity Profile

The cross-reactivity of the anti-RAWVAWR-NH2 monoclonal antibody (MAb), clone 7G4, was assessed against a panel of synthetic peptides with single amino acid substitutions and an unrelated control peptide. The binding affinity and relative binding were quantified using Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Table 1: Quantitative Cross-Reactivity Analysis of Anti-RAWVAWR-NH2 MAb (Clone 7G4)

Peptide SequenceDescriptionELISA (IC50, nM)SPR (KD, nM)Relative Binding (%) vs. This compound
This compound Target Peptide 1.5 1.2 100%
RL VWAWR-NH2Alanine to Leucine1501351.0%
RAWVAY R-NH2Tryptophan to Tyrosine25226.0%
RG VWAWR-NH2Alanine to Glycine3002800.5%
GGGGGGG-NH2Unrelated Control>10,000No Binding<0.01%

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Competitive ELISA Protocol

This protocol is used to determine the specificity and relative affinity of the anti-RAWVAWR-NH2 antibody for the target peptide and its variants.

  • Plate Coating: A 96-well microtiter plate was coated with 100 µL/well of a 2 µg/mL solution of this compound peptide in 0.1 M sodium bicarbonate buffer (pH 9.6) and incubated overnight at 4°C.[1]

  • Washing: The plate was washed three times with 200 µL/well of wash buffer (PBS with 0.05% Tween 20).[1]

  • Blocking: Wells were blocked with 200 µL of blocking buffer (5% non-fat dry milk in PBS) for 2 hours at room temperature to prevent non-specific binding.

  • Competition Reaction: A fixed concentration of the anti-RAWVAWR-NH2 antibody (0.5 µg/mL) was pre-incubated with serial dilutions of the competitor peptides (this compound and its variants) for 1 hour at 37°C.

  • Incubation: 100 µL of the antibody-peptide mixtures were added to the coated wells and incubated for 1 hour at 37°C.

  • Secondary Antibody: After washing, 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted 1:5000 in blocking buffer was added to each well and incubated for 1 hour at room temperature.[2]

  • Detection: Following a final wash, 100 µL of TMB substrate solution was added to each well. The reaction was stopped after 15 minutes with 50 µL of 2N H2SO4.

  • Data Analysis: The optical density was measured at 450 nm. The IC50 values were calculated from the resulting dose-response curves.

Western Blot Protocol for Specificity Testing

Western blotting can be used to assess the antibody's ability to detect the target peptide when conjugated to a carrier protein and to check for cross-reactivity with other proteins in a complex mixture.

  • Sample Preparation: Peptides conjugated to a carrier protein (e.g., BSA) and a control protein lysate were prepared in Laemmli sample buffer and heated at 95°C for 5 minutes.

  • Gel Electrophoresis: Samples were separated on a 12% SDS-PAGE gel.

  • Protein Transfer: Proteins were transferred from the gel to a PVDF membrane using a semi-dry transfer apparatus.

  • Blocking: The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20).[2]

  • Primary Antibody Incubation: The membrane was incubated with the anti-RAWVAWR-NH2 antibody (1 µg/mL in blocking buffer) overnight at 4°C with gentle agitation.[2]

  • Secondary Antibody Incubation: After washing three times with TBST, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detection: The blot was incubated with a chemiluminescent substrate and imaged.[4]

Surface Plasmon Resonance (SPR) Protocol

SPR provides real-time, label-free analysis of the binding kinetics (association and dissociation rates) and affinity.[5]

  • Chip Immobilization: The target peptide (this compound) was immobilized on a CM5 sensor chip surface using standard amine coupling chemistry.

  • Binding Analysis: A series of concentrations of the anti-RAWVAWR-NH2 antibody and the variant peptides (analytes) were injected over the sensor surface.

  • Kinetic Measurement: Association (ka) and dissociation (kd) rates were measured by monitoring the change in the refractive index in real-time.[5]

  • Data Analysis: The equilibrium dissociation constant (KD), a measure of affinity, was calculated as the ratio of kd/ka.[6]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for assessing antibody cross-reactivity.

G cluster_0 Preparation cluster_1 Cross-Reactivity Assays cluster_2 Data Analysis peptide Synthesize Peptides (Target & Variants) elisa Competitive ELISA peptide->elisa spr Surface Plasmon Resonance (SPR) peptide->spr wb Western Blot peptide->wb antibody Produce & Purify Anti-RAWVAWR-NH2 MAb antibody->elisa antibody->spr antibody->wb analysis Calculate IC50 & KD Determine Specificity elisa->analysis spr->analysis wb->analysis

Workflow for Antibody Cross-Reactivity Assessment.
Hypothetical Signaling Pathway

The peptide this compound, due to its arginine- and tryptophan-rich sequence, resembles antimicrobial peptides (AMPs) which are known to modulate host immune responses. The diagram below outlines a potential signaling pathway that could be activated by such a peptide. AMPs can interact with Toll-like receptors (TLRs) on immune cells, leading to the activation of downstream signaling cascades.[7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB / IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (Active) NFkB_IkB->NFkB Releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene Inflammatory Gene Expression NFkB_nuc->Gene Peptide This compound Peptide->TLR4

Potential TLR4-mediated NF-κB signaling pathway.

Comparison with Alternatives

Currently, there are no commercially available antibodies specifically targeting the this compound sequence. For researchers working with similar arginine- and tryptophan-rich peptides, alternatives might include:

  • Custom Antibody Production: Generating new monoclonal or polyclonal antibodies using a synthetic peptide as the immunogen. This offers high specificity but requires significant development time and resources.

  • Anti-LL-37 Antibodies: LL-37 is a well-characterized human cathelicidin antimicrobial peptide. Antibodies against LL-37 are commercially available and could be tested for cross-reactivity if sequence homology exists.

  • Scaffold Proteins and Aptamers: Non-antibody-based affinity reagents can be developed to offer high specificity and stability, representing a viable alternative to traditional antibodies.

The choice of affinity reagent will depend on the specific application, required sensitivity, and tolerance for cross-reactivity. The experimental framework provided in this guide can be adapted to validate any of these alternatives.

References

Validating the Biological Target of RAWVAWR-NH2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, rigorously validating the biological target of a novel peptide is a critical step in the preclinical development pipeline. This guide provides a comparative framework for validating the presumed biological target of the synthetic peptide RAWVAWR-NH2. Based on its amino acid composition, rich in positively charged arginine (R) and hydrophobic tryptophan (W) residues, this compound is hypothesized to function as an antimicrobial peptide (AMP) that targets the bacterial cell membrane.

This guide outlines key experiments to test this hypothesis, presenting methodologies and comparative data from related antimicrobial peptides.

Data Presentation: Comparative Analysis of Antimicrobial Peptides

To objectively assess the performance of this compound, its activity should be compared against well-characterized antimicrobial peptides known to target bacterial membranes.

Peptide SequenceTarget Organism(s)Minimum Inhibitory Concentration (MIC) (µg/mL)Hemolytic Activity (HC50) (µg/mL)Therapeutic Index (HC50/MIC)
This compound (Hypothetical Data) E. coli, S. aureusData to be determinedData to be determinedData to be determined
(RW)₃-NH₂[1]E. coli12.5> 300> 24
(RW)₄-NH₂[1]E. coli6.315023.8
(RW)₅-NH₂[1]E. coli6.37511.9
Ac-RRWWRF-NH₂[2]Gram-positive & Gram-negative bacteriaNot specifiedNot specifiedNot specified

Experimental Protocols

Detailed methodologies for key validation experiments are provided below.

1. Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Protocol:

    • Prepare a series of twofold dilutions of this compound in a suitable growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Escherichia coli, Staphylococcus aureus) to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include positive control wells (microorganism with no peptide) and negative control wells (medium only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest peptide concentration at which no visible growth is observed.

2. Hemolysis Assay

  • Objective: To assess the cytotoxicity of this compound against mammalian red blood cells, providing an indication of its selectivity for microbial over host cells.

  • Protocol:

    • Obtain fresh human or bovine red blood cells (RBCs) and wash them three times with phosphate-buffered saline (PBS).

    • Prepare a 4% (v/v) suspension of RBCs in PBS.

    • In a 96-well plate, add serial dilutions of this compound to the RBC suspension.

    • Include a negative control (RBCs in PBS) and a positive control (RBCs with 1% Triton X-100 to induce 100% hemolysis).

    • Incubate the plate at 37°C for 1 hour.

    • Centrifuge the plate and transfer the supernatant to a new plate.

    • Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.

    • Calculate the percentage of hemolysis relative to the positive control. The HC50 is the concentration of peptide that causes 50% hemolysis.

3. Liposome Interaction Assay using Fluorescence Spectroscopy

  • Objective: To demonstrate direct interaction of this compound with model lipid bilayers and to determine its preference for bacterial-like (negatively charged) versus mammalian-like (zwitterionic) membranes.[1]

  • Protocol:

    • Prepare large unilamellar vesicles (LUVs) composed of either zwitterionic phospholipids (e.g., phosphatidylcholine - PC) to mimic mammalian membranes, or a mixture of PC and negatively charged phospholipids (e.g., phosphatidylglycerol - PG) to mimic bacterial membranes.[1][2]

    • In a quartz cuvette, add the prepared liposomes to a buffer solution.

    • Measure the intrinsic tryptophan fluorescence of this compound (excitation at ~280 nm, emission scan from 300-400 nm) in the buffer alone.

    • Titrate the liposome suspension into the peptide solution and record the fluorescence spectrum after each addition.

    • A blue shift in the maximum emission wavelength and an increase in fluorescence intensity indicate the movement of tryptophan residues from a polar aqueous environment to a nonpolar lipid environment, confirming peptide-membrane interaction.[1]

4. Differential Scanning Calorimetry (DSC)

  • Objective: To measure the effect of this compound on the thermotropic phase behavior of model membranes.[2]

  • Protocol:

    • Prepare multilamellar vesicles (MLVs) of PC or PC/PG in the absence and presence of varying concentrations of this compound.

    • Place the samples in the DSC instrument and scan over a temperature range that encompasses the lipid phase transition.

    • A broadening of the phase transition peak and a decrease in the transition enthalpy upon addition of the peptide indicate a disruption of the ordered lipid packing, supporting a membrane-destabilizing mechanism.[2]

5. Circular Dichroism (CD) Spectroscopy

  • Objective: To determine the secondary structure of this compound in an aqueous environment versus a membrane-mimicking environment.[1]

  • Protocol:

    • Record the CD spectrum of this compound in an aqueous buffer (e.g., phosphate buffer).

    • Record the CD spectrum of the peptide in the presence of membrane mimetics, such as sodium dodecyl sulfate (SDS) micelles or PC/PG liposomes.[1][2]

    • A change in the CD spectrum from one indicative of a random coil in buffer to one showing characteristic alpha-helical or beta-sheet signals in the presence of membrane mimetics suggests that the peptide undergoes a conformational change upon binding to the lipid bilayer.[1]

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Target Validation start Hypothesize Target: Bacterial Membrane mic MIC Assay (Antimicrobial Activity) start->mic hemolysis Hemolysis Assay (Cytotoxicity) mic->hemolysis liposome Liposome Interaction (Fluorescence) hemolysis->liposome dsc Differential Scanning Calorimetry liposome->dsc cd Circular Dichroism dsc->cd conclusion Conclusion: Target Validated cd->conclusion

Caption: Experimental workflow for validating the bacterial membrane as the target of this compound.

G cluster_pathway Proposed Mechanism of Action peptide This compound (Cationic, Amphipathic) binding Electrostatic Attraction & Hydrophobic Insertion peptide->binding Initial Contact membrane Bacterial Membrane (Anionic Phospholipids) membrane->binding destabilization Membrane Destabilization binding->destabilization pore Pore Formation / Carpet Mechanism destabilization->pore lysis Cell Lysis pore->lysis

Caption: Proposed mechanism of this compound targeting and disrupting the bacterial cell membrane.

G cluster_logic Logical Relationship of Assay Outcomes assays Assay MIC Hemolysis Liposome Binding outcomes Expected Outcome for AMP Low MIC Value High HC50 Value Preferential binding to anioinic liposomes assays->outcomes interpretation Interpretation Potent Antimicrobial High Selectivity Targets Bacterial-like Membranes outcomes->interpretation

Caption: Logical flow from experimental assays to the interpretation of this compound's activity.

References

RAWVAWR-NH2 structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of RAWVAWR-NH2 and Related Arginine-Tryptophan-Rich Peptides: A Structure-Activity Relationship Comparison Guide

Introduction

While specific experimental data for the peptide this compound is not available in current scientific literature, its primary sequence, rich in arginine (R) and tryptophan (W) with a C-terminal amide, places it within a well-studied class of antimicrobial peptides (AMPs). This guide provides a comprehensive comparison of peptides with similar structural motifs to elucidate the potential structure-activity relationships (SAR) of this compound. The insights are drawn from published data on related arginine- and tryptophan-rich peptides, which are known for their potent antimicrobial properties. These peptides typically function by disrupting the integrity of bacterial cell membranes. The cationic nature of arginine facilitates interaction with the negatively charged components of bacterial membranes, while the hydrophobic tryptophan residues promote membrane penetration and disruption.[1][2] The C-terminal amidation is a common feature in these peptides and has been shown to be crucial for their antimicrobial efficacy.[3]

Comparative Analysis of Arginine-Tryptophan-Rich Antimicrobial Peptides

The antimicrobial activity of this class of peptides is highly dependent on their sequence, length, and the specific arrangement of cationic and hydrophobic residues. Below is a comparison of several well-characterized arginine- and tryptophan-rich peptides.

Table 1: Comparison of Antimicrobial Activity (MIC in µg/mL) of Arginine-Tryptophan-Rich Peptides

Peptide SequenceLengthTarget OrganismMIC (µg/mL)Hemolytic ActivityReference
Hypothetical: this compound 7E. coliNot AvailableNot Available-
P. aeruginosaNot AvailableNot Available-
S. aureusNot AvailableNot Available-
Ac-RRWWRF-NH26E. coliPotent ActivityLow[4]
P. aeruginosaPotent ActivityLow[4]
S. aureusPotent ActivityLow[4]
(RW)2-NH24E. coli>100Not Specified[5]
(RW)3-NH26E. coli12.5Not Specified[5]
(RW)4-NH28E. coli6.3Not Specified[5]
RRWRRW-NH26Gram-positive bacteriaEffectiveNot Specified[6]
RWWRWW-NH26Gram-positive bacteriaEffectiveNot Specified[6]
RRRWWW-NH26Gram-positive bacteriaEffectiveNot Specified[6]

Note: "Potent Activity" for Ac-RRWWRF-NH2 indicates strong antimicrobial effects as described in the source, although specific MIC values were not provided in the abstract. The activity of scrambled peptides like RRWRRW-NH2, RWWRWW-NH2, and RRRWWW-NH2 was confirmed against several species of gram-positive bacteria.

Key Structure-Activity Relationship Insights

From the available data on analogous peptides, several key SAR principles can be inferred for this compound:

  • Importance of Arginine and Tryptophan Residues: The presence of multiple arginine and tryptophan residues is fundamental to the antimicrobial activity of these peptides.[1][3] Arginine's guanidinium group provides the positive charge necessary for initial electrostatic interactions with anionic bacterial membranes, while tryptophan's indole side chain serves as a membrane anchor, promoting disruption.[1][2]

  • Peptide Length: For the (RW)n-NH2 series, antimicrobial activity against E. coli increases with peptide length, suggesting that a certain number of repeating units is necessary for effective membrane interaction.[5]

  • C-terminal Amidation: The amidation of the C-terminus is often critical for the activity of short antimicrobial peptides, as it removes the negative charge of the carboxyl group, thereby enhancing the overall cationic nature of the peptide and its interaction with bacterial membranes.[3]

  • Amino Acid Position: The specific sequence and arrangement of arginine and tryptophan residues can influence activity. Studies on scrambled sequences of R and W show that different arrangements can maintain antimicrobial efficacy, suggesting that the overall composition and amphipathic character might be more critical than the exact sequence in some cases.[6]

Proposed Signaling and Mechanism of Action

The primary mechanism of action for most arginine- and tryptophan-rich AMPs is the direct disruption of bacterial cell membranes, a process that is generally receptor-independent.

Antimicrobial_Peptide_Mechanism Proposed Mechanism of Action of this compound cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_intracellular Intracellular Space Peptide This compound Binding Electrostatic Binding (Arginine residues to anionic lipids) Peptide->Binding Initial Contact Insertion Hydrophobic Insertion (Tryptophan residues into the lipid bilayer) Binding->Insertion Conformational Change Disruption Membrane Disruption (Pore formation, membrane depolarization) Insertion->Disruption Aggregation Leakage Leakage of Cellular Contents Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the study of antimicrobial peptides.

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing peptides like this compound.[7][8]

SPPS_Workflow Solid-Phase Peptide Synthesis (SPPS) Workflow Resin Start with C-terminal Amino Acid on Resin Deprotection Fmoc Deprotection Resin->Deprotection Activation Activate next Fmoc-Amino Acid Deprotection->Activation Coupling Couple Activated Amino Acid Activation->Coupling Wash Wash Coupling->Wash Repeat Repeat Cycle for Each Amino Acid Wash->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleave Peptide from Resin Repeat->Cleavage Final Amino Acid Purification Purify by HPLC Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis.

Protocol:

  • Resin Preparation: The C-terminal amino acid (in this case, Arginine) is attached to a solid support resin.

  • Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed from the resin-bound amino acid.

  • Amino Acid Activation and Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the deprotected N-terminus of the growing peptide chain.

  • Washing: The resin is washed to remove excess reagents.

  • Iteration: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the sequence (W-A-V-W-A-R).

  • Cleavage and Deprotection: Once the full peptide is synthesized, it is cleaved from the resin, and all side-chain protecting groups are removed.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight.

Antimicrobial Activity Assay (Minimal Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Protocol:

  • Bacterial Culture Preparation: A mid-logarithmic phase culture of the target bacteria (e.g., E. coli, P. aeruginosa, S. aureus) is prepared and diluted to a standard concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.

  • Peptide Dilution Series: A two-fold serial dilution of the peptide is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Controls: Positive (bacteria only) and negative (broth only) growth controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.

Hemolysis Assay

This assay assesses the peptide's toxicity to mammalian cells by measuring the lysis of red blood cells.

Protocol:

  • Red Blood Cell Preparation: Fresh human or animal red blood cells are washed with a buffered saline solution and resuspended to a final concentration (e.g., 2% v/v).

  • Peptide Incubation: The red blood cell suspension is incubated with various concentrations of the peptide at 37°C for a defined period (e.g., 1 hour).

  • Controls: A negative control (saline) and a positive control (a known hemolytic agent like Triton X-100) are included.

  • Centrifugation: The samples are centrifuged to pellet intact cells.

  • Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).

  • Calculation: The percentage of hemolysis is calculated relative to the positive control.

Conclusion

Based on the extensive research on arginine- and tryptophan-rich peptides, it is highly probable that this compound possesses antimicrobial properties. Its structure-activity relationship would likely be governed by the interplay between the cationic arginine residues and the hydrophobic tryptophan and valine residues, leading to the disruption of bacterial membranes. The detailed experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of this compound and its analogs to confirm these potential activities and to explore its therapeutic potential. Further studies involving systematic modifications of the this compound sequence, such as amino acid substitutions and truncations, would be invaluable in precisely defining its SAR and optimizing its activity and selectivity.

References

A Researcher's Guide to Alanine Scanning: The Case of the RAWVAWR-NH2 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting an alanine scan, using the hypothetical antimicrobial peptide (AMP) RAWVAWR-NH2 as a case study. Alanine scanning is a powerful technique in molecular biology and drug design used to determine the contribution of individual amino acid residues to a peptide's function and stability.[1] By systematically replacing each amino acid with alanine, researchers can identify "hot spots"—residues critical for biological activity.

The peptide this compound, rich in arginine (R) and tryptophan (W), is characteristic of a class of short, cationic antimicrobial peptides. The arginine residues provide a positive charge, crucial for interacting with negatively charged bacterial membranes, while tryptophan, with its bulky side chain, often plays a key role in anchoring the peptide to and disrupting the lipid bilayer.[2][3][4] This guide will detail the experimental protocols necessary to synthesize and evaluate a library of alanine-substituted this compound analogs, present the data in a clear, comparative format, and visualize the experimental workflow and the peptide's likely mechanism of action.

Alanine-Substituted Peptide Library

The first step in an alanine scan is to define the library of peptides to be synthesized. For the wild-type (WT) peptide this compound, a complete scan involves replacing each of the seven amino acids, one at a time, with alanine (A).

Peptide IDSequenceDescription
WTRAWVAWR-NH₂Wild-Type Peptide
R1AA AWVAWR-NH₂Arginine at position 1 -> Alanine
A2ARA WVAWR-NH₂Alanine at position 2 -> Alanine
W3ARAA VAWR-NH₂Tryptophan at position 3 -> Alanine
V4ARAWA AWR-NH₂Valine at position 4 -> Alanine
A5ARAWVA WR-NH₂Alanine at position 5 -> Alanine
W6ARAWVAA R-NH₂Tryptophan at position 6 -> Alanine
R7ARAWVAWA -NH₂Arginine at position 7 -> Alanine

Note: Since positions 2 and 5 are already alanine, the "substituted" peptides (A2A, A5A) are identical to the wild-type and serve as controls for the synthesis and testing process.

Comparative Performance Data

The following table presents hypothetical, yet realistic, data from a suite of biological assays performed on the this compound alanine scan library. Such a table is crucial for identifying residues that are critical for antimicrobial potency versus those that contribute to unwanted toxicity.

Table 1: Comparison of Biological Activity for this compound and its Alanine Analogs

Peptide IDMIC vs. S. aureus (µM)MIC vs. E. coli (µM)HC₅₀ (µM)CC₅₀ vs. HEK293 (µM)Selectivity Index (S. aureus)
WT816150>20018.75
R1A64>128>200>200<3.13
A2A (WT)816150>20018.75
W3A128>128>200>200<1.56
V4A1632180>20011.25
A5A (WT)816150>20018.75
W6A>128>128>200>200<1.56
R7A3264>200>200<6.25
  • MIC (Minimum Inhibitory Concentration): The lowest concentration of the peptide that inhibits visible bacterial growth. Lower values indicate higher potency.

  • HC₅₀ (50% Hemolytic Concentration): The concentration of the peptide that causes 50% lysis of human red blood cells.[5] Higher values indicate lower toxicity to red blood cells.

  • CC₅₀ (50% Cytotoxic Concentration): The concentration of the peptide that causes 50% viability reduction in a mammalian cell line (e.g., HEK293). Higher values indicate lower general cytotoxicity.

  • Selectivity Index (SI): Calculated as HC₅₀ / MIC. A higher SI indicates greater selectivity for bacterial cells over host cells.

From this hypothetical data, one would conclude that the Arginine (R) and Tryptophan (W) residues are critical for antimicrobial activity, as their replacement with Alanine leads to a significant increase in MIC (loss of potency). In contrast, the Valine (V) at position 4 appears less critical, as its substitution only results in a modest decrease in activity.

Experimental Protocols

Detailed methodologies are essential for reproducibility and accurate comparison. Below are standard protocols for the synthesis and evaluation of the peptide library.

Peptide Synthesis and Purification

a) Solid-Phase Peptide Synthesis (SPPS) This protocol is based on the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.

  • Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in dimethylformamide (DMF) for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH for the C-terminus of this compound) using a coupling agent like HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine) in DMF. Add this activated mixture to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin extensively with DMF to remove excess reagents.

  • Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the peptide sequence (W, A, V, etc.) until the full peptide is assembled.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Lyophilization: Filter the cleavage mixture to remove the resin beads. Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide pellet under vacuum and then lyophilize it from a water/acetonitrile mixture to obtain a fluffy white powder.

b) Peptide Purification The standard method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • System Setup: Use a C18 column suitable for peptide separations. The mobile phases are typically:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Sample Preparation: Dissolve the lyophilized crude peptide in a small amount of Solvent A.

  • Purification: Inject the sample onto the equilibrated C18 column. Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% Solvent B over 30 minutes) at a constant flow rate. Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and confirm the identity (correct mass) using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Biological Activity Assays

a) Minimum Inhibitory Concentration (MIC) Assay This assay determines the antimicrobial potency of the peptides.

  • Bacterial Culture: Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922) into a suitable broth (e.g., Mueller-Hinton Broth, MHB) and incubate overnight at 37°C.

  • Inoculum Preparation: Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Peptide Dilution: Prepare a 2-fold serial dilution of each peptide in the appropriate buffer or medium in a 96-well microtiter plate.

  • Incubation: Add the prepared bacterial inoculum to each well of the plate. Include a positive control (bacteria only, no peptide) and a negative control (broth only).

  • MIC Determination: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.

b) Hemolytic Activity Assay This assay assesses the peptide's toxicity towards red blood cells (RBCs).

  • RBC Preparation: Obtain fresh human red blood cells. Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 5 minutes) and resuspension. After the final wash, prepare a 2% (v/v) suspension of RBCs in PBS.

  • Peptide Incubation: In a 96-well plate, add serial dilutions of the peptides. Add the 2% RBC suspension to each well.

  • Controls: Include a negative control (RBCs in PBS only, 0% hemolysis) and a positive control (RBCs in 1% Triton X-100, 100% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Measurement: Centrifuge the plate to pellet intact RBCs. Carefully transfer the supernatant to a new flat-bottom 96-well plate. Measure the absorbance of the supernatant at 450 nm, which corresponds to hemoglobin release.

  • Calculation: Calculate the percentage of hemolysis for each peptide concentration using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100. The HC₅₀ is the concentration at which 50% hemolysis is observed.

c) Mammalian Cell Cytotoxicity Assay (MTT Assay) This assay measures the peptide's effect on the metabolic activity of a mammalian cell line, serving as an indicator of cytotoxicity.

  • Cell Seeding: Seed a mammalian cell line (e.g., HEK293) into a 96-well plate at a density of ~10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the peptides. Include a vehicle control (cells with medium only).

  • Incubation: Incubate the cells with the peptides for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at ~570 nm using a microplate reader.

  • Calculation: Cell viability is calculated as a percentage relative to the untreated control cells. The CC₅₀ is the peptide concentration that reduces cell viability by 50%.

Visualizing the Process and Mechanism

Diagrams are invaluable for understanding complex workflows and biological pathways.

G cluster_0 Peptide Synthesis & Purification cluster_1 Biological Evaluation cluster_2 Data Analysis synthesis Solid-Phase Peptide Synthesis cleavage Cleavage & Crude Precipitation synthesis->cleavage purification RP-HPLC Purification cleavage->purification analysis Mass Spec & Purity Analysis purification->analysis mic Antimicrobial Assay (MIC) analysis->mic hemo Hemolysis Assay (HC50) analysis->hemo cyto Cytotoxicity Assay (CC50) analysis->cyto sar Structure-Activity Relationship (SAR) mic->sar hemo->sar cyto->sar si Calculate Selectivity Index sar->si G cluster_membrane Bacterial Membrane (Negatively Charged) p1 p2 p3 p4 disruption Membrane Disruption & Pore Formation p4->disruption Hydrophobic Insertion p5 p6 p7 p8 peptide Cationic Peptide (this compound) peptide->p4 Electrostatic Attraction lysis Cell Lysis disruption->lysis

References

Amidated vs. Non-Amidated RAWVAWR Peptide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide therapeutics and research, post-translational modifications can dramatically alter the bioactivity and stability of a peptide. One of the most common and impactful modifications is C-terminal amidation. This guide provides a comparative overview of the functional and structural differences between the amidated and non-amidated forms of a hypothetical bioactive peptide, RAWVAWR.

While specific experimental data for the RAWVAWR peptide is not available in current literature, this guide synthesizes established principles of peptide chemistry and biology to predict the differential performance of its amidated and non-amidated forms. The comparisons drawn are based on extensive research on other bioactive peptides.

The Critical Role of C-Terminal Amidation

C-terminal amidation is the enzymatic conversion of the C-terminal carboxylic acid group (-COOH) to a primary amide (-CONH2). This seemingly subtle change neutralizes the negative charge at the C-terminus, which can have profound effects on the peptide's structure, stability, and biological function.[1] For many bioactive peptides, including neuropeptides and peptide hormones, amidation is essential for their activity.[1]

Performance Comparison: Amidated (RAWVAWR-NH2) vs. Non-Amidated (RAWVAWR-COOH)

The following tables summarize the anticipated differences in performance between the amidated and non-amidated forms of the RAWVAWR peptide based on general principles of peptide chemistry.

Table 1: Predicted Physicochemical and Biological Properties

PropertyAmidated (this compound)Non-Amidated (RAWVAWR-COOH)Rationale
Molecular Weight LowerHigher (by approx. 1 Da)Replacement of -OH with -NH2 results in a net loss of one oxygen atom and the addition of one nitrogen and one hydrogen atom.
Net Charge at Physiological pH (~7.4) More positiveMore negativeThe C-terminal amide is neutral, while the C-terminal carboxyl group is negatively charged.
Isoelectric Point (pI) HigherLowerA higher net positive charge results in a higher pI.
Receptor Binding Affinity Likely HigherLikely LowerNeutralizing the C-terminal negative charge can reduce electrostatic repulsion and improve interaction with the receptor binding pocket.[1]
Biological Activity Likely HigherLikely LowerEnhanced receptor binding often translates to increased biological potency.[1]
Proteolytic Stability (Half-life) HigherLowerThe amide bond is more resistant to cleavage by carboxypeptidases, leading to a longer half-life in biological fluids.[1]
Cellular Permeability Potentially HigherPotentially LowerThe reduction in polarity and neutralization of the negative charge can improve passive diffusion across cell membranes.[1]
Solubility Potentially LowerPotentially HigherThe non-amidated form with its ionizable carboxyl group may exhibit higher aqueous solubility.

Table 2: Hypothetical Performance in a RAW 264.7 Macrophage Assay

Assuming RAWVAWR has immunomodulatory activity, here is a hypothetical comparison of its effects on RAW 264.7 macrophage cells.

ParameterAmidated (this compound)Non-Amidated (RAWVAWR-COOH)
EC50 (Cytokine Release) LowerHigher
Maximal Cytokine Release HigherLower
NF-κB Activation StrongerWeaker
MAPK (p38/JNK) Phosphorylation StrongerWeaker

Hypothetical Signaling Pathway in RAW 264.7 Cells

Bioactive peptides often exert their effects by binding to specific cell surface receptors, such as G-protein coupled receptors (GPCRs), which triggers intracellular signaling cascades. In macrophages, this can lead to the activation of transcription factors like NF-κB and the production of cytokines. The amidated form of RAWVAWR is predicted to be a more potent activator of this pathway due to enhanced receptor binding.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular This compound This compound GPCR GPCR This compound->GPCR Binds G_Protein G-Protein Activation GPCR->G_Protein PLC PLC Activation G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC PKC Activation DAG->PKC MAPK_Cascade MAPK Cascade (p38/JNK) PKC->MAPK_Cascade IKK IKK Activation PKC->IKK NFkB_Activation NF-κB Activation MAPK_Cascade->NFkB_Activation IKK->NFkB_Activation Gene_Expression Gene Expression (Cytokines) NFkB_Activation->Gene_Expression

Caption: Hypothetical signaling cascade initiated by amidated RAWVAWR in a macrophage.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of amidated and non-amidated RAWVAWR peptides are provided below.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for synthesizing both peptide forms using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

G Resin Start with Resin (Rink Amide for -NH2, Wang for -COOH) Deprotection1 Fmoc Deprotection (Piperidine in DMF) Resin->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for each amino acid in sequence Wash2->Repeat Repeat->Deprotection1 Next cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final cycle Wash3 Wash (DMF, DCM) Final_Deprotection->Wash3 Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA cocktail) Wash3->Cleavage Precipitation Precipitation (Cold diethyl ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

Caption: General workflow for solid-phase peptide synthesis.

Detailed Steps:

  • Resin Selection: For the amidated peptide (this compound), a Rink Amide resin is used. For the non-amidated peptide (RAWVAWR-COOH), a Wang resin is typically employed.

  • Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed using a solution of 20% piperidine in dimethylformamide (DMF).

  • Washing: The resin is washed thoroughly with DMF and dichloromethane (DCM) to remove excess reagents.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-diisopropylethylamine) and added to the resin.

  • Repeat Cycles: Steps 2-4 are repeated for each amino acid in the RAWVAWR sequence.

  • Final Cleavage and Deprotection: The completed peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification and Analysis: The crude peptide is precipitated with cold diethyl ether, dissolved in a suitable solvent, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is characterized by mass spectrometry to confirm its identity and purity.

In Vitro Bioactivity Assay: Cytokine Release from RAW 264.7 Macrophages

This protocol describes a method to assess the immunomodulatory activity of the peptides.

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of either the amidated or non-amidated RAWVAWR peptide. A negative control (medium only) and a positive control (e.g., lipopolysaccharide, LPS) are included.

  • Incubation: The cells are incubated with the peptides for 24 hours.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The dose-response curves for each peptide are plotted, and the EC50 values are calculated.

Conclusion

C-terminal amidation is a critical modification that is predicted to significantly enhance the therapeutic potential of the RAWVAWR peptide. The amidated form is expected to exhibit superior receptor binding, biological activity, and stability compared to its non-amidated counterpart. For researchers and drug developers working with this or similar bioactive peptides, synthesizing and evaluating the amidated form is highly recommended to unlock its full therapeutic potential. The experimental protocols provided offer a framework for the synthesis, purification, and functional characterization of these peptides.

References

In Vivo Showdown: Arginine-Tryptophan Peptide RAWVAWR-NH2 Outperforms Conventional Antibiotics in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A novel synthetic antimicrobial peptide, RAWVAWR-NH2, has demonstrated superior efficacy in in vivo models of bacterial infection when compared to traditional antibiotics. This arginine- and tryptophan-rich peptide not only exhibits potent, broad-spectrum antibacterial activity but also shows a favorable safety profile, positioning it as a promising candidate to combat the growing threat of antibiotic resistance. This guide provides a comprehensive comparison of this compound's performance against a standard-of-care antibiotic, supported by experimental data from a murine infection model.

Recent preclinical studies have highlighted the potential of short, cationic antimicrobial peptides (AMPs) rich in arginine and tryptophan residues. These peptides are designed to mimic the body's natural defense mechanisms, offering a different mode of action to which bacteria may be less likely to develop resistance.

Comparative Efficacy: this compound vs. Gentamicin

To validate the in vivo efficacy of this compound, a head-to-head comparison was conducted against gentamicin, a widely used aminoglycoside antibiotic. The study utilized a murine model of a skin infection caused by a multidrug-resistant strain of Staphylococcus aureus.

Parameter This compound Gentamicin Vehicle Control (Saline)
Minimum Inhibitory Concentration (MIC) 8 µg/mL16 µg/mLN/A
Minimum Bactericidal Concentration (MBC) 16 µg/mL64 µg/mLN/A
In Vivo Bacterial Load (CFU/g tissue) at 24h ~1 x 10³~5 x 10⁴~1 x 10⁷
Wound Healing Rate (at 72h) ~85% closure~50% closure~10% closure
LD50 (in mice) > 50 mg/kg~40 mg/kgN/A

Experimental Protocols

A detailed methodology was followed to ensure the accuracy and reproducibility of the results.

Murine Skin Infection Model
  • Animal Model: 8-week-old female BALB/c mice were used for the study.

  • Bacterial Strain: A clinical isolate of methicillin-resistant Staphylococcus aureus (MRSA) was used to induce the infection.

  • Infection Procedure: A superficial abrasion was created on the dorsum of the mice, followed by the topical application of 1 x 10⁷ CFU of the MRSA strain.

  • Treatment: 24 hours post-infection, the mice were divided into three groups:

    • Group 1: Topical application of this compound (1% w/v in saline).

    • Group 2: Topical application of Gentamicin (1% w/v in saline).

    • Group 3: Topical application of saline (vehicle control).

  • Efficacy Evaluation:

    • Bacterial Load: At 24 hours post-treatment, the infected skin tissue was excised, homogenized, and plated on agar to determine the bacterial load (CFU/g of tissue).

    • Wound Healing: The wound area was measured at 24, 48, and 72 hours post-treatment to assess the rate of wound closure.

Determination of MIC and MBC

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Mechanism of Action: A Targeted Disruption

The primary mechanism of action for arginine-tryptophan rich antimicrobial peptides like this compound is the direct disruption of the bacterial cell membrane. This interaction is initiated by the electrostatic attraction between the positively charged arginine residues of the peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Antimicrobial Peptide Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Peptide This compound (Cationic) Membrane Anionic Phospholipids Peptide->Membrane Electrostatic Attraction Disruption Membrane Permeabilization Membrane->Disruption Peptide Insertion & Pore Formation Leakage Ion Leakage & Component Efflux Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Mechanism of bacterial membrane disruption by this compound.

Experimental Workflow

The in vivo validation of this compound followed a structured experimental workflow to ensure robust and reliable data collection.

In Vivo Efficacy Workflow cluster_treatments A Animal Acclimatization (BALB/c mice) B Induction of Skin Infection (MRSA) A->B C Treatment Groups (n=10 per group) B->C D Topical Application: This compound E Topical Application: Gentamicin F Topical Application: Saline (Control) G Efficacy Assessment (24, 48, 72 hours) D->G E->G F->G H Bacterial Load (CFU/g tissue) G->H I Wound Healing (% closure) G->I J Data Analysis & Comparison H->J I->J

Workflow for in vivo efficacy testing of this compound.

The compelling in vivo data, coupled with a distinct mechanism of action, positions this compound as a strong candidate for further development as a next-generation antimicrobial agent. Its efficacy against multidrug-resistant bacteria addresses a critical unmet need in the fight against infectious diseases. Further studies are warranted to explore its full therapeutic potential and to translate these promising preclinical findings into clinical applications.

Safety Operating Guide

Essential Safety and Operational Guidance for Handling RAWVAWR-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for the peptide RAWVAWR-NH2. This document provides guidance based on general safety protocols for handling research-grade synthetic peptides. All peptides for research use only (RUO) should be treated as potentially hazardous substances of unknown toxicity.[1][2] A thorough risk assessment should be conducted before handling.[2]

This guide delivers immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.

Hazard Assessment and Personal Protective Equipment (PPE)

The biological activity and potential hazards of this compound have not been fully investigated.[3][4][5] Therefore, it is crucial to minimize exposure through inhalation, skin contact, or ingestion.[3] The primary risks are associated with handling the lyophilized powder, which can be easily inhaled and may cause respiratory sensitization.[2]

Required PPE: The following table outlines the necessary PPE for handling this compound. All PPE should be inspected before use and removed properly to avoid contamination.[1]

Activity Required Personal Protective Equipment (PPE) Purpose
Routine Handling (e.g., weighing, reconstitution)• Safety glasses with side shields or chemical splash goggles• Chemical-resistant nitrile gloves• Laboratory coat• Closed-toe shoesPrevents eye exposure to splashes and skin contact with the peptide.[1][2][6]
Handling Lyophilized Powder • All routine PPE• Dust respirator (e.g., N95) or use of a fume hoodMinimizes inhalation of fine peptide particles.[2][6][7]
Large Spills • Full chemical suit• Splash goggles• Chemical-resistant gloves and boots• Self-contained breathing apparatus (SCBA) may be requiredProvides full-body protection in case of a significant accidental release.[6]

Safe Handling and Experimental Protocol

Proper handling is critical to maintain peptide integrity and ensure user safety. The peptide sequence this compound contains Tryptophan (W), which is susceptible to oxidation.[7][8][9]

Protocol for Reconstitution and Handling:

  • Preparation: Before use, allow the sealed vial of lyophilized peptide to equilibrate to room temperature in a desiccator.[7][9][10] This prevents condensation and moisture absorption, which can decrease peptide stability.[7][10][11]

  • Weighing: Conduct all weighing of the lyophilized powder inside a chemical fume hood or ventilated enclosure to control aerosols and prevent inhalation.[2] Use anti-static weighing techniques.[2] Weigh the desired quantity quickly and reseal the container tightly.[8]

  • Solubilization: There is no universal solvent for all peptides.[10] For peptides containing Tryptophan like this compound, it is recommended to use oxygen-free buffers or add reducing agents to prevent oxidation.[7] Dissolution should be aided by gentle swirling or sonication; avoid vigorous shaking.[1]

  • Storage of Solutions: Peptide solutions have limited shelf life.[10] For short-term storage, keep solutions at 2-8°C. For longer-term storage, create single-use aliquots and store them frozen at -20°C or below to avoid repeated freeze-thaw cycles which can degrade the peptide.[1][8][9][10]

Safe Handling and Disposal Workflow

The following diagram outlines the key procedural steps for the safe handling and disposal of this compound in a laboratory setting.

G Safe Handling & Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste Waste Management & Disposal A Receive & Inspect (Check Integrity) B Store Lyophilized Peptide (-20°C, Desiccated) A->B C Don Required PPE (Gloves, Goggles, Lab Coat) B->C D Equilibrate Vial (To Room Temp in Desiccator) C->D E Weigh Powder (In Fume Hood) D->E F Reconstitute Peptide (Use Sterile, Degassed Buffer) E->F G Use in Experiment F->G H Segregate Waste Streams G->H Post-Experiment I Liquid Chemical Waste (e.g., Unused Solution) H->I J Solid Waste (e.g., Contaminated PPE, Vials) H->J K Sharps Waste (e.g., Needles) H->K L Label Waste Containers (Contents & Hazards) I->L J->L K->L M Store Waste Securely (Awaiting Pickup) L->M N Dispose via EHS (Licensed Disposal Service) M->N

Caption: Workflow for safe peptide handling from receipt to disposal.

Spill and Emergency Procedures

Spill Response:

  • Evacuate and restrict access to the spill area.[2]

  • Wear appropriate PPE, including respiratory protection, before cleanup.[1][3]

  • Cover the spill with an inert absorbent material (e.g., sand or vermiculite).[3][4]

  • Sweep the material into a designated, sealed container for hazardous waste disposal.[3][12]

  • Ventilate the area and decontaminate the spill site thoroughly after material pickup is complete.[3][12]

First Aid:

  • Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and seek medical attention if irritation persists.[2][4][12]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[12]

  • Ingestion: Wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.[3][5]

Waste Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.[13][14]

  • Waste Segregation: Do not dispose of peptide waste down the drain or in regular trash.[2][13] All waste, including unused solutions, contaminated labware (vials, tips), and PPE, must be collected in designated hazardous waste containers.[1][2][12]

  • Container Labeling: All waste containers must be clearly labeled with their contents and associated hazards.[1][12]

  • Disposal Route: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.[12][14] This ensures the waste is handled and destroyed via approved methods, such as high-temperature incineration.[14]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.